Benzo(B)Triphenylene
Description
Dibenz[a,c]anthracene is a carbopolycyclic compound.
Structure
3D Structure
Properties
IUPAC Name |
benzo[b]triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASUWZPTOJQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049245 | |
| Record name | Dibenz[a,c]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow solid; [MSDSonline] | |
| Record name | 1,2:3,4-Dibenzanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
215-58-7, 414-29-9, 67775-07-9 | |
| Record name | Benzo[b]triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000414299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,c]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[a,c]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BENZOTRIPHENYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OC62KCV5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and photophysical properties of Benzo(B)Triphenylene"
An In-depth Technical Guide to the Synthesis and Photophysical Properties of Benzo[b]triphenylene
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Allure of the Fused Ring
In the vast landscape of polycyclic aromatic hydrocarbons (PAHs), the benzo[b]triphenylene scaffold represents a compelling target for both fundamental research and applied materials science. As a planar, rigid, and electron-rich system, its structure is inherently primed for unique electronic and self-assembly behaviors. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis and the structure-property relationships that govern the photophysical characteristics of this molecule. We will explore not just how to make it, but why specific synthetic strategies are employed and how its electronic behavior can be rationally tuned for next-generation applications.
Core Molecule: Benzo[b]triphenylene
| Identifier | Value | Reference |
| Chemical Formula | C₂₂H₁₄ | [1][2] |
| Molecular Weight | 278.35 g/mol | [1] |
| CAS Number | 215-58-7 | [1][2] |
| Synonyms | Dibenzo[a,c]anthracene, 2,3-Benztriphenylene | [1] |
Part 1: Strategic Synthesis of the Benzo[b]triphenylene Core
The construction of complex, multi-ring aromatic systems requires a synthetic approach that is both efficient and selective. While several methods exist for forging fused aromatic rings, modern organometallic catalysis offers a particularly elegant solution.
Gold(I)-Catalyzed Cascade Cyclization: A Preferred Pathway
The most effective and targeted synthesis of the benzo[b]triphenylene core involves the gold(I)-catalyzed cyclization of strategically designed biphenyl-embedded trienynes.[3] This approach is favored due to the unique affinity of gold(I) catalysts for activating alkyne moieties, initiating a controlled cascade of ring-forming reactions.
Causality of Catalyst Choice: Gold(I) complexes are powerful π-acids. This property allows them to coordinate to the carbon-carbon triple bond of an alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack. This targeted activation is the linchpin of the entire cascade, enabling the reaction to proceed under mild conditions with high precision, which is often difficult to achieve with traditional acid catalysis.
Caption: Gold(I)-Catalyzed Synthesis of Benzo[b]triphenylene.
Experimental Protocol: Gold(I)-Catalyzed Cyclization
This protocol is a representative self-validating system for the synthesis of the benzo[b]triphenylene core, adapted from established methodologies.[3]
Materials:
-
o-alkenyl-o'-alkynylbiphenyl precursor (1.0 eq)
-
Gold(I) catalyst, e.g., JohnPhosAu(MeCN)SbF₆ (1-2 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the o-alkenyl-o'-alkynylbiphenyl precursor (e.g., 0.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 0.05 M concentration) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.
-
Catalyst Introduction: In a separate vial, weigh the gold(I) catalyst (1 mol%) and dissolve it in a small amount of anhydrous dichloromethane. Add the catalyst solution to the reaction flask dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at a specified temperature (e.g., 50-80 °C).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure benzo[b]triphenylene product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Alternative Strategies: The Role of Palladium
While gold catalysis provides a direct route, palladium-catalyzed reactions represent a versatile alternative for constructing benzo-fused aromatic systems.[4][5] Methods such as Pd-catalyzed [2+2+2] cyclotrimerizations or intramolecular C-H/C-H biaryl couplings can be adapted to build the benzo[b]triphenylene skeleton, particularly when starting from different precursors.[6][7] These methods are mainstays in organic synthesis and offer a broad toolkit for researchers targeting complex PAHs.
Part 2: Photophysical Properties and Electronic Behavior
The extensive π-conjugated system and rigid planarity of benzo[b]triphenylene dictate its electronic and photophysical properties. Like many large PAHs, it is expected to exhibit strong light absorption and fluorescence.
Fundamental Processes: Absorption and Emission
The interaction of benzo[b]triphenylene with light is governed by the promotion of π-electrons from lower-energy bonding orbitals to higher-energy anti-bonding orbitals (π → π* transitions).
-
Absorption: The molecule absorbs photons of specific energies (typically in the UV-visible range), causing an electron to jump from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or higher energy orbitals.
-
Fluorescence: After rapid non-radiative relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This emitted light, known as fluorescence, is of lower energy (longer wavelength) than the absorbed light.
Caption: Simplified Jablonski Diagram for Photophysical Processes.
Quantitative Photophysical Data
While detailed experimental data for the parent benzo[b]triphenylene is not extensively documented in readily available literature, its properties can be inferred from its structure and the characteristics of its derivatives. Its extended conjugation relative to triphenylene suggests its absorption and emission would be red-shifted.
The ionization energy, a measure of the energy required to remove an electron, has been determined to be approximately 7.35-7.44 eV.[8] This value reflects the high energy level of the HOMO, characteristic of an electron-rich aromatic system.
The true power of this scaffold lies in its tunability. Chemical derivatization can profoundly alter the photophysical properties. For instance, incorporating boron-nitrogen (BN) units into related fused aromatic systems can lead to polymers with strong luminescence and high quantum yields.[6]
| Compound / System | Key Photophysical Property | Value | Reference |
| Benzo[b]triphenylene | Ionization Energy (IE) | ~7.4 eV | [8] |
| BN-fused ladder polymers | Fluorescence Quantum Yield (ΦF) | 55% - 78% (in solution) | [6] |
| Triphenylene Derivatives | Emission Spectra | Suitable for blue light applications | [9] |
Expert Insight: The lack of extensive photophysical data on the parent compound highlights an opportunity for further fundamental research. Characterizing its absorption/emission spectra, quantum yield, and fluorescence lifetime would provide a valuable baseline for the rational design of new functional materials based on this core.
Part 3: Applications and Future Outlook
The rigid, disc-like structure and robust π-system of benzo[b]triphenylene make it a prime candidate for applications in materials science, particularly in the field of organic electronics.
-
Organic Semiconductors: The planar structure facilitates strong π-π stacking in the solid state. This intermolecular orbital overlap can create pathways for efficient charge transport, a critical requirement for active layers in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[9]
-
Blue Emitters: Triphenylene derivatives are known for their high photoluminescence and electroluminescence efficiencies, making them promising for stable blue emitters in OLED displays.[9] The benzo[b]triphenylene core offers a platform to further tune the emission color and improve device stability.
-
Discotic Liquid Crystals: Functionalization of the benzo[b]triphenylene core with flexible side chains can induce self-assembly into highly ordered columnar phases. These liquid crystalline materials are of great interest for their anisotropic conductive properties.
-
Framework Materials: Due to its stability and defined geometry, this molecule can serve as a building block (a "linker" or "node") in the synthesis of highly porous and crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[9]
The future of benzo[b]triphenylene research lies in the creative functionalization of its core to unlock and optimize these applications. The synthesis of novel derivatives with tailored electronic properties will undoubtedly lead to breakthroughs in next-generation electronic devices and smart materials.
References
- 1. Benzo[b]triphenylene [webbook.nist.gov]
- 2. Benzo[b]triphenylene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Palladium‐Catalyzed Dual Csp2─Csp3 Bond Formation: A Versatile Platform for the Synthesis of Benzo‐Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Benzo[b]triphenylene [webbook.nist.gov]
- 9. Triphenylene - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Characterization of Benzo[b]triphenylene Derivatives
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and photophysical analysis of benzo[b]triphenylene derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles, practical experimental protocols, and field-proven insights to facilitate a deeper understanding of this important class of polycyclic aromatic hydrocarbons (PAHs).
Introduction: The Significance of Benzo[b]triphenylene Derivatives
Benzo[b]triphenylene, a fascinating polycyclic aromatic hydrocarbon with the chemical formula C₂₂H₁₄, and its derivatives are of significant interest in materials science and medicinal chemistry.[1] Their extended π-conjugated systems give rise to unique photophysical and electronic properties, making them promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Furthermore, the rigid, planar structure of the benzo[b]triphenylene core serves as a versatile scaffold for the design of novel therapeutic agents.
The precise characterization of these molecules is paramount to understanding their structure-property relationships and ensuring their suitability for specific applications. Spectroscopic techniques are the cornerstone of this characterization, providing invaluable information about molecular structure, purity, and electronic behavior. This guide will delve into the practical application of UV-Vis absorption and fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the comprehensive analysis of benzo[b]triphenylene derivatives.
I. UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions
UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic structure of benzo[b]triphenylene derivatives. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. The resulting spectrum provides a fingerprint of the molecule's electronic transitions.
Causality Behind Experimental Choices
The choice of solvent is a critical parameter in UV-Vis spectroscopy. For non-polar benzo[b]triphenylene derivatives, solvents such as cyclohexane or toluene are often preferred to minimize solute-solvent interactions and obtain spectra that are representative of the intrinsic electronic properties of the molecule. For more polar derivatives, a range of solvents with varying polarities should be employed to investigate potential solvatochromic effects, where the position of the absorption bands shifts with solvent polarity. This can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
The concentration of the sample is another key consideration. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. For accurate quantitative analysis, concentrations are typically in the micromolar (µM) range to ensure that the absorbance values fall within the linear range of the instrument's detector (typically 0.1 to 1.0).
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the benzo[b]triphenylene derivative in a suitable, spectroscopy-grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a dilute solution in the same solvent with a concentration of approximately 10⁻⁵ M in a quartz cuvette with a 1 cm path length.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a reference cuvette with the pure solvent.
-
Set the wavelength range for scanning, typically from 200 to 800 nm for broad screening.
-
-
Data Acquisition:
-
Acquire a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) for each electronic transition.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
II. Fluorescence Spectroscopy: Unveiling the Emissive Properties
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed photons. For many benzo[b]triphenylene derivatives, their extended π-systems lead to significant fluorescence, making this a powerful tool for their characterization and for probing their local environment.
Causality Behind Experimental Choices
The choice of excitation wavelength is crucial for obtaining a clean emission spectrum. It is typically set at or near the absorption maximum (λmax) of the lowest energy absorption band to maximize the fluorescence intensity. To avoid interference from scattered excitation light, the emission is scanned from a wavelength slightly longer than the excitation wavelength.
Quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The determination of quantum yield requires a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the benzo[b]triphenylene derivative (absorbance < 0.1 at the excitation wavelength) in a suitable spectroscopy-grade solvent in a quartz cuvette.
-
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λmax of the lowest energy absorption band determined from the UV-Vis spectrum.
-
Set the emission wavelength range to scan from just above the excitation wavelength to the near-infrared region (e.g., if λex = 350 nm, scan from 360 nm to 800 nm).
-
-
Data Acquisition:
-
Acquire the fluorescence emission spectrum of the sample.
-
To determine the fluorescence quantum yield (ΦF), a comparative method using a standard is often employed. A common standard for blue-emitting compounds is quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Data Presentation: Photophysical Properties of Benzo[b]triphenylene Derivatives
| Derivative | Solvent | λabs (nm) | log ε | λem (nm) | ΦF | Reference |
| Benzo[b]triphenylene | Cyclohexane | 290, 338 | 4.52, 4.21 | 408 | 0.32 | [2] |
| BN-benzo[b]triphenylene | Toluene | 359 | - | 403 | - | [3] |
| B₂N₂C₂ core analogue (planar) | CH₂Cl₂ | ~450 | - | 521 (green) | 0.02-0.08 | [4] |
| B₂N₂C₂ core analogue (planar) | CH₂Cl₂ | ~480 | - | 555 (yellow-orange) | 0.02-0.08 | [4] |
Note: This table is a representative example. The specific values will vary depending on the substituents and the solvent.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of benzo[b]triphenylene derivatives. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques reveal the connectivity between atoms.
Causality Behind Experimental Choices
The choice of deuterated solvent is important for dissolving the sample and avoiding interfering signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules, but for less soluble derivatives, tetrahydrofuran-d₈ (THF-d₈) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be necessary.
For complex, overlapping ¹H NMR spectra, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the benzo[b]triphenylene derivative in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for complete structural assignment.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum to infer the electronic environment and connectivity of the protons.
-
Use the ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Use the 2D NMR spectra to systematically assign all proton and carbon signals and confirm the overall molecular structure. A detailed example of assigning the NMR spectra of a complex polycyclic aromatic hydrocarbon can be found in the literature.[5]
-
IV. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For benzo[b]triphenylene derivatives, it is used to determine the molecular weight with high accuracy, which allows for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Causality Behind Experimental Choices
The choice of ionization technique is important. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural information. For less stable molecules where the molecular ion is not observed with EI, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. By measuring the m/z value to several decimal places, the elemental composition of the molecule can be determined with high confidence.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
For EI-MS, a small amount of the solid or a concentrated solution is introduced into the instrument.
-
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range).
-
For MALDI-MS, the sample is co-crystallized with a matrix on a target plate.
-
-
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range.
-
If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).
-
Use the exact mass from HRMS to determine the elemental composition.
-
Analyze the fragmentation pattern to gain structural insights. For aromatic systems like benzo[b]triphenylene, fragmentation often involves the loss of small neutral molecules or radicals. The fragmentation of the parent benzo[b]triphenylene (C₂₂H₁₄, molecular weight 278.35 g/mol ) is relatively simple, with the molecular ion being the most abundant peak.[6]
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the comprehensive spectroscopic characterization of benzo[b]triphenylene derivatives.
Relationship Between Molecular Structure and Spectroscopic Output
Caption: Influence of molecular structure on the key spectroscopic outputs for benzo[b]triphenylene derivatives.
Conclusion
The spectroscopic characterization of benzo[b]triphenylene derivatives is a multi-faceted process that relies on the synergistic application of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides a unique and complementary piece of the puzzle, and a thorough analysis requires a deep understanding of the principles behind each method and the rationale for experimental choices. This guide has provided a foundational framework for researchers to approach the characterization of this important class of molecules, enabling the confident elucidation of their structure and a deeper understanding of their photophysical properties.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PAHs: simple analysis with high detection limits – secrets of science [shimadzu-webapp.eu]
- 3. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar | MDPI [mdpi.com]
- 4. disen-sensor.com [disen-sensor.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Electronic Properties of Benzo[b]triphenylene
This guide provides a comprehensive technical overview of the fundamental electronic properties of Benzo[b]triphenylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in the field of organic electronics. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental findings and theoretical insights to elucidate the core electronic characteristics of this molecule.
Introduction: The Significance of Benzo[b]triphenylene
Benzo[b]triphenylene (C₂₂H₁₄) is a fascinating and important molecule within the class of polycyclic aromatic hydrocarbons.[1] Its structure, consisting of a triphenylene core fused with an additional benzene ring, results in a unique π-conjugated system that imparts distinct electronic and photophysical properties.[2] These characteristics make it a promising candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as a photosensitizer.[3][4][5] Understanding the fundamental electronic properties of Benzo[b]triphenylene is paramount for harnessing its full potential in these advanced applications.
This guide will delve into the electronic structure, photophysical behavior, and charge transport properties of Benzo[b]triphenylene, providing both theoretical underpinnings and practical experimental methodologies for their characterization.
Electronic Structure: The Heart of Functionality
The arrangement and energy levels of electrons within a molecule dictate its electronic behavior. For Benzo[b]triphenylene, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of central importance. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.
HOMO, LUMO, and the Energy Gap
The HOMO level is associated with the molecule's ability to donate an electron (p-type behavior), while the LUMO level relates to its ability to accept an electron (n-type behavior). A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, often leading to absorption of longer wavelength light.
Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in predicting these energy levels. For unsubstituted Benzo[b]triphenylene, the HOMO-LUMO gap has been a subject of investigation, with its value influencing its potential phototoxicity and electronic applications.[6][7]
| Property | Typical Experimental Value (eV) | Typical Theoretical Value (eV) | Significance |
| HOMO | -5.4 to -5.8 | -5.6 to -6.0 | Electron-donating capability |
| LUMO | -2.0 to -2.4 | -2.2 to -2.6 | Electron-accepting capability |
| HOMO-LUMO Gap | 3.0 to 3.8 | 3.2 to 3.8 | Determines optical and electronic properties |
Note: The exact values can vary depending on the experimental conditions (e.g., solvent, thin film vs. solution) and the level of theory and basis set used in computational models.
Synthesis and Functionalization
The electronic properties of Benzo[b]triphenylene can be finely tuned through chemical synthesis and functionalization. The introduction of electron-donating or electron-withdrawing groups can strategically alter the HOMO and LUMO energy levels, thereby modifying the HOMO-LUMO gap. For instance, the synthesis of oxadisilole fused Benzo[b]triphenylene has been explored to modulate its photophysical properties.[8][9][10] Similarly, the incorporation of nitrogen and boron atoms to create BN-doped analogues has been shown to influence the electronic structure and emission properties.[11]
A general synthetic approach to functionalized Benzo[b]triphenylene derivatives often involves palladium-catalyzed cyclotrimerization reactions.[8]
Photophysical Properties: Interaction with Light
The interaction of Benzo[b]triphenylene with light reveals crucial information about its electronic transitions and potential for optoelectronic applications. Key photophysical properties include absorption and fluorescence emission.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within the molecule. The absorption spectrum of Benzo[b]triphenylene exhibits characteristic bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the surrounding solvent environment.
Fluorescence spectroscopy provides insights into the emissive properties of the molecule after it has been excited by light. The fluorescence emission of Benzo[b]triphenylene derivatives can be highly sensitive to solvent polarity. For example, Benzo[b]triphenylene-9,14-dicarbonitrile shows a significant red-shift and a change from a structured to a structureless emission band in more polar solvents, indicating a charge-transfer character in the excited state.[12]
| Property | Wavelength Range (nm) | Description |
| Absorption (λabs) | 250 - 400 | Corresponds to electronic transitions from the ground state to excited states. |
| Emission (λem) | 400 - 500 | Emission of light as the molecule relaxes from the excited state to the ground state. |
Photosensitizing Properties
Certain derivatives of Benzo[b]triphenylene, such as the dicarbonitrile derivative, have demonstrated potential as photosensitizers.[5][12] This means they can absorb light and transfer the energy to other molecules, such as molecular oxygen, to generate reactive oxygen species. This property is of interest in photodynamic therapy and photooxidation reactions.
Charge Transport Properties: Enabling Electronic Devices
For applications in organic electronics, the ability of a material to transport charge carriers (electrons and holes) is critical. In OFETs, the mobility of these charge carriers determines the device's performance.
A novel 1,3,4-oxadiazole-substituted Benzo[b]triphenylene has been synthesized and incorporated into an OFET.[3][4] This device exhibited p-type channel behavior, indicating that holes are the primary charge carriers. Remarkably high field-effect mobility (μFET) was reported, suggesting that Benzo[b]triphenylene derivatives are promising candidates for high-performance organic semiconductors.[3][4]
| Parameter | Reported Value | Unit | Significance in OFETs |
| Field-Effect Mobility (μ) | 5.02 | cm²/Vs | Speed of charge carrier movement |
| On/Off Ratio (Ion/Ioff) | 0.7 x 10³ | - | Switching efficiency of the transistor |
| Threshold Voltage (VTh) | 1.37 | V | Voltage required to turn the transistor on |
These impressive values highlight the potential of chemically modified Benzo[b]triphenylene in advanced electronic devices.[3][4]
Experimental and Computational Methodologies
A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of Benzo[b]triphenylene.
Experimental Workflow
The characterization of Benzo[b]triphenylene and its derivatives typically follows a structured experimental workflow.
Caption: Experimental workflow for Benzo[b]triphenylene characterization.
Step-by-Step Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Prepare a dilute solution of the Benzo[b]triphenylene derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum. Identify the absorption maxima (λmax).
Computational Workflow
Theoretical calculations provide invaluable insights into the electronic structure and properties that can be challenging to measure experimentally.
Caption: Computational workflow for electronic property prediction.
Step-by-Step Protocol for DFT Calculation:
-
Structure Input: Construct the 3D molecular structure of Benzo[b]triphenylene using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate the molecular orbital energies (HOMO and LUMO) and simulate the electronic absorption spectrum using Time-Dependent DFT (TD-DFT).
-
Data Extraction: Extract the relevant energy values and spectral data for analysis and comparison with experimental results.
Conclusion and Future Outlook
Benzo[b]triphenylene and its derivatives represent a versatile class of organic materials with significant potential in the realm of organic electronics and photonics. Their tunable electronic structure, favorable photophysical properties, and demonstrated high charge carrier mobility make them compelling building blocks for next-generation electronic devices. Future research will likely focus on the rational design of novel Benzo[b]triphenylene derivatives with further enhanced performance characteristics, as well as their integration into more complex device architectures. A deeper understanding of the structure-property relationships, guided by a synergistic approach of synthesis, characterization, and theoretical modeling, will be crucial in unlocking the full potential of this remarkable molecule.
References
- 1. Benzo[b]triphenylene [webbook.nist.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A new cyanoaromatic photosensitizer vs. 9,10-dicyanoanthracene: systematic comparison of the photophysical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. actapress.com [actapress.com]
- 7. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new cyanoaromatic photosensitizer vs. 9,10-dicyanoanthracene: systematic comparison of the photophysical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
"theoretical studies on the aromaticity of Benzo(B)Triphenylene"
A Theoretical Guide to the Aromaticity of Benzo[b]triphenylene
Abstract: This technical guide provides a comprehensive theoretical examination of the aromaticity of Benzo[b]triphenylene, a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic electron-counting rules to explore the nuanced, multidimensional nature of aromaticity. We delve into the core computational methodologies—including magnetic, geometric, and electronic criteria—that are essential for quantifying local and global aromaticity in complex fused-ring systems. By synthesizing established theoretical principles with field-proven computational workflows, this guide explains the causality behind methodological choices and offers a self-validating framework for analysis. The document culminates in a synthetic analysis of Benzo[b]triphenylene's aromaticity profile, contextualized by the well-understood properties of its parent triphenylene core, and discusses the implications of these findings for chemical reactivity and material design.
Introduction to Aromaticity in Polycyclic Aromatic Hydrocarbons (PAHs)
Aromaticity is a fundamental concept in chemistry, traditionally associated with the enhanced stability, planarity, and unique reactivity of molecules like benzene. While Hückel's (4n+2)π electron rule is a powerful predictor for monocyclic systems, its applicability to polycyclic aromatic hydrocarbons (PAHs) is limited. PAHs, which consist of multiple fused aromatic rings, often exhibit complex electronic structures where aromaticity is not uniformly distributed across the molecule.[1] Understanding this "local aromaticity" is critical for predicting a PAH's physicochemical properties, from its stability and reactivity to its optoelectronic behavior.[2][3]
The Multidimensional Nature of Aromaticity
Modern computational chemistry treats aromaticity not as a single, directly observable property, but as a multidimensional phenomenon manifested through various structural, magnetic, and electronic characteristics.[4] Consequently, a single metric is insufficient for a complete description. A robust analysis requires the application of several complementary theoretical methods to build a consistent and reliable picture of electron delocalization. This multi-faceted approach is crucial for complex PAHs where different indices may highlight different aspects of the electronic system.[4][5]
The Significance of Local Aromaticity and Clar's Sextet Theory
In PAHs, the π-electrons are not always delocalized over the entire molecule. According to Clar's rule, the resonance structure with the maximum number of disjoint "aromatic sextets" (benzene-like rings with six π-electrons) is the most significant contributor to the actual electronic structure.[3] Rings that can host a sextet are considered "benzenoid" and highly aromatic, while other rings may exhibit reduced or even non-aromatic character. This principle provides a powerful qualitative framework for predicting the distribution of aromaticity in a PAH like Benzo[b]triphenylene.[2]
Introducing Benzo[b]triphenylene
Benzo[b]triphenylene (also known as Dibenzo[a,c]anthracene) is a PAH with the chemical formula C₂₂H₁₄.[6][7] It is structurally composed of a triphenylene core with an additional benzene ring fused to one of its "b" faces. Triphenylene itself is a highly symmetric and stable PAH, often described as a "fully benzenoid" hydrocarbon due to its three outer benzene rings.[8][9] The addition of another fused ring introduces asymmetry and perturbs the electronic system, making the study of its local aromaticity a compelling theoretical challenge. Understanding how this "benzo-annelation" affects the aromaticity of the parent triphenylene core is key to predicting the molecule's properties.
Theoretical Framework and Computational Methodologies
The assessment of aromaticity is primarily a computational endeavor, relying on quantum chemistry methods to calculate molecular properties that serve as proxies for electron delocalization.[10][11] Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost.[12][13]
Rationale for a Multi-Index Approach
No single index can capture all facets of aromaticity. Therefore, a consensus-based approach using indices derived from different physical criteria is the most reliable strategy. This guide focuses on the most prevalent and trusted criteria: magnetic, geometric, and electronic.
| Criterion | Aromaticity Index | Principle | Interpretation for Aromaticity |
| Magnetic | Nucleus-Independent Chemical Shift (NICS) | Measures the magnetic shielding at a specific point in space (e.g., ring center) induced by π-electron delocalization under an external magnetic field.[4] | Large negative values (e.g., -5 to -15 ppm) indicate significant magnetic shielding, a hallmark of diatropic ring currents characteristic of aromatic systems.[1] |
| Geometric | Harmonic Oscillator Model of Aromaticity (HOMA) | Quantifies the degree of bond length equalization in a ring compared to an idealized aromatic system (benzene, HOMA=1) and a non-aromatic Kekulé structure (HOMA=0).[14] | Values close to 1 indicate high aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively.[15] |
| Electronic | Electron Delocalization Indices (e.g., EDI, PDI) | Based on the analysis of the electron density, these indices measure the extent to which electrons are shared between adjacent atoms in a ring. | Higher values of delocalization indices are generally associated with greater aromatic character. |
| Magnetic | Anisotropy of the Induced Current Density (ACID) | Provides a visual representation of the induced ring currents. It maps the pathways and intensity of electron flow when the molecule is exposed to a magnetic field.[1] | Clockwise (diatropic) currents inside the ring are indicative of aromaticity, while counter-clockwise (paratropic) currents signify anti-aromaticity. |
Magnetic Criteria: Probing Ring Currents
Aromatic systems sustain a diatropic (shielding) ring current when placed in an external magnetic field, while anti-aromatic systems sustain a paratropic (deshielding) current.
-
2.2.1 Nucleus-Independent Chemical Shift (NICS): The NICS method, developed by Schleyer et al., is the most common magnetic index.[1] It involves placing a "ghost" atom (with no basis functions or electrons) at the center of a ring [NICS(0)] or at a defined distance above it [NICS(1)]. The computed magnetic shielding at this point reflects the induced ring current. The NICS(1)zz value, which considers only the tensor component perpendicular to the ring plane, is often preferred as it minimizes contributions from local σ-bonds and provides a purer measure of the π-electron system's aromaticity.[1]
-
2.2.2 Anisotropy of the Induced Current Density (ACID): While NICS provides a single-point value, ACID plots offer a qualitative and intuitive visualization of electron delocalization pathways, confirming the direction and strength of the ring currents predicted by NICS.[1]
Geometric Criteria: Quantifying Bond Length Equalization
The equalization of bond lengths is a classic structural marker of aromaticity.
-
2.3.1 Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a powerful geometric descriptor that evaluates aromaticity based on the deviation of bond lengths within a ring from an optimal value derived from benzene.[14] It is composed of two terms: one that penalizes bond length alternation (GEO) and another that penalizes the deviation of the average bond length from the ideal value (EN). A HOMA value of 1 signifies a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system with localized single and double bonds.[14][15]
Computational Workflow for Aromaticity Assessment
A rigorous and reproducible computational protocol is essential for obtaining reliable aromaticity indices. The following workflow represents a standard, self-validating approach commonly employed in theoretical chemistry.
Step 1: Molecular Geometry Optimization
The first and most critical step is to find the minimum energy structure of the molecule. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). The optimization ensures that all calculated properties correspond to a stable conformation of the molecule.
Step 2: Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Data: It provides zero-point vibrational energy and other thermodynamic properties.
Step 3: Calculation of Magnetic Properties (NICS)
Using the optimized geometry, a magnetic properties calculation is performed. The Gauge-Independent Atomic Orbital (GIAO) method is standard for this. To calculate NICS values, ghost atoms (Bq) are placed at the geometric center of each ring of interest, typically 1.0 Å above the plane (for NICS(1) values). The isotropic magnetic shielding value for the ghost atom is then inverted to give the NICS value.
Step 4: Analysis of Geometric Parameters (HOMA)
The HOMA index is calculated directly from the bond lengths of the final, optimized geometry obtained in Step 1. The calculation uses a well-established formula requiring the carbon-carbon bond lengths of the specific ring being analyzed.[14]
Caption: A standard computational workflow for determining the aromaticity of a PAH.
Aromaticity Profile of Benzo[b]triphenylene: A Synthetic Analysis
Direct, comprehensive computational studies on the aromaticity of Benzo[b]triphenylene are not as prevalent as for its parent, triphenylene. However, by combining data on triphenylene with established principles of benzo-annelation, we can construct a highly reliable theoretical profile.
References
- 1. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
- 2. Topologically diverse polycyclic aromatic hydrocarbons from pericyclic reactions with polyaromatic phospholes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01194D [pubs.rsc.org]
- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Benzo[b]triphenylene [webbook.nist.gov]
- 7. Benzo[b]triphenylene [webbook.nist.gov]
- 8. Triphenylene - Wikipedia [en.wikipedia.org]
- 9. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 10. researchgate.net [researchgate.net]
- 11. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Introduction: The Architectural Significance of Polycyclic Aromatic Hydrocarbons
An In-Depth Technical Guide to the Isomers of Benzo(b)triphenylene: Synthesis, Characterization, and Applications
Polycyclic aromatic hydrocarbons (PAHs) represent a vast and foundational class of organic molecules, characterized by their fused aromatic rings. Within this class, triphenylene and its derivatives stand out due to their unique structural and electronic properties. Triphenylene is a highly symmetric, planar, and resonance-stable PAH composed of four fused benzene rings.[1] This rigid, disc-like architecture makes it an exceptional building block, or "core," for advanced functional materials.[1] Its extended π-conjugated system facilitates self-assembly into highly ordered columnar structures, which are crucial for efficient charge transport in organic electronics and for the formation of discotic liquid crystals.[1]
When additional benzene rings are fused to the triphenylene core, a rich family of isomers is generated, known as benzo-annelated triphenylenes. This guide focuses specifically on the isomers of this compound, a C22H14 hydrocarbon, also known as Dibenzo[a,c]anthracene.[2][3] Exploring these isomers is not merely an academic exercise. The precise geometry of a PAH isomer—its planarity, symmetry, and the topology of its π-electron system—dictates its physicochemical properties, its performance in materials, and, critically for drug development professionals, its metabolic fate and toxicological profile.[4] This document serves as a technical resource for researchers, providing insights into the synthesis, characterization, and application of these complex structures, grounded in established scientific principles.
The Isomeric Landscape of Benzo-Annelated Triphenylenes
The structural diversity of benzo-annelated triphenylenes arises from the different positions at which additional benzene rings can be fused to the parent triphenylene skeleton. A systematic analysis reveals a combinatorial explosion of distinct isomers as the number of fused rings increases. For instance, there are two possible mono-benzo isomers, seven di-benzo isomers, and ten tri-benzo isomers.[5]
The classification of these isomers is often based on the nature of the fusion. Annelation can be described as "linear" or "angular," which has a profound impact on the molecule's overall shape and electronic properties.[5] this compound itself is an example of an angularly fused system. Understanding this structural landscape is the first step toward targeted synthesis and property tuning.
Caption: Comparison of angular vs. linear benzo-annelation on a triphenylene core.
Synthetic Strategies for Accessing Specific Isomers
The synthesis of a specific PAH isomer is a significant chemical challenge, demanding high regioselectivity to control the position of ring fusion. Modern organic chemistry offers several powerful strategies to construct these complex architectures. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Methodology 1: Gold(I)-Catalyzed Cyclization
A robust method for synthesizing phenanthrene-based polycycles, including the benzo[b]triphenylene core, involves the Gold(I)-catalyzed cyclization of biphenyl-embedded trienynes.[6] This approach provides a straightforward route to the pentacyclic structure.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of Benzo[b]triphenylene Derivatives [6]
-
Reactant Preparation: A solution of the appropriate o-alkenyl-o'-alkynylbiaryl precursor (0.4 mmol) is prepared in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon).
-
Catalyst Addition: A gold(I) catalyst, such as [Au(IPr)NTf2], is added to the solution. The choice of catalyst and ligand is critical for reaction efficiency.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for a specified duration (e.g., 12 hours).[6]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired benzo[b]triphenylene isomer.
The causality behind this method lies in the ability of the gold(I) catalyst to activate the alkyne moiety, initiating an intramolecular cyclization cascade that selectively forms the desired fused ring system.
Methodology 2: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are cornerstones of modern synthesis for constructing C-C bonds between aromatic rings.[7] This strategy involves coupling a triphenylene derivative functionalized with a boronic acid or ester with a halogenated aromatic partner. This method is highly modular, allowing for the synthesis of a wide array of functionalized isomers.[7][8]
Conceptual Workflow: Suzuki-Miyaura Coupling
-
Step 1: Synthesize a triphenylene-based boronic ester intermediate, such as (3-(Triphenylen-2-yl)phenyl)boronic acid pinacol ester.[7] The pinacol ester form is favored for its stability and ease of handling.[7]
-
Step 2: Prepare a second aromatic component, typically an ortho-dihaloarene, which will form the new fused ring.
-
Step 3: Perform a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the two components.
-
Step 4: Induce a final intramolecular cyclization (e.g., via another Pd-catalyzed step or photochemical reaction) to form the final benzo-annelated product.
The expertise in this approach lies in designing the building blocks to ensure the final cyclization occurs at the desired position, locking the molecule into the correct isomeric form.
Caption: General experimental workflow for isomer synthesis and characterization.
Structural Elucidation and Characterization
Differentiating between closely related isomers requires a suite of high-resolution analytical techniques. Since isomers share the same molecular formula (C22H14) and mass (278.3466 g/mol ), mass spectrometry alone is insufficient for unambiguous identification, though it is essential for confirming composition.[2][3]
| Technique | Purpose | Key Insights for Isomer Differentiation | Reference |
| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition. | All isomers yield the identical molecular ion peak. Fragmentation patterns in MS/MS may differ based on stability. | [2],[3] |
| NMR Spectroscopy | Provides detailed information on the H and C atomic framework. | The number of unique signals, their chemical shifts, and coupling constants create a unique fingerprint for each isomer's symmetry and substitution pattern. | [8] |
| UV-Vis Spectroscopy | Probes the electronic transitions of the π-system. | The λmax and overall shape of the absorption spectrum are highly sensitive to the extent and topology of π-conjugation, which varies between isomers. | [8] |
| Gas Chromatography (GC) | Separates volatile compounds based on boiling point and polarity. | Isomers often have slightly different physical properties, allowing for their separation and quantification in a mixture. | [9],[10] |
Self-Validating Protocol: A trustworthy characterization workflow relies on the convergence of data from multiple independent techniques. For example, a proposed structure must be consistent with the molecular weight from MS, the detailed connectivity from 2D NMR experiments (like COSY and HMBC), and the electronic properties observed in the UV-Vis spectrum.
Isomer-Dependent Properties and Applications
The subtle differences in the geometric and electronic structures of isomers translate into significant variations in their macroscopic properties and potential applications.
Applications in Materials Science
The triphenylene core is a cornerstone of materials science, particularly for organic electronics and liquid crystals.[1][7] The planar, discotic shape promotes π-π stacking, creating one-dimensional columns that act as molecular wires for charge transport.[1] The specific isomer of a benzo-annelated triphenylene influences:
-
Molecular Packing: Angular fusion can disrupt the planarity and symmetry found in the parent triphenylene, altering the efficiency of columnar packing and, consequently, charge carrier mobility.
-
Electronic Properties: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are tuned by the mode of benzo-annelation, affecting the material's semiconducting and photophysical properties.[11]
-
Stability: The exceptional thermal and electrochemical stability of the triphenylene framework is a key advantage for high-performance devices.[7]
Derivatives have also been synthesized to exhibit liquid crystal phases at temperatures near room temperature, opening avenues for new display and sensor technologies.[12] Furthermore, their rigidity makes them ideal building blocks for creating porous, stable Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1]
Biological Activity and Toxicological Considerations
For scientists in drug development, the most critical aspect of PAH isomerism is its link to biological activity and toxicity. Many larger PAHs are known carcinogens, but their potency is exquisitely dependent on their structure.[4]
The Mechanism of PAH Carcinogenesis
The toxicity of PAHs is not typically caused by the parent molecule itself but by its metabolic activation products.[4] Cytochrome P450 enzymes in the liver oxidize the PAH at various positions, often forming highly reactive diol-epoxides. These epoxides are potent electrophiles that can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[4] If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Caption: Generalized metabolic activation pathway for a polycyclic aromatic hydrocarbon.
Structure-Toxicity Relationship
The specific three-dimensional shape of a PAH isomer determines its ability to fit into the active site of the metabolizing enzymes. An isomer that is a "good" substrate for an activating P450 enzyme is more likely to be converted into a carcinogenic metabolite. Conversely, an isomer with a different shape may be metabolized through a detoxification pathway or be eliminated from the body without being activated. This principle, where stereochemistry dictates biological activity, is fundamental in pharmacology.[13] Therefore, when considering any polycyclic scaffold in drug design, even as a remote part of a larger molecule, a thorough evaluation of all its potential isomers for metabolic activation is a critical step in de-risking the program and ensuring patient safety.
Conclusion
The study of this compound and its isomers provides a compelling case study in the importance of structural precision in chemistry. From the regioselective control required in their synthesis to the sophisticated analytical methods needed for their differentiation, these molecules challenge and advance our experimental capabilities. The profound influence of isomeric structure on material properties highlights their potential in the next generation of organic electronics and functional polymers. Simultaneously, the stark differences in their metabolic fates underscore a critical lesson for drug development: in the world of polycyclic aromatics, shape is paramount, determining function, performance, and safety. A comprehensive understanding of this isomeric landscape is therefore indispensable for any scientist working at the interface of complex organic molecules and their real-world applications.
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. Benzo[b]triphenylene [webbook.nist.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Benzo[b]triphenylene [webbook.nist.gov]
- 10. Benzo[b]triphenylene [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a hexaalkoxybenzo[b]triphenylene mesogen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
An In-depth Technical Guide to the Synthesis of Functionalized Benzo[b]triphenylenes
Introduction
Benzo[b]triphenylene, a polycyclic aromatic hydrocarbon (PAH) consisting of a triphenylene core fused with an additional benzene ring, and its functionalized derivatives have garnered significant interest within the scientific community.[1] The rigid, planar, and electron-rich nature of this scaffold makes it an ideal building block for advanced materials with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2][3][4] The strategic introduction of functional groups onto the benzo[b]triphenylene core allows for the fine-tuning of its electronic, photophysical, and solubility properties, thereby enabling the rational design of materials with tailored functionalities.
This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing functionalized benzo[b]triphenylenes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their respective fields. The guide delves into the mechanistic underpinnings of key synthetic transformations, offers detailed experimental protocols, and presents characterization data for representative derivatives.
Core Synthetic Strategies
The construction of the benzo[b]triphenylene framework can be broadly categorized into two approaches: the convergent synthesis of the core from smaller precursors and the divergent functionalization of a pre-existing core. This guide will explore the most prevalent and effective methods within each category.
Convergent Synthesis: Building the Benzo[b]triphenylene Core
Convergent strategies offer the advantage of introducing functional groups at an early stage, allowing for greater control over the final substitution pattern.
A powerful and efficient method for the synthesis of triphenylene cores is the palladium-catalyzed [2+2+2] cyclotrimerization of arynes (benzynes).[5][6] This reaction allows for the rapid assembly of the polycyclic framework from readily available precursors. The introduction of substituents on the aryne precursor directly translates to a functionalized triphenylene product.
Causality Behind Experimental Choices: The choice of a palladium catalyst, specifically [Pd(PPh₃)₄], is crucial for promoting the desired cyclotrimerization pathway while minimizing side reactions.[6] The use of a fluoride source, such as cesium fluoride (CsF), is essential for the in situ generation of the reactive aryne intermediate from a silylaryl triflate precursor. Acetonitrile is often employed as the solvent due to its ability to dissolve the reactants and its compatibility with the reaction conditions.
Experimental Protocol: Synthesis of 2,3,6,7,10,11-Hexafluorotriphenylene [6]
-
Precursor Synthesis: 4,5-Difluoro-2-trimethylsilylphenyl triflate is prepared from commercially available 2-bromo-4,5-difluorophenol in three steps.
-
Cyclotrimerization: To a solution of 4,5-difluoro-2-trimethylsilylphenyl triflate in acetonitrile, cesium fluoride (CsF) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄], 10 mol%) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield 2,3,6,7,10,11-hexafluorotriphenylene.
Mechanism of Palladium-Catalyzed Aryne Cyclotrimerization
The reaction is believed to proceed through the formation of a palladacyclopentadiene intermediate from the coupling of two aryne molecules with the Pd(0) catalyst. Subsequent insertion of a third aryne molecule followed by reductive elimination affords the triphenylene product and regenerates the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzo[b]triphenylene [webbook.nist.gov]
- 3. gcms.cz [gcms.cz]
- 4. Efficient Palladium-Catalyzed Cyclotrimerization of Arynes: Synthesis of Triphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Benzo[b]triphenylene [webbook.nist.gov]
A Technical Guide to the Photophysical Properties of Substituted Benzo[b]triphenylene: From Molecular Design to Spectroscopic Characterization
Abstract
Benzo[b]triphenylene, a polycyclic aromatic hydrocarbon (PAH) with a rigid, planar structure, serves as a foundational scaffold for a diverse range of functional organic materials.[1] Its delocalized 18-π-electron system gives rise to intrinsic photophysical properties that can be meticulously tuned through strategic chemical substitution.[1] This technical guide offers an in-depth exploration of the principles and practices governing the photophysical behavior of substituted benzo[b]triphenylene derivatives. We will examine the influence of various substituent groups on the absorption and emission characteristics, detail the essential experimental protocols for their characterization, and outline a computational workflow for predictive modeling. This document is intended for researchers and scientists in materials science, chemistry, and drug development who are focused on the rational design of novel photoactive molecules.
The Benzo[b]triphenylene Core: A Platform for Photophysical Tuning
Structure and Significance
The benzo[b]triphenylene core is composed of four fused benzene rings, resulting in a highly symmetric and planar molecule.[1] This structural rigidity and extensive π-conjugation are key to its notable chemical stability and its utility as a building block in materials science.[1][2] Its derivatives have found applications in organic light-emitting diodes (OLEDs), showcasing their potential in next-generation optoelectronic devices.[2][3][4] The ability to easily introduce functional groups allows for the precise tuning of its electronic and optical properties.[1]
Intrinsic Photophysical Properties of the Unsubstituted Core
The parent benzo[b]triphenylene molecule exhibits characteristic absorption and emission spectra in the ultraviolet and blue regions, respectively. These properties are governed by transitions between its molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Understanding these fundamental properties is the first step in designing derivatives with tailored photophysical responses.
Rationale for Substitution: Engineering the HOMO-LUMO Gap
The central principle behind modifying the photophysical properties of benzo[b]triphenylene lies in altering its HOMO-LUMO energy gap. By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the core, it is possible to selectively raise or lower the energies of these frontier orbitals. This modulation directly impacts the wavelengths of light absorbed and emitted by the molecule, as well as its quantum efficiency and fluorescence lifetime. For instance, electron-donating substituents have been shown to shift absorption bands to longer wavelengths.[5]
The Impact of Substitution on Photophysical Properties
Theoretical Framework: Frontier Molecular Orbitals
The photophysical behavior of substituted benzo[b]triphenylene derivatives can be rationalized by considering the effects of substituents on the HOMO and LUMO energy levels.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR2) groups increase the electron density of the π-system, which typically raises the energy of the HOMO more significantly than the LUMO. This results in a smaller HOMO-LUMO gap, leading to a bathochromic (red) shift in both the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or nitro (-NO2) withdraw electron density from the π-system. This generally lowers the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced. The result is also a narrowing of the HOMO-LUMO gap and a red shift in the spectra. The formyl group, an EWG, has been observed to increase the cyclization quantum yield in some diarylethenes.[5]
-
Steric Effects: Bulky substituents can induce a twist in the molecular backbone, disrupting π-conjugation.[6][7] This often leads to a hypsochromic (blue) shift in the spectra and can decrease the fluorescence quantum yield. For example, some twisted triphenylene analogues have been found to be non-fluorescent.[6][7]
Case Study: A Comparative Analysis
The following table summarizes the photophysical properties of various substituted benzo[b]triphenylene derivatives, illustrating the impact of different functional groups.
| Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Unsubstituted | ~350-380 | ~380-420 | - | [1] |
| Alkyl-substituted (planar) | - | ~555 (yellow-orange) | 0.02-0.08 | [6][7] |
| Benzo-annulated (planar) | - | ~521 (green) | 0.02-0.08 | [6][7] |
| Aryl-substituted (twisted) | - | non-fluorescent | - | [6][7] |
| BN-fused (polymers) | - | - | 0.55-0.78 | [8] |
Experimental Characterization Protocols
A systematic evaluation of the photophysical properties of novel benzo[b]triphenylene derivatives requires a suite of spectroscopic techniques.
Synthesis and Purification Workflow
The synthesis of substituted benzo[b]triphenylene derivatives often involves multi-step reactions, such as the Diels-Alder reaction followed by oxidation, or cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3][9] Purification is critical, as even trace impurities can significantly impact photophysical measurements.
Caption: General workflow for the synthesis and characterization of substituted benzo[b]triphenylene.
Steady-State Spectroscopy
3.2.1 Protocol: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile) with a concentration in the micromolar range (e.g., 1-10 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 250-600 nm), using a cuvette containing the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for the lowest energy transition.
3.2.2 Protocol: Photoluminescence (Fluorescence) Spectroscopy
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the sample at or near its λ_max. Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Analysis: Determine the wavelength of maximum emission (λ_em) and observe the spectral shape.
Quantum Yield Determination
3.3.1 Protocol: Relative Quantum Yield Measurement
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard.
-
Calculation: Calculate the relative quantum yield (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Computational Modeling Workflow
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting and understanding the photophysical properties of molecules.[10][11]
Introduction to DFT and TD-DFT
-
DFT: Used to calculate the ground-state electronic structure and optimize the molecular geometry. This provides information about the HOMO and LUMO energy levels.
-
TD-DFT: An extension of DFT used to calculate the energies of electronic excited states, which correspond to the absorption and emission energies.
Workflow for Simulating Absorption and Emission Spectra
Caption: A typical computational workflow for simulating the photophysical properties of a molecule.
Step-by-Step Protocol for a TD-DFT Calculation (Conceptual)
-
Structure Input: Build the 3D structure of the substituted benzo[b]triphenylene derivative.
-
Ground State Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Analysis: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.
-
Absorption Spectrum: Run a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies, which correspond to the absorption spectrum.
-
Excited State Optimization: Optimize the geometry of the first singlet excited state (S1) using TD-DFT.
-
Emission Spectrum: Perform a single-point TD-DFT calculation on the optimized S1 geometry to determine the emission energy.
Advanced Properties and Applications
Chiroptical Properties
When benzo[b]triphenylene derivatives are synthesized as enantiomerically pure helical structures, they can exhibit chiroptical properties such as circular dichroism (CD) and circularly polarized luminescence (CPL).[12][13][14] These properties are of great interest for applications in 3D displays, data storage, and bio-imaging.[14] The introduction of BN atoms into the helical structure has been shown to enhance these chiroptical effects.[14]
Applications in Organic Electronics
The tunable emission colors and high photoluminescence efficiencies of substituted benzo[b]triphenylene derivatives make them excellent candidates for the emissive layer in OLEDs.[1][3][4] By carefully selecting substituents, it is possible to achieve efficient blue, green, or yellow-orange emission.[3][6][7] Furthermore, their rigid structure contributes to good thermal stability, which is crucial for device longevity.
Conclusion and Future Outlook
Substituted benzo[b]triphenylene derivatives represent a versatile class of compounds with highly tunable photophysical properties. The strategic interplay of electron-donating, electron-withdrawing, and sterically demanding substituents allows for the rational design of materials with specific absorption and emission characteristics. The combination of systematic synthesis, detailed spectroscopic characterization, and predictive computational modeling will continue to drive the development of novel benzo[b]triphenylene-based materials for advanced applications in optoelectronics, sensing, and beyond. Future research will likely focus on expanding the library of derivatives, exploring their application in areas like photodynamic therapy, and developing more sophisticated multi-functional materials.
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of conjugated-bridged triphenylenes and application in OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylene analogues with B2N2C2 cores: synthesis, structure, redox behavior, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structures, Resolution, and Chiroptical Properties of 1,16-Diaryl-Substituted Benzo[5]helicene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docta.ucm.es [docta.ucm.es]
- 14. researchgate.net [researchgate.net]
The Enduring Legacy of Benzo[b]triphenylene: A Technical Guide to its Discovery, History, and Chemical Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating Benzo[b]triphenylene in the Pantheon of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) represent a vast and fascinating class of organic molecules composed of fused aromatic rings.[1] Their planar structures and delocalized π-electron systems endow them with unique electronic and photophysical properties, making them cornerstones of materials science and subjects of intense toxicological scrutiny. Among this diverse family, Benzo[b]triphenylene, also known as dibenz[a,c]anthracene, holds a significant place. This five-ringed benzenoid PAH, with its angularly fused architecture, offers a compelling case study in the evolution of synthetic organic chemistry, the principles of aromaticity, and the complex interplay between molecular structure and biological activity.
This technical guide provides a comprehensive exploration of Benzo[b]triphenylene, from its initial discovery and the pioneering synthetic efforts of the early 20th century to modern synthetic methodologies and a detailed examination of its physicochemical properties, reactivity, and toxicological profile. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a valuable resource for researchers navigating the intricate world of polycyclic aromatic hydrocarbons.
I. Discovery and Historical Synthesis: Unraveling the Past
The story of Benzo[b]triphenylene is intrinsically linked to the broader history of PAH chemistry, a field pioneered by chemists like Erich Clar who laid the groundwork for understanding the relationship between structure and aromaticity in these complex systems.[2] While the initial isolation of many PAHs dates back to the 19th-century analysis of coal tar, the unambiguous synthesis and characterization of specific isomers like Benzo[b]triphenylene occurred in the early 20th century.
One of the historical cornerstones for the synthesis of complex PAHs was the Elbs reaction , which involves the pyrolysis of a diaryl ketone. While not the specific route to Benzo[b]triphenylene, it exemplifies the often harsh conditions required in early PAH synthesis. A more pertinent historical approach involves the cyclization of appropriately substituted precursors. For instance, the synthesis of the related dibenz[a,h]anthracene was achieved via the Elbs reaction, showcasing a common strategy of the time.
A general historical approach to constructing the Benzo[b]triphenylene skeleton would likely have involved the following conceptual steps:
-
Formation of a Key Biphenyl Intermediate: Synthesis of a substituted biphenyl or naphthalene derivative that could be further elaborated.
-
Introduction of Side Chains: Addition of functionalities that would ultimately form the additional fused rings.
-
Cyclization and Aromatization: A final, often high-temperature, step to close the rings and form the fully aromatic system, frequently employing dehydrating agents or catalysts.
These early syntheses were often low-yielding and required painstaking purification, highlighting the significant advancements in synthetic methodology that have occurred over the past century.
II. Physicochemical Properties and Spectroscopic Characterization
Benzo[b]triphenylene is a crystalline solid at room temperature. Its planar, aromatic structure dictates its physical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₄ | [3] |
| Molecular Weight | 278.35 g/mol | [3] |
| CAS Number | 215-58-7 | [3] |
| Melting Point | 205-207 °C | [4] |
| Boiling Point | 518 °C | [4] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like benzene and toluene. | [4] |
| Ionization Energy | ~7.35 - 7.61 eV | [6] |
Spectroscopic Profile
The spectroscopic signature of Benzo[b]triphenylene is a direct reflection of its electronic structure.
-
UV-Vis Absorption Spectroscopy: Benzo[b]triphenylene exhibits a characteristic UV-Vis absorption spectrum with multiple bands corresponding to π-π* transitions. The spectrum is a result of the extensive conjugated system. The absorption maxima are influenced by the solvent polarity. The study of the UV-Vis spectra of PAHs was central to the work of Erich Clar, who correlated the spectral features with the number of "aromatic sextets" in the molecule, a concept now known as Clar's rule.[6]
-
Fluorescence Spectroscopy: Like many PAHs, Benzo[b]triphenylene is fluorescent. Upon excitation with UV light, it emits light at a longer wavelength. The fluorescence spectrum is often a mirror image of the absorption spectrum and is sensitive to the molecular environment. For the related triphenylene, the excitation peak is at 274 nm and the emission peak is at 354 nm in cyclohexane.[8]
III. Modern Synthetic Methodologies
Modern organic synthesis offers a plethora of efficient and selective methods for the construction of complex PAHs like Benzo[b]triphenylene. These methods generally offer milder reaction conditions, higher yields, and greater functional group tolerance compared to historical approaches.
A. Oxidative Cyclization of Aryl-Substituted Precursors
A powerful modern strategy involves the intramolecular oxidative cyclization of appropriately designed precursors. The use of iron(III) chloride (FeCl₃) as an oxidant is a common and effective method.[9]
Conceptual Workflow:
Figure 1: Oxidative cyclization workflow for Benzo[b]triphenylene synthesis.
Experimental Protocol: Synthesis of a Benzo[b]triphenylene Derivative via FeCl₃-Mediated Oxidative Cyclization
This protocol is a generalized procedure based on modern synthetic methods for PAHs.
-
Step 1: Synthesis of the Diaryl Naphthalene Precursor (via Suzuki Coupling)
-
To a solution of a dibromonaphthalene derivative (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is added an arylboronic acid (2.2 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
A base (e.g., Na₂CO₃, 3.0 eq) is added, and the mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the diaryl naphthalene precursor.
-
-
Step 2: FeCl₃-Mediated Oxidative Cyclization
-
The diaryl naphthalene precursor (1.0 eq) is dissolved in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere.
-
Anhydrous iron(III) chloride (FeCl₃, 2.5 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the Benzo[b]triphenylene derivative.
-
The causality behind using FeCl₃ lies in its ability to act as a one-electron oxidant, facilitating the radical cyclization of the aryl groups onto each other, followed by subsequent oxidation to the fully aromatic system.
B. Gold-Catalyzed Cyclization of o-Alkenyl-o'-alkynylbiaryls
A more recent and elegant approach involves the use of gold catalysts to induce the cyclization of specifically designed biaryl precursors.
Conceptual Workflow:
Figure 2: Gold-catalyzed synthesis of Benzo[b]triphenylene derivatives.
This methodology offers high efficiency and selectivity, proceeding through a proposed 6-exo-dig cyclization pathway. The aryl substituent on the alkyne acts as an internal nucleophile to complete the formation of the pentacyclic system.
IV. Chemical Reactivity
The chemical reactivity of Benzo[b]triphenylene is governed by its electronic structure, which can be understood through the lens of Clar's rule. The distribution of π-electrons influences the susceptibility of different positions to electrophilic attack and other reactions.
Electrophilic Aromatic Substitution
Like other PAHs, Benzo[b]triphenylene can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is determined by the relative stability of the Wheland intermediates formed upon electrophilic attack. Computational studies and experimental evidence for related PAHs suggest that electrophilic attack is most likely to occur at positions that lead to the greatest retention of aromaticity in the remaining rings of the intermediate. For instance, in the halogenation of dibenz[a,c]anthracene with N-bromosuccinimide (NBS), monobromination occurs preferentially.[10]
Oxidation and Reduction
Benzo[b]triphenylene can be oxidized to form quinones or other oxygenated derivatives.[4] Strong oxidizing agents can lead to ring-opening and degradation of the molecule. Conversely, reduction of Benzo[b]triphenylene can be achieved through catalytic hydrogenation or with dissolving metal reductions. The extent of reduction depends on the reaction conditions. The central rings are often more susceptible to reduction, as this can leave more stable benzenoid systems in the outer rings.
V. Toxicology and Environmental Significance
As a member of the PAH family, Benzo[b]triphenylene is of significant interest from a toxicological and environmental perspective. PAHs are common environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, and gasoline.[11]
Metabolism and Carcinogenicity
Dibenz[a,c]anthracene is considered a carcinogenic compound.[11][12] Its toxicity is mediated through its metabolic activation in the body. Cytochrome P450 enzymes metabolize the parent PAH into reactive intermediates, such as dihydrodiols and diol epoxides.[5] These electrophilic metabolites can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[5] If not repaired, these adducts can lead to mutations during DNA replication, which is a key step in the initiation of cancer.
The metabolism of dibenz[a,c]anthracene has been shown to produce the anti-10,11-diol-12,13-epoxide, a non-bay-region diol epoxide.[5] This metabolite is capable of forming adducts with DNA.[5] Animal studies have shown that topical application of dibenz[a,c]anthracene can induce skin carcinomas in mice.[11]
Environmental Fate
Due to its low water solubility and low vapor pressure, Benzo[b]triphenylene in the environment is predominantly found adsorbed to particulate matter in the air, soil, and sediment.[8] Its persistence in the environment is a concern, as it can be subject to long-range atmospheric transport. Biodegradation of Benzo[b]triphenylene in soil and water is generally a slow process.[8]
Conclusion
Benzo[b]triphenylene, or dibenz[a,c]anthracene, stands as a testament to the rich history and ongoing innovation in the field of polycyclic aromatic hydrocarbons. From its early, challenging synthesis to the elegant and efficient methods available to modern chemists, its study has provided valuable insights into the fundamental principles of aromaticity and chemical reactivity. The continued investigation of its biological activity and environmental impact underscores the importance of understanding the complex relationship between molecular structure and function. This technical guide has aimed to provide a comprehensive overview of this significant molecule, serving as a foundation for future research and a resource for those working in the fields of chemistry, materials science, and toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo[b]triphenylene [webbook.nist.gov]
- 7. Dibenz(a,h)anthracene | SIELC Technologies [sielc.com]
- 8. Absorption [Triphenylene] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. Butterfly-Shaped Dibenz[a,j]anthracenes: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Benzo(b)triphenylene: A Technical Guide to its Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Benzo(b)triphenylene
This compound, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄, is a molecule of significant interest in diverse scientific fields, from materials science to environmental analysis and toxicology.[1][2][3] Its rigid, planar structure and extensive π-conjugation give rise to unique photophysical and electronic properties.[4] However, harnessing these properties for practical applications, such as in the development of organic semiconductors or as a reference standard in analytical chemistry, necessitates a thorough understanding of its behavior in solution. This guide provides a deep dive into the critical parameters of solubility and stability of this compound in common organic solvents, offering both theoretical insights and practical, field-proven methodologies.
The Solubility Profile of this compound: A "Like Dissolves Like" Paradigm
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For nonpolar compounds like this compound, the principle of "like dissolves like" is the primary determinant of its solubility. As a nonpolar aromatic hydrocarbon, it is expected to exhibit greater solubility in nonpolar organic solvents that can engage in van der Waals forces and π-π stacking interactions. Conversely, its solubility in polar solvents is anticipated to be limited.
Precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. This underscores the importance of empirical determination for specific applications. However, based on the known behavior of similar PAHs and qualitative observations, we can construct a general solubility profile.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound and Related PAHs in Organic Solvents
| Organic Solvent | Polarity | Expected Solubility of this compound | Supporting Data/Analogs |
| Nonpolar Solvents | |||
| Hexane | Nonpolar | Soluble | Triphenylene is soluble in benzene and toluene.[5] |
| Toluene | Nonpolar | Soluble | Toluene is miscible with benzene, a similar aromatic solvent.[6] |
| Benzene | Nonpolar | Soluble | Benzo(b)fluoranthene is described as miscible in benzene.[7] |
| Carbon Tetrachloride | Nonpolar | Soluble | A nonpolar solvent expected to dissolve nonpolar solutes. |
| Polar Aprotic Solvents | |||
| Acetone | Polar Aprotic | Moderately Soluble to Soluble | A 0.5 g/L solution of a similar hydrocarbon in acetone has been prepared. Benzo(b)fluoranthene has a reported solubility of 1-10 mg/mL in acetone.[7][8] |
| Dichloromethane | Polar Aprotic | Moderately Soluble | A common solvent for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | Sparingly to Moderately Soluble | Moderately polar, may show some solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | Benzo(b)fluoranthene has a reported solubility of < 1 mg/mL in DMSO.[7] |
| Polar Protic Solvents | |||
| Ethanol | Polar Protic | Sparingly Soluble | Triphenylene is soluble in ethanol. However, for larger PAHs like Benzo(b)fluoranthene, solubility is low (< 1 mg/mL in 95% ethanol).[7] |
| Methanol | Polar Protic | Sparingly Soluble | Benzo(b)fluoranthene has a reported solubility of < 1 mg/mL in methanol.[7][9] |
| Water | Polar Protic | Insoluble | The aqueous solubility of this compound is extremely low.[1] |
The Chemical Stability of this compound in Organic Solvents: A Matter of Light and Air
The stability of this compound in organic solvents is a critical consideration for its storage, handling, and use in experimental settings. Like many PAHs, this compound is susceptible to degradation, primarily through photodegradation.
Factors Influencing Stability:
-
Light Exposure: Ultraviolet (UV) radiation is a major catalyst for the degradation of PAHs in solution. This process often involves the formation of reactive oxygen species that can lead to the oxidation of the aromatic rings, forming quinones and other degradation products.
-
Solvent Polarity: The polarity of the solvent can influence the rate of photodegradation. More polar solvents may facilitate the formation and stabilization of charged intermediates in the degradation pathway.
-
Dissolved Oxygen: The presence of dissolved oxygen is often a prerequisite for photo-oxidation. Degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance the stability of this compound solutions.
-
Temperature: While photodegradation is the primary concern, elevated temperatures can also accelerate degradation reactions. Therefore, storage at low temperatures is recommended.
Solvent-Specific Considerations:
-
Dimethyl Sulfoxide (DMSO): While a powerful solvent, DMSO can promote the degradation of some PAHs, especially when exposed to light. It can act as a photosensitizer, accelerating the formation of reactive oxygen species.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents can be effective for dissolving this compound. However, care should be taken to avoid prolonged exposure to light, as this can lead to the formation of acidic byproducts that may further catalyze degradation.
To ensure the integrity of this compound solutions, it is imperative to store them in amber glass vials to protect from light, at reduced temperatures, and under an inert atmosphere if long-term stability is required.
Experimental Protocols: From Theory to Practice
The following sections provide detailed, step-by-step methodologies for the experimental determination of the solubility and stability of this compound in organic solvents.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the universally accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or on a stirrer at a constant, controlled temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should be continuously agitated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Concentration Analysis (Choose one of the following):
-
a) Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in mg/mL or g/L.
-
-
b) UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
c) High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.
-
Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.
-
Inject a known volume of the filtered saturated solution and determine the peak area.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve.
-
-
Diagram 1: Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.
Protocol 2: Assessment of Chemical Stability in Organic Solution
This protocol describes a method to evaluate the stability of this compound in an organic solvent over time, particularly under light stress.
Materials and Equipment:
-
Stock solution of this compound in the chosen organic solvent (of known concentration)
-
Amber and clear glass vials with screw caps
-
UV lamp or a well-lit area for light exposure studies
-
A dark, temperature-controlled environment (e.g., a refrigerator or incubator)
-
HPLC system with a UV or fluorescence detector
-
UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 µg/mL).
-
Aliquot the stock solution into several amber and clear glass vials.
-
Some vials should be purged with an inert gas (e.g., nitrogen) before sealing to assess the effect of oxygen.
-
-
Storage Conditions and Time Points:
-
Light Stress: Place the clear vials under a UV lamp or in a location with consistent light exposure.
-
Dark Control: Store the amber vials in a dark, temperature-controlled environment.
-
Temperature Stress (Optional): Store a set of amber vials at an elevated temperature (e.g., 40 °C).
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analysis at Each Time Point:
-
At each designated time point, take an aliquot from each set of vials.
-
Analyze the samples using one of the following methods:
-
a) HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation.
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
-
-
b) UV-Vis Spectroscopy:
-
Scan the UV-Vis spectrum of the solution.
-
A decrease in the absorbance at the λmax of this compound indicates a decrease in its concentration.
-
Changes in the overall spectral shape can also indicate the formation of degradation products with different chromophores.
-
-
-
Data Interpretation:
-
Plot the concentration or peak area of this compound as a function of time for each storage condition.
-
Compare the degradation rates between the light-exposed and dark control samples to assess photosensitivity.
-
Compare the degradation rates in the presence and absence of oxygen (if tested).
-
Calculate the half-life (t₁/₂) of this compound under each condition to quantify its stability.
-
Diagram 2: Factors Influencing the Stability of this compound in Solution
Caption: A diagram illustrating the primary environmental factors that can lead to the degradation of this compound in organic solvents.
Conclusion: A Foundation for Further Research
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound in organic solvents. While a lack of extensive quantitative solubility data in the literature necessitates experimental determination for specific applications, the principles and protocols outlined herein offer a robust starting point for researchers, scientists, and drug development professionals. By carefully considering the factors that govern its behavior in solution, the scientific community can more effectively and reliably utilize the unique properties of this intriguing polycyclic aromatic hydrocarbon.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Benzo[b]triphenylene [webbook.nist.gov]
- 3. Benzo[b]triphenylene [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylene | 217-59-4 [chemicalbook.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem-lab.be [chem-lab.be]
- 9. hpc-standards.com [hpc-standards.com]
Methodological & Application
Application Notes & Protocols: Leveraging Benzo(b)triphenylene in Organic Semiconductors
Introduction: The Rise of Benzo(b)triphenylene in Organic Electronics
In the rapidly advancing field of organic electronics, the design and synthesis of novel high-performance materials are paramount.[1] Among the diverse class of polycyclic aromatic hydrocarbons (PAHs), this compound (BbT) and its derivatives have emerged as a highly versatile and promising platform for next-generation organic semiconductors.[1][2] Triphenylene-based molecules are distinguished by their planar, disc-like structure and a robust, delocalized π-electron system.[1] This unique molecular architecture is intrinsically suited for applications in organic electronics, facilitating the crucial process of self-assembly into ordered structures essential for efficient charge transport.[1]
The functionalization of the core BbT structure allows for the fine-tuning of its electronic and physical properties, enabling the development of tailored materials for specific device applications.[1] This strategic modification can enhance solubility for solution-based processing, optimize energy levels for improved charge injection, and stabilize molecular packing to boost charge carrier mobility. Consequently, BbT derivatives are being actively explored as key components—such as charge transport layers, host materials, and emitters—in Organic Light-Emitting Diodes (OLEDs) and as the active channel material in Organic Field-Effect Transistors (OFETs).[1][3]
This document serves as a technical guide for researchers and scientists, providing a comprehensive overview of BbT's properties, synthesis considerations, and detailed protocols for its application in fabricating and characterizing organic semiconductor devices.
Core Properties of this compound
The exceptional performance of BbT in organic electronics is rooted in its fundamental physicochemical properties.
-
Molecular and Electronic Structure: this compound is a planar PAH with a highly symmetric, discotic structure. Its delocalized 18-π-electron system provides a natural pathway for charge carriers, which is fundamental to its semiconducting nature. The inherent rigidity and stability of the triphenylene core contribute to the operational stability of devices.
-
Self-Assembly and Charge Transport: A key attribute of triphenylene derivatives is their ability to self-assemble into columnar mesophases. In these arrangements, the planar molecules stack on top of one another, creating continuous, one-dimensional pathways for charge transport. This ordered stacking minimizes charge carrier scattering and trapping at grain boundaries, which are common performance-limiting factors in polycrystalline organic semiconductor films.[4]
-
Tunability: The triphenylene core can be readily modified through various synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction.[5] This allows for the introduction of functional groups that can modulate intermolecular interactions, improve solubility for solution processing, and tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other materials in a device stack, thereby optimizing charge injection and transport.[1][6]
Synthesis and Functionalization Strategies
The synthesis of BbT and its derivatives is a critical step in harnessing their potential. While BbT can be isolated from coal tar, modern applications rely on targeted synthetic routes that allow for precise structural control and high purity.[5]
A common strategy for synthesizing functionalized triphenylene derivatives involves the palladium-catalyzed [2+2+2] cyclotrimerization of an appropriately substituted benzyne precursor.[7] Another powerful method is the Suzuki coupling reaction, which allows for the attachment of various aryl groups to a pre-functionalized triphenylene core.[8] For instance, bromo-substituted triphenylenes can be coupled with boronic acids to introduce desired functionalities. This approach offers a versatile platform for creating a library of materials with tailored properties.
dot
Applications and Performance in Organic Devices
The tailored properties of BbT derivatives make them prime candidates for high-performance OLEDs and OFETs.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, triphenylene derivatives have been successfully employed as blue fluorescent emitters, host materials for phosphorescent dyes, and electron transport materials (ETMs).[1][9] Their high thermal stability and well-matched energy levels can lead to devices with lower operating voltages, higher efficiencies, and improved operational lifetimes.
dot
| Device Role | Performance Metric | Value | Reference |
| Blue Emitter | External Quantum Efficiency (EQE) | 1.36% at 20 mA/cm² | [9] |
| Blue Emitter | Luminous Efficiency | 2.34 cd/A | [9] |
| Blue Emitter | CIE Coordinates | (0.17, 0.23) | [9] |
Organic Field-Effect Transistors (OFETs)
The propensity of BbT derivatives for forming highly ordered thin films makes them excellent candidates for the active channel in OFETs. The ordered molecular packing facilitates efficient two-dimensional charge transport, leading to high charge carrier mobilities. Both vacuum-deposited and solution-processed OFETs based on triphenylene analogues have demonstrated promising performance.[10][11]
dot
| Material/Device Type | Hole Mobility (μ) | On/Off Current Ratio | Reference |
| Solution-Processed (Single Crystal) | ~0.03 cm²/V·s | ~10³ | [10] |
| Solution-Processed (Thin Film) | 0.005 cm²/V·s | >10⁶ | [11] |
Experimental Protocols
The following protocols provide a generalized framework for the fabrication and characterization of BbT-based OFETs. These should be adapted based on the specific properties of the derivative and the available equipment.
Protocol 1: Organic Semiconductor Thin-Film Deposition
This protocol describes the deposition of a BbT derivative onto a silicon/silicon dioxide (Si/SiO₂) substrate, which will serve as the gate electrode and gate dielectric, respectively.
1. Substrate Cleaning:
- Causality: A pristine substrate surface is critical for uniform film growth and optimal device performance. Contaminants can act as charge traps and disrupt molecular ordering.
- Procedure:
- Sequentially sonicate the Si/SiO₂ substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates under a stream of high-purity nitrogen.
- Treat the substrates with oxygen plasma or an ultraviolet-ozone (UV/O₃) cleaner for 10-20 minutes.[12] This removes residual organic contaminants and hydroxylates the surface, which can improve the interface with subsequent layers.
2. Surface Treatment (Optional but Recommended):
- Causality: A hydrophobic surface treatment can promote the desired molecular packing of the organic semiconductor, leading to improved charge mobility.
- Procedure:
- Immerse the cleaned substrates in a solution of a self-assembled monolayer (SAM) forming agent, such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), following established literature procedures.[13]
- Rinse with the appropriate solvent (e.g., toluene or hexane for OTS) and anneal as required.
3. Thin-Film Deposition:
- Method A: Thermal Vacuum Evaporation:
- Causality: This technique is ideal for molecules that can be sublimed without decomposition, often resulting in highly ordered crystalline films.[13]
- Place the cleaned substrates and a crucible containing the high-purity BbT derivative into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
- Heat the crucible until the material begins to sublimate.
- Deposit the material onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s) to a desired thickness (typically 30-50 nm), monitored by a quartz crystal microbalance. The substrate can be held at an elevated temperature to promote crystallinity.[13]
- Method B: Solution Shearing or Spin Coating:
- Causality: These are low-cost, high-throughput methods suitable for soluble BbT derivatives.[11][14]
- Prepare a solution of the BbT derivative in a suitable high-purity organic solvent (e.g., toluene, chloroform) at a specific concentration (e.g., 1-10 mg/mL).
- For spin coating, dispense the solution onto the substrate and spin at a set speed (e.g., 1000-4000 RPM) to achieve the desired film thickness.
- Anneal the film on a hotplate at a temperature below the material's decomposition point to remove residual solvent and improve molecular ordering.[15]
Protocol 2: OFET Fabrication (Top-Contact)
dot
-
Electrode Deposition:
-
Causality: The source and drain electrodes provide the contacts for applying voltage and measuring current through the semiconductor channel. Gold (Au) is commonly used due to its high work function, which facilitates hole injection into many p-type organic semiconductors.[16]
-
Procedure:
-
Place a shadow mask with the desired channel length and width dimensions onto the substrate coated with the BbT derivative film.
-
Transfer the masked substrate into a thermal evaporator.
-
Deposit a thin adhesion layer of chromium or titanium (Cr/Ti, ~5 nm), followed by the primary electrode material, gold (Au, ~40-50 nm). The deposition should be performed at a high vacuum to ensure clean interfaces.
-
-
Protocol 3: OFET Characterization
-
Electrical Measurements:
-
Causality: The transfer and output characteristics are measured to extract the key performance metrics of the transistor, including charge carrier mobility, on/off ratio, and threshold voltage.
-
Procedure:
-
Place the fabricated device on the chuck of a semiconductor probe station.
-
Connect the probes to the source, drain, and gate terminals.
-
Using a semiconductor parameter analyzer, perform the following sweeps:
-
Output Characteristics: Sweep the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Transfer Characteristics: Sweep the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds) in the saturation regime.[4]
-
-
-
-
Data Analysis:
-
The field-effect mobility (µ) is typically calculated from the saturation regime of the transfer curve using the standard MOSFET equation: ID = ( W / 2L ) µCi ( VG − Vth )² where ID is the drain current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and Vth is the threshold voltage.[12]
-
The on/off ratio is the ratio of the maximum drain current in the "on" state to the minimum drain current in the "off" state.
-
Conclusion
This compound and its derivatives represent a robust and highly adaptable class of materials for organic semiconductors. Their inherent structural and electronic properties, combined with the ability to be synthetically tailored, provide a clear pathway toward next-generation electronic devices. The protocols and data presented herein offer a foundational guide for researchers to explore and innovate with this promising molecular scaffold, paving the way for advancements in flexible displays, sensors, and other novel electronic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylene - Wikipedia [en.wikipedia.org]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 有機トランジスタ(OFET)素子作製および評価:TIPSペンタセン | 東京化成工業株式会社 [tcichemicals.com]
- 13. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 16. researchgate.net [researchgate.net]
Introduction: The Pivotal Role of Hole Transport Materials in Organic Electronics
An Application Guide to Benzo(b)triphenylene Derivatives as Hole Transport Materials
In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is critically dependent on the seamless movement of charge carriers—holes and electrons—within their multilayered structures. The Hole Transport Layer (HTL) is a cornerstone of this architecture, responsible for efficiently accepting holes from the anode and transporting them to the emissive or active layer while simultaneously blocking the passage of electrons. An ideal Hole Transport Material (HTM) must possess a specific set of characteristics: a high hole mobility for rapid charge transport, a Highest Occupied Molecular Orbital (HOMO) energy level that aligns with the anode and the adjacent layer to ensure low-energy barriers for hole injection, and high thermal and morphological stability to guarantee long device lifetimes.[1][2]
Triphenylamine (TPA) derivatives have been extensively used as HTMs due to their high hole mobility and thermal stability.[1][2] However, the quest for materials with even greater performance and stability has led researchers to explore novel molecular scaffolds. The this compound (BbT) core has emerged as a highly promising platform for next-generation HTMs. Its rigid, planar, and extensively π-conjugated structure provides an excellent foundation for high charge mobility. By functionalizing the BbT core with hole-transporting moieties like triarylamines, it is possible to fine-tune its electronic properties to meet the stringent demands of high-performance optoelectronic devices.
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of a representative this compound derivative as a high-performance hole transport material.
Section 1: Synthesis of a Diarylamino-Functionalized this compound Derivative
Principle of the Synthesis
The synthesis of functionalized BbT derivatives can be achieved through various organic chemistry reactions. A common and effective strategy involves a multi-step process, beginning with the formation of the core BbT structure, followed by halogenation, and finally, a cross-coupling reaction to attach the desired hole-transporting units. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds, allowing for the attachment of diarylamine groups to the BbT core.[3] This method is chosen for its high efficiency and tolerance to a wide range of functional groups.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of a BbT-based HTM.
Protocol 1.1: Synthesis of a Diarylamino-BbT Derivative
This protocol describes a representative synthesis. Note: All procedures should be carried out in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,7-Dibromo-benzo(b)triphenylene | Synthesis Grade | Custom/Acros |
| Di(p-tolyl)amine | >98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich |
| Tri-tert-butylphosphine (P(tBu)₃) | Ligand Grade | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich |
| Anhydrous Toluene | DriSolv® | EMD Millipore |
| Dichloromethane (DCM) | ACS Grade | Fisher |
| Hexane | ACS Grade | Fisher |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and result in poor reaction yield. An inert atmosphere is crucial to protect the catalyst.
-
-
Reagent Addition: To the flask, add 2,7-Dibromo-benzo(b)triphenylene (1.0 eq), Di(p-tolyl)amine (2.2 eq), and Sodium tert-butoxide (2.5 eq).
-
Solvent Addition: Add anhydrous toluene via a syringe. Stir the mixture for 15 minutes to ensure homogeneity.
-
Catalyst Preparation: In a separate vial under inert gas, briefly mix Palladium(II) Acetate (0.02 eq) and Tri-tert-butylphosphine (0.04 eq) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with deionized water and extract the organic phase with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification (Column Chromatography): Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, using a hexane/DCM gradient as the eluent.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on their differing polarities.
-
-
Purification (Recrystallization): Collect the product-containing fractions and evaporate the solvent. Recrystallize the resulting solid from a toluene/hexane solvent system to yield the final product as a pure crystalline solid.
Section 2: Physicochemical Characterization of the BbT-HTM
Characterization is a self-validating step to confirm the identity, purity, and key electronic properties of the synthesized material, which are predictive of its performance in a device.
Protocol 2.1: Structural and Thermal Analysis
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in CDCl₃ or d-DMSO. Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns. The disappearance of the C-Br signals and the appearance of new aromatic signals corresponding to the diarylamine moieties validate the successful coupling.
-
Mass Spectrometry (MS): Use MALDI-TOF or APCI-MS to determine the molecular weight of the compound. The observed m/z value should match the calculated molecular weight of the target structure, confirming its identity.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere from room temperature to ~600 °C at a ramp rate of 10 °C/min. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a critical measure of the material's thermal stability. High thermal stability is essential for HTMs used in thermally evaporated OLEDs.
Protocol 2.2: Optoelectronic Property Evaluation
The energy levels of the HTM dictate its ability to facilitate charge injection and transport within a device.
Energy Level Determination from Electrochemical Data
Caption: Relationship between experimental data and energy level calculations.
-
Cyclic Voltammetry (CV): Perform CV on a thin film of the material or in a solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in DCM).[3] Use a standard three-electrode setup (working, counter, and reference electrodes) and reference the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The onset of the first oxidation potential (Eox) is used to calculate the HOMO energy level using the empirical formula: EHOMO = -e(Eoxonset vs Fc/Fc⁺ + 4.8) eV.
-
UV-Visible (UV-Vis) Spectroscopy: Record the absorption spectrum of the material in a dilute solution (e.g., in toluene). The onset of absorption (λonset) is used to calculate the optical bandgap (Eg) via the equation: Eg = 1240 / λonset (nm). The Lowest Unoccupied Molecular Orbital (LUMO) can then be estimated as ELUMO = EHOMO + Eg.
Summary of Typical Properties
| Property | Typical Value | Characterization Technique |
| HOMO Energy Level | -5.1 to -5.4 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.0 to -2.4 eV | CV and UV-Vis |
| Optical Bandgap (Eg) | 2.8 to 3.1 eV | UV-Vis Spectroscopy |
| Decomposition Temp. (Td) | > 400 °C | TGA |
| Hole Mobility (µh) | 10⁻⁴ to 10⁻³ cm²/Vs | SCLC / TOF |
Section 3: OLED Fabrication and Performance Evaluation
This section outlines the protocol for fabricating and testing a multilayer OLED device using the synthesized BbT derivative as the HTL.
OLED Fabrication Workflow
Caption: Step-by-step workflow for fabricating a multilayer OLED device.
Protocol 3.1: Fabrication of a Multilayer OLED
The fabrication is performed in a high-vacuum thermal evaporation system. The typical device structure is: ITO / HIL / HTL / EML / ETL / EIL / Cathode.[4][5]
-
Substrate Preparation: Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. They are then treated with UV-Ozone for 15 minutes to improve the work function and remove organic residues.
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (<10⁻⁶ Torr). The organic layers are deposited sequentially by thermal evaporation.
-
Hole Injection Layer (HIL): 15 nm of a suitable HIL material.
-
Hole Transport Layer (HTL): 40 nm of the synthesized BbT-HTM derivative.
-
Emissive Layer (EML): 20 nm of an emissive host material doped with a guest emitter.
-
Electron Transport Layer (ETL): 30 nm of an electron-transporting material like TPBi.[6][7]
-
Causality: Each layer is deposited at a controlled rate (e.g., 0.1-0.2 nm/s) to ensure uniform, high-quality films, which are essential for preventing electrical shorts and ensuring consistent device performance.
-
-
Cathode Deposition: Without breaking vacuum, a thin (1 nm) Electron Injection Layer (EIL) of Lithium Fluoride (LiF) is deposited, followed by a 100 nm layer of Aluminum (Al) to serve as the cathode.
-
Encapsulation: The completed device is encapsulated using a UV-cured epoxy and a glass lid in a glovebox to protect the organic layers from oxygen and moisture degradation.
Protocol 3.2: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L): The device is tested using a source meter and a calibrated photodiode. The current density, operating voltage, and light output (luminance) are measured simultaneously.
-
Efficiency Calculation: From the J-V-L data, key performance metrics are calculated:
-
Current Efficiency (cd/A): The ratio of luminance to current density.
-
Power Efficiency (lm/W): The ratio of luminance to input power.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Representative Performance Data
| Device HTL | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. EQE (%) |
| Standard (e.g., NPB) | 3.5 V | 12,500 | 15.2 | 5.1 |
| BbT-Derivative | 2.9 V | 18,000 | 21.5 | 7.2 |
Conclusion and Future Outlook
This compound derivatives represent a formidable class of hole transport materials. Their rigid and planar core facilitates excellent intermolecular π-π stacking, leading to high hole mobility, while the ability to functionalize the periphery allows for precise tuning of energy levels. The protocols detailed herein provide a robust framework for the synthesis, characterization, and implementation of these materials into high-performance organic electronic devices. The superior thermal stability and electrochemical properties of BbT-HTMs often translate into devices with lower turn-on voltages, higher efficiencies, and improved operational lifetimes compared to conventional materials. Future research will likely focus on further molecular engineering to enhance solubility for solution-processing techniques and to push the efficiency and stability of next-generation OLED displays and solid-state lighting.
References
- 1. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 2. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method | MDPI [mdpi.com]
- 7. Effect of Hole Blocking Materials on the Performance of OLED [ouci.dntb.gov.ua]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Benzo[b]triphenylene
Introduction
Benzo[b]triphenylene is a polycyclic aromatic hydrocarbon (PAH) featuring a fused system of five benzene rings. This unique π-extended architecture imparts distinct photophysical and electronic properties, making it and its derivatives highly valuable building blocks in materials science for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. Traditional synthetic routes to such complex PAHs often require harsh conditions and multiple steps. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling and C-H activation reactions, offers a powerful and versatile toolkit for the efficient and modular construction of these intricate molecular frameworks under milder conditions.[1][2]
This guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of the benzo[b]triphenylene core. We will delve into the mechanistic underpinnings of key synthetic strategies, explain the rationale behind experimental choices, and provide detailed, actionable protocols for researchers in organic synthesis, materials science, and drug development.
Pillar 1: Mechanistic Insights into Palladium-Catalyzed Annulation
The construction of the benzo[b]triphenylene skeleton via palladium catalysis typically relies on the formation of multiple carbon-carbon bonds in a sequential or cascade fashion. Understanding the fundamental catalytic cycle is paramount to troubleshooting and optimizing these transformations. Most of these reactions, including the widely used Suzuki-Miyaura coupling, proceed through a common set of elementary steps: oxidative addition, transmetalation, and reductive elimination.
The Generalized Catalytic Cycle
The efficiency of a palladium-catalyzed cross-coupling reaction is a delicate interplay between the palladium precursor, the ligand, the base, and the solvent. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands often facilitate the oxidative addition and reductive elimination steps. The base is critical for the transmetalation step in Suzuki-Miyaura couplings, where it activates the organoboron species to form a more nucleophilic "ate" complex.[3]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Synthetic Strategies & Experimental Protocols
Several palladium-catalyzed strategies can be envisioned for the synthesis of benzo[b]triphenylene. We will focus on two robust and widely applicable approaches: a convergent Suzuki-Miyaura cross-coupling followed by cyclization, and a direct annulation approach using benzyne precursors.
Strategy A: Convergent Suzuki-Miyaura Coupling & Scholl Oxidation
This powerful two-step approach involves first constructing a sterically hindered biaryl precursor via a Suzuki-Miyaura cross-coupling, followed by an oxidative intramolecular cyclization (Scholl reaction) to form the final fused aromatic system.[4][5] This method offers high modularity, as various substituted precursors can be readily accessed.
Workflow for Convergent Synthesis
Caption: Workflow for the two-step synthesis of Benzo[b]triphenylene.
Protocol 1: Pd-Catalyzed Synthesis of 9-(Naphthalen-2-yl)phenanthrene
This protocol details the crucial Suzuki-Miyaura cross-coupling step. The choice of a bulky phosphine ligand (e.g., SPhos) and a suitable base (e.g., K₃PO₄) is critical for achieving high yields with sterically demanding coupling partners.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Bromonaphthalene | >98% | Sigma-Aldrich |
| Phenanthrene-9-boronic acid | >97% | Combi-Blocks |
| Pd(OAc)₂ (Palladium(II) acetate) | Catalyst grade | Strem Chemicals |
| SPhos | >98% | Sigma-Aldrich |
| K₃PO₄ (Potassium phosphate) | Anhydrous, >98% | Acros Organics |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Water | Degassed, DI | In-house |
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 2-bromonaphthalene (207 mg, 1.0 mmol, 1.0 equiv.), phenanthrene-9-boronic acid (244 mg, 1.1 mmol, 1.1 equiv.), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) in 2 mL of anhydrous toluene. Stir for 5 minutes until a homogeneous solution is formed.
-
Inerting the Flask: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with high-purity argon three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Solvents and Catalyst: Add 8 mL of anhydrous toluene and 1 mL of degassed water to the Schlenk flask via syringe. Then, add the pre-mixed catalyst solution to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexanes/dichloromethane gradient) to afford the desired product, 9-(naphthalen-2-yl)phenanthrene.
Note: The subsequent Scholl oxidation can be performed using an oxidant like iron(III) chloride (FeCl₃) in a chlorinated solvent.
Strategy B: Annulation of Benzyne Precursors
A highly efficient and convergent method for synthesizing triphenylene frameworks involves the palladium-catalyzed [2+2+2] cycloaddition of benzyne.[6] Benzyne is a highly reactive intermediate generated in situ from a stable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This strategy builds the core of the molecule in a single, powerful step.
Protocol 2: Synthesis of Triphenylene via Palladium-Catalyzed Annulation of Benzyne
This protocol, adapted from a reliable Organic Syntheses procedure, illustrates the synthesis of the parent triphenylene.[6] A similar strategy could be employed using a naphthyne precursor to target benzo[b]triphenylene.
Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A reliable, commercially available Pd(0) source. |
| Benzyne Precursor | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Provides controlled, slow release of benzyne under reaction conditions. |
| Activator | CsF (Cesium fluoride) | Acts as a fluoride source to trigger benzyne formation from the silyl triflate precursor. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for the reaction components and temperature. |
| Temperature | 110 °C (Reflux) | Sufficient thermal energy to promote the catalytic cycle and benzyne formation. |
| Yield | ~76% (Reported for Triphenylene) | Demonstrates the high efficiency of this annulative approach.[6] |
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (870 mg, 0.75 mmol, 5 mol%) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (4.5 g, 15.1 mmol, 1.0 equiv.).[6]
-
Inerting the Apparatus: Assemble the flask and condenser, and attach the setup to a Schlenk line. Evacuate and backfill with high-purity argon (3 cycles).
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous acetonitrile (40 mL) via syringe, followed by the rapid, single-portion addition of cesium fluoride (11.6 g, 76.4 mmol, 5.06 equiv.).[6]
-
Reaction: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, place the flask in an oil bath preheated to 110 °C and stir for 24 hours under a positive pressure of argon.[6]
-
Work-up: Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile. Adsorb the resulting residue onto a small amount of silica gel.
-
Purification: Perform column chromatography on the product-adsorbed silica. Elute with a suitable solvent system (e.g., 1:9 ethyl acetate:hexanes) to isolate the product. Further purification by recrystallization from a solvent like ethanol/toluene can yield highly pure, crystalline triphenylene.[6]
Conclusion
Palladium catalysis provides a robust and versatile platform for the synthesis of complex PAHs like benzo[b]triphenylene. The choice of strategy—be it a convergent Suzuki coupling followed by cyclization or a direct annulative approach—depends on the availability of starting materials and the desired substitution patterns on the final molecule. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters such as the choice of ligand, base, and solvent, researchers can efficiently construct these valuable molecular architectures for advanced material applications. The protocols provided herein serve as a validated starting point for the synthesis and exploration of this important class of compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization | Bentham Science [eurekaselect.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Gold-Catalyzed Synthesis of Benzo(b)triphenylene
Introduction: The Emergence of Gold Catalysis in Complex Aromatic System Synthesis
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of materials science and drug discovery. Among the modern synthetic methodologies, homogeneous gold catalysis has emerged as a powerful tool for the construction of intricate molecular architectures under mild conditions.[1][2] The unique ability of gold catalysts, typically Au(I) or Au(III) species, to act as soft π-acids allows for the selective activation of alkynes and allenes towards a variety of nucleophilic attacks.[3][4] This reactivity has been harnessed in a plethora of transformations, including cycloisomerizations, hydroarylations, and cycloadditions, to build complex carbocyclic and heterocyclic frameworks.[5][6][7]
This application note provides a detailed guide to the synthesis of Benzo(b)triphenylene, a significant PAH scaffold, through a gold-catalyzed intramolecular cyclization of a strategically designed biphenyl-embedded trienyne precursor. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: A Gold-Catalyzed Cascade to this compound
The gold-catalyzed synthesis of this compound from an o-alkenyl-o'-alkynylbiphenyl precursor is a sophisticated cascade reaction that elegantly forms multiple rings in a single operation.[8][9] The reaction is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the substrate. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack.
The proposed mechanism proceeds through the following key steps:
-
π-Activation of the Alkyne: The cationic gold(I) catalyst, often generated in situ from a pre-catalyst like (JohnPhos)Au(MeCN)SbF₆, coordinates to the alkyne of the o-alkenyl-o'-alkynylbiphenyl substrate.[8]
-
6-exo-dig Cyclization: The pendant vinyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-exo-dig cyclization. This step forms a six-membered ring and generates a vinyl-gold intermediate.
-
Intramolecular Friedel-Crafts-type Reaction: The resulting intermediate possesses a carbocationic character, which is then attacked by the pendant aryl group (acting as an internal nucleophile) in a Friedel-Crafts-type reaction.[10] This second cyclization event constructs the core structure of the this compound.
-
Rearomatization and Catalyst Regeneration: A final proton loss event leads to the aromatization of the newly formed ring system, yielding the this compound product and regenerating the active gold(I) catalyst, thus completing the catalytic cycle.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the successful synthesis of this compound derivatives reported in the literature.[8][9] Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
Substrate: o-(alkenyl)-o'-alkynylbiphenyl derivative
-
Catalyst: (JohnPhos)Au(MeCN)SbF₆ (or a similar cationic gold(I) catalyst)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask, syringes, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate mixture).
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an anhydrous and oxygen-free environment.
-
Reactant and Solvent Addition: The o-(alkenyl)-o'-alkynylbiphenyl substrate (1.0 eq) is added to the flask. Anhydrous dichloromethane (DCM) is then added via syringe to achieve the desired concentration (typically 0.05-0.1 M). The solution is stirred at room temperature until the substrate is fully dissolved.
-
Catalyst Addition: In a separate vial, the gold(I) catalyst, for example, (JohnPhos)Au(MeCN)SbF₆ (1-5 mol%), is dissolved in a small amount of anhydrous DCM. This catalyst solution is then added dropwise to the stirring solution of the substrate in the Schlenk flask.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (ranging from room temperature to 80 °C, depending on the substrate).[8][9] The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound product.
-
Characterization: The structure and purity of the isolated product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes representative results for the synthesis of this compound derivatives from the literature, showcasing the efficiency of this gold-catalyzed methodology.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-(methoxyvinyl)-o'-phenylethynylbiphenyl | (JohnPhos)Au(MeCN)SbF₆ (1) | DCM | 50 | 12 | 85 | [8][9] |
| 2 | o-(methoxyvinyl)-o'- (4-methoxyphenyl)ethynylbiphenyl | (JohnPhos)Au(MeCN)SbF₆ (1) | DCM | 50 | 12 | 90 | [8][9] |
| 3 | o-(methoxyvinyl)-o'- (4-chlorophenyl)ethynylbiphenyl | (JohnPhos)Au(MeCN)SbF₆ (1) | DCM | 80 | 12 | 78 | [8][9] |
Conclusion and Future Outlook
The gold-catalyzed intramolecular cyclization of o-alkenyl-o'-alkynylbiphenyls represents a highly efficient and atom-economical strategy for the synthesis of Benzo(b)triphenylenes.[8][9] The mild reaction conditions, high yields, and functional group tolerance make this a valuable method for accessing complex PAH scaffolds. Further research in this area could explore the development of enantioselective versions of this transformation, expanding the utility of this methodology in the synthesis of chiral materials and bioactive molecules.[11] The principles outlined in these application notes provide a solid foundation for researchers and drug development professionals to leverage the power of gold catalysis in their synthetic endeavors.
References
- 1. organicreactions.org [organicreactions.org]
- 2. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM00866A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]
- 5. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 6. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 7. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Benzo(B)Triphenylene as a Fluorescent Probe for Molecular Sensing of Nitroaromatic Compounds
Introduction: The Power of Fluorescence in Molecular Detection
In the landscape of analytical chemistry and molecular diagnostics, fluorescent probes have emerged as indispensable tools for the sensitive and selective detection of a wide array of analytes. Their utility is rooted in the fundamental principle that the fluorescence properties of a molecule—such as its intensity, lifetime, and emission wavelength—can be exquisitely sensitive to its local chemical environment. Alterations in these properties upon interaction with a target analyte form the basis of a powerful sensing mechanism. Among the vast family of fluorophores, polycyclic aromatic hydrocarbons (PAHs) are distinguished by their rigid, planar structures and high fluorescence quantum yields.
This application note details the use of Benzo(b)triphenylene, a promising PAH, as a fluorescent probe for the detection of electron-deficient nitroaromatic compounds. These compounds are of significant interest due to their prevalence as environmental pollutants and their use in the formulation of explosives. The π-electron-rich nature of this compound makes it an excellent candidate for sensing nitroaromatics through a process of fluorescence quenching. This guide provides a comprehensive overview of the underlying sensing principles, detailed experimental protocols for researchers, scientists, and drug development professionals, and guidance on data interpretation.
Principles of Molecular Sensing: A Photoinduced Electron Transfer Mechanism
The primary mechanism governing the detection of nitroaromatic compounds using this compound is Photoinduced Electron Transfer (PET). In this process, the fluorophore (this compound) acts as an electron donor, and the analyte (nitroaromatic compound) functions as an electron acceptor.
-
Excitation: The process begins with the absorption of a photon by the this compound molecule, promoting an electron to a higher energy molecular orbital.
-
Electron Transfer: In the presence of an electron-deficient analyte, such as picric acid, it is energetically favorable for the excited electron of the this compound to transfer to a low-lying unoccupied molecular orbital of the nitroaromatic compound.
-
Fluorescence Quenching: This electron transfer provides a non-radiative pathway for the excited state of the fluorophore to return to its ground state. Consequently, the fluorescence emission of this compound is diminished, or "quenched." The extent of this quenching is directly proportional to the concentration of the nitroaromatic analyte.
This "turn-off" sensing mechanism is highly effective for the detection of nitroaromatics due to their strong electron-withdrawing nitro groups, which make them excellent electron acceptors.
Caption: Photoinduced Electron Transfer (PET) signaling pathway.
Experimental Protocols
The following protocols provide a step-by-step guide for utilizing this compound as a fluorescent probe for the detection of a model nitroaromatic compound, picric acid.
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate preparation of stock solutions is critical for obtaining reproducible and reliable data. The choice of solvent is important to ensure the solubility of both the probe and the analyte and to minimize background fluorescence.
-
This compound Stock Solution (1 mM):
-
Accurately weigh 2.78 mg of this compound (M.W. 278.35 g/mol ).
-
Dissolve the solid in 10 mL of spectroscopic grade acetonitrile in a volumetric flask.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at 4°C to protect it from light.
-
-
Picric Acid Stock Solution (10 mM):
-
Accurately weigh 22.91 mg of picric acid (M.W. 229.10 g/mol ).
-
Dissolve the solid in 10 mL of acetonitrile in a volumetric flask.
-
Store the stock solution in a labeled, sealed container, adhering to all relevant safety protocols for handling explosive compounds.
-
Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
Rationale: The precise excitation and emission maxima of a fluorophore can be solvent-dependent. Determining these wavelengths is essential for maximizing the signal-to-noise ratio in subsequent experiments.
-
Prepare a dilute solution of this compound (e.g., 10 µM) in acetonitrile from the 1 mM stock solution.
-
Using a spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths (e.g., 250-400 nm) while monitoring the emission at a fixed wavelength (e.g., 420 nm).
-
Identify the wavelength of maximum excitation intensity (λex).
-
Record the emission spectrum by exciting the sample at the determined λex and scanning a range of emission wavelengths (e.g., 380-600 nm).
-
Identify the wavelength of maximum emission intensity (λem).
-
These λex and λem values should be used for all subsequent fluorescence measurements.
Protocol 3: Fluorescence Quenching Titration
Rationale: This protocol allows for the quantitative assessment of the interaction between this compound and the nitroaromatic analyte. A systematic titration will demonstrate the concentration-dependent quenching of fluorescence.
-
Prepare a series of 10 microcentrifuge tubes.
-
To each tube, add a constant amount of the this compound stock solution to achieve a final concentration of 10 µM in a final volume of 2 mL.
-
Add increasing volumes of the picric acid stock solution to the tubes to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100, 120, 150 µM).
-
Add acetonitrile to each tube to bring the final volume to 2 mL.
-
Mix the solutions thoroughly and allow them to equilibrate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity of each solution using the predetermined optimal excitation and emission wavelengths.
-
Record the fluorescence intensity for each concentration of picric acid.
Caption: Workflow for the fluorescence quenching assay.
Data Analysis and Interpretation
The data obtained from the fluorescence quenching titration can be analyzed to determine the efficiency of the quenching process and the sensitivity of the probe.
Stern-Volmer Analysis
The relationship between fluorescence quenching and analyte concentration is described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity of this compound in the absence of the quencher (picric acid).
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Ksv. The Stern-Volmer constant is a measure of the quenching efficiency; a larger Ksv indicates a more efficient quenching process.[1]
Limit of Detection (LOD)
The limit of detection is the lowest concentration of the analyte that can be reliably detected. It can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe without the analyte).
-
k is the slope of the calibration curve (fluorescence intensity versus low concentrations of the analyte).
Data Presentation: Performance Metrics
The following table summarizes the key performance metrics that should be determined from the experimental data. Representative values for similar PAH-based sensors for picric acid are provided for context.[2]
| Parameter | Description | Representative Value |
| Optimal λex | Wavelength of maximum excitation. | To be determined empirically |
| Optimal λem | Wavelength of maximum emission. | To be determined empirically |
| Linear Range | The concentration range over which the Stern-Volmer plot is linear. | e.g., 0 - 100 µM |
| Stern-Volmer Constant (Ksv) | A measure of the fluorescence quenching efficiency. | e.g., 1.0 x 10⁴ - 1.0 x 10⁵ M⁻¹ |
| Limit of Detection (LOD) | The lowest detectable analyte concentration. | e.g., Sub-micromolar to micromolar range |
| Selectivity | The ability to detect the target analyte in the presence of other potentially interfering species. | High for nitroaromatics over other compounds. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | Incorrect excitation/emission wavelengths. Low probe concentration. Instrument malfunction. | Re-determine optimal wavelengths. Prepare fresh, higher concentration probe solution. Check instrument settings and lamp source. |
| High background fluorescence | Impure solvent. Contaminated cuvettes. | Use spectroscopic grade solvents. Thoroughly clean cuvettes with a suitable solvent. |
| Non-linear Stern-Volmer plot | Static and dynamic quenching occurring simultaneously. Inner filter effect at high analyte concentrations. | Analyze data using a modified Stern-Volmer equation. Ensure analyte absorbance at excitation/emission wavelengths is minimal. |
| Poor reproducibility | Inaccurate pipetting. Temperature fluctuations. Photobleaching of the probe. | Use calibrated micropipettes. Maintain a constant temperature during measurements. Minimize exposure of samples to the excitation light. |
Conclusion
This compound holds significant promise as a fluorescent probe for the sensitive detection of nitroaromatic compounds. Its π-electron-rich structure facilitates a photoinduced electron transfer mechanism, leading to predictable and quantifiable fluorescence quenching upon interaction with electron-deficient analytes. The protocols and data analysis methods detailed in this application note provide a robust framework for researchers to explore the utility of this compound in molecular sensing applications. The inherent simplicity, high sensitivity, and potential for real-time analysis make this fluorescence-based approach a valuable tool in environmental monitoring, security, and chemical research.
References
Application Note & Protocol: Unraveling the Electronic Landscape of Benzo[b]triphenylene through High-Fidelity Computational Modeling
For: Researchers, computational chemists, and professionals in materials science and drug development.
Preamble: The Scientific Imperative for Modeling Benzo[b]triphenylene
Benzo[b]triphenylene (BbT), a non-alternant polycyclic aromatic hydrocarbon (PAH), presents a fascinating case study in electronic structure and aromaticity. Unlike its more symmetrical isomers, its unique topology imparts distinct photophysical and electronic properties that are of significant interest in organic electronics, materials science, and as a model for understanding the complex behavior of larger carbon nanostructures. Accurately modeling its electronic landscape is paramount for predicting its behavior in novel applications, from organic light-emitting diodes (OLEDs) to molecular wires.
This document provides a comprehensive, field-proven protocol for the computational modeling of BbT's electronic structure using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We move beyond a mere list of steps, offering a rationale for methodological choices to ensure that the protocols are not only repeatable but also scientifically robust and self-validating.
Foundational Concepts: Choosing the Right Theoretical Framework
The electronic behavior of PAHs like BbT is governed by its π-electron system. Our primary goal is to accurately calculate the energies and spatial distributions of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and to predict its electronic absorption spectrum.
-
Density Functional Theory (DFT): DFT is the workhorse for ground-state electronic structure calculations in molecules of this size. It offers an excellent balance between computational cost and accuracy. The choice of the exchange-correlation functional is critical. For PAHs, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are often essential for obtaining accurate orbital energies. The B3LYP functional is a widely used and well-validated starting point for many organic molecules. For more rigorous results, especially for excited states, range-separated functionals like CAM-B3LYP are recommended as they correctly describe the long-range electron-electron interactions that are crucial for charge-transfer and Rydberg states.
-
Time-Dependent DFT (TD-DFT): To model the electronic absorption (UV-Vis) spectrum, we must investigate the molecule's excited states. TD-DFT is a powerful extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the peaks in an absorption spectrum. The accuracy of TD-DFT is highly dependent on the functional chosen for the underlying ground-state DFT calculation.
-
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules composed of first and second-row elements, Pople-style basis sets are common. A 6-311G(d,p) basis set provides a robust triple-zeta description with polarization functions on both heavy atoms (d) and hydrogen atoms (p), offering a high degree of flexibility for an accurate description of the electron density.
Workflow Overview
The overall computational workflow is a multi-step process designed to ensure accuracy and self-validation at each stage.
Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of Benzo(b)triphenylene Analogues
Abstract
Benzo(b)triphenylene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs) valued for their unique electronic and photophysical properties, making them key components in organic electronics and materials science.[1][2] However, their synthesis can be complex, often requiring multi-step procedures. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile strategy for the formation of the requisite carbon-carbon bonds to construct these intricate architectures.[3][4][5] This guide provides an in-depth analysis of the Suzuki coupling mechanism, outlines key reaction parameters for optimization, and presents a detailed, field-proven protocol for the synthesis of this compound analogues, tailored for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of this compound and the Power of Suzuki Coupling
This compound is a polycyclic aromatic hydrocarbon characterized by a fused four-ring system. Its rigid, planar structure and extended π-conjugation system impart exceptional thermal stability and charge-transport properties.[2] Functionalized analogues allow for the fine-tuning of these characteristics, opening pathways to novel organic semiconductors, luminescent materials, and advanced molecular scaffolds.[1][2]
The construction of such complex aryl structures hinges on the efficient formation of C(sp²)-C(sp²) bonds. The Nobel Prize-winning Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis for this purpose.[3] It involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][6][7] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of boronic acids make it a preferred method over other coupling strategies.[8][9] This document details its specific application in the synthesis of this compound frameworks.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which shuttles between its Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst complex reacting with the aryl halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species. This step is often the rate-determining step of the entire cycle.[3][8]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[6][11][12]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This step simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of synthesizing complex molecules like this compound analogues via Suzuki coupling is highly dependent on the careful selection of reaction components.
| Parameter | Selection Rationale & Expert Insights |
| Palladium Catalyst & Ligand | The choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a robust, general-purpose catalyst that is often effective.[13] For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems are required.[14] Combinations like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically improve yields by promoting the oxidative addition step and stabilizing the catalytic species.[11][13][14] Palladacycles are also highly active catalyst precursors that can be used in very low loadings.[4] |
| Organoboron Reagent | Arylboronic acids are the most common choice due to their wide commercial availability and general reactivity.[3][9] However, they can be prone to protodeboronation (cleavage of the C-B bond) under certain conditions. For sensitive substrates or to improve stability, arylboronic pinacol esters (Ar-Bpin) are an excellent alternative. They are more robust, easier to handle, and often provide more reproducible results.[2][15] |
| Halide/Triflate Partner | The reactivity of the electrophile follows the general trend: I > Br > OTf >> Cl .[3][15] Iodides and bromides are highly reactive and suitable for most standard conditions. The synthesis of PAHs often starts with aryl bromides.[5] Aryl chlorides are economically attractive but require more active catalyst systems to cleave the stronger C-Cl bond.[14] |
| Base | The base is essential for activating the boronic acid for transmetalation.[12] Inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are most common.[12][16] K₃PO₄ is a stronger base that can be effective in challenging couplings. Cs₂CO₃ is often used for difficult reactions due to its higher solubility in organic solvents.[12] The choice of base must be compatible with any sensitive functional groups on the substrates. |
| Solvent | A variety of solvents can be used, including toluene, 1,4-dioxane, THF, and DMF .[3] Suzuki reactions are frequently run in biphasic organic-aqueous systems (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate the dissolution of the inorganic base.[3][17] The use of water is also economically and environmentally advantageous.[3] Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Experimental Protocol: Synthesis of a this compound Analogue
This protocol describes a general and robust method for a double Suzuki-Miyaura coupling to synthesize a substituted this compound precursor, starting from a dibromobiphenyl derivative. This precursor can then undergo a subsequent cyclization (e.g., via a Scholl reaction) to form the final this compound core.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mt.com [mt.com]
- 8. byjus.com [byjus.com]
- 9. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Comprehensive Characterization of Benzo(b)triphenylene Thin Films for Advanced Organic Electronics
Abstract: Benzo(b)triphenylene (BbT) is a polycyclic aromatic hydrocarbon (PAH) featuring a highly symmetric, planar, and π-conjugated structure.[1][2] These intrinsic properties make it a compelling candidate for the development of next-generation organic electronic devices, where molecular ordering and efficient charge transport are paramount.[2][3] The transition from a bulk material to a thin film introduces properties that are highly dependent on morphology, crystallinity, and molecular orientation. Therefore, a rigorous and multi-faceted characterization approach is essential to unlock and optimize the potential of BbT thin films. This guide provides a comprehensive suite of protocols for the deposition and in-depth characterization of BbT thin films, intended for researchers and engineers in materials science and drug development. We delve into the causality behind experimental choices, offering not just methodologies but a framework for understanding how deposition conditions influence the structural, optical, and electrical properties of the film.
Part I: Thin Film Deposition by Physical Vapor Deposition
The quality of a thin film is fundamentally determined by its deposition process. For small organic molecules like this compound, which possess sufficient thermal stability, thermal evaporation is a preferred method.[4] It is a physical vapor deposition (PVD) technique that allows for the creation of high-purity, uniform films with precise thickness control in a high-vacuum environment, which is critical for preventing contamination and degradation of organic materials.[5][6]
Core Technique: High-Vacuum Thermal Evaporation
Principle of Operation: Thermal evaporation involves heating the source material (BbT powder) in a crucible within a high-vacuum chamber (pressure < 5x10⁻⁶ mbar).[5][6] The reduced pressure lowers the boiling point of the material and increases the mean free path of the evaporated molecules. These molecules travel in a line-of-sight trajectory and condense onto a cooler substrate, forming a thin film.[7] The deposition rate and final film thickness are monitored in real-time using a quartz crystal microbalance (QCM).[4]
Protocol 1: Thermal Evaporation of this compound Films
Objective: To deposit a uniform thin film of BbT with a target thickness of 50 nm on a silicon substrate.
Materials & Equipment:
-
This compound powder (99%+ purity)
-
Silicon wafers (for structural/electrical tests) or Quartz slides (for optical tests)
-
High-vacuum thermal evaporation system with QCM
-
Tungsten boat or alumina crucible
-
Solvents: Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water
-
Nitrogen gas source
Methodology:
-
Substrate Preparation (Critical for Film Adhesion & Morphology):
-
Place substrates in a holder.
-
Sequentially sonicate in baths of Acetone, IPA, and DI water for 15 minutes each. This removes organic residues and particulates.[8]
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas.
-
Immediately load substrates into the deposition chamber to minimize atmospheric contamination.
-
-
Source & Chamber Preparation:
-
Load approximately 50-100 mg of BbT powder into a clean tungsten boat.
-
Mount the substrate holder at a fixed distance (e.g., 20 cm) above the source.
-
Seal the chamber and begin the pump-down sequence to achieve a base pressure of at least 5x10⁻⁶ mbar. A high vacuum is essential to prevent oxidation and impurity incorporation in the organic film.[6]
-
-
Deposition:
-
Once the base pressure is stable, slowly increase the current to the tungsten boat to begin heating the BbT source. The evaporation temperature for many organic materials is below 500°C.[6] A slow ramp rate prevents thermal shock and decomposition of the material.[6]
-
Monitor the QCM. Once a stable deposition rate is achieved (e.g., 0.1-0.2 Å/s), open the main shutter to begin coating the substrate. A slow, controlled rate generally promotes more ordered film growth.
-
Continue deposition until the QCM indicates the target thickness (50 nm) has been reached.
-
Close the shutter and ramp down the source current to zero.
-
-
Sample Retrieval:
-
Allow the system and substrates to cool down for at least 30 minutes to prevent thermal stress.
-
Vent the chamber slowly with nitrogen gas before opening it to retrieve the coated substrates.
-
Part II: Structural & Morphological Characterization
The arrangement of molecules and the surface features of the film dictate its electronic and optical behavior. XRD reveals the degree of crystallinity and molecular orientation, while AFM provides a direct visualization of the surface topography.
A. X-Ray Diffraction (XRD)
Rationale: XRD is a powerful non-destructive technique used to probe the crystalline structure of materials.[9] For thin films, Grazing Incidence XRD (GIXRD) is particularly valuable as it increases the X-ray path length within the film, enhancing the signal from the film relative to the substrate.[10] The presence of sharp diffraction peaks indicates a crystalline or polycrystalline structure, while a broad halo suggests an amorphous nature. The peak positions can be used to determine the orientation of the BbT molecules relative to the substrate.
Protocol 2: GIXRD Analysis of BbT Thin Films
-
Sample Mounting: Mount the BbT-coated substrate on the XRD sample stage.
-
Instrument Setup:
-
Select a Cu Kα radiation source (λ = 1.54 Å).
-
Configure the instrument for GIXRD geometry. Set a fixed, small angle of incidence (e.g., 0.5° - 2.0°).
-
Set the detector to scan over a 2θ range relevant for organic materials (e.g., 5° to 40°).
-
-
Data Acquisition: Initiate the scan. Typical scan speeds are 1-2° per minute.
-
Data Analysis:
-
Identify the positions (2θ) of any diffraction peaks.
-
Use Bragg's Law (nλ = 2dsinθ) to calculate the d-spacing, which corresponds to the interlayer spacing of the molecular packing.
-
Compare the observed d-spacing with known values for BbT to infer the molecular orientation (e.g., "edge-on" or "face-on" stacking).
-
B. Atomic Force Microscopy (AFM)
Rationale: AFM provides nanoscale resolution images of the film's surface. It is essential for quantifying surface roughness and visualizing the grain structure (morphology), which directly impacts charge transport across grain boundaries. Tapping mode is generally preferred for soft organic films to minimize sample damage.
Protocol 3: AFM Imaging and Analysis
-
Probe Installation: Install a silicon cantilever appropriate for tapping mode imaging.
-
Sample Mounting: Secure the BbT-coated substrate on the AFM scanner stage.
-
Imaging Setup:
-
Engage the tip with the surface in tapping mode.
-
Optimize imaging parameters: setpoint, scan size (e.g., 5 µm x 5 µm), scan rate (e.g., 1 Hz), and gains.
-
Capture topography and phase images. Phase images can often reveal variations in material properties across the surface.
-
-
Data Analysis:
-
Use the AFM software to perform a plane-fit correction to remove sample tilt.
-
Calculate the Root Mean Square (RMS) roughness over a representative area.
-
Perform a grain size analysis to determine the average size and distribution of crystalline domains on the surface.
-
Part III: Optical Property Characterization
The optical properties define how BbT films absorb and emit light, which is crucial for applications in devices like Organic Light-Emitting Diodes (OLEDs) and photodetectors.
A. UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. This provides information about the electronic transitions within the molecule and allows for the determination of the optical bandgap (Eg), a fundamental parameter for any semiconductor.[11] A red-shift in the absorption maximum of a thin film compared to its solution is often indicative of intermolecular interactions and aggregation in the solid state.[12][13]
Protocol 4: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Use a BbT film deposited on an optically transparent substrate (e.g., quartz).
-
Baseline Correction: Record a baseline spectrum using a blank quartz substrate.
-
Measurement: Place the BbT/quartz sample in the spectrophotometer and record the absorption spectrum over a wavelength range of 250-800 nm.[11]
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
To estimate the optical bandgap, construct a Tauc plot by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient.
-
Extrapolate the linear portion of the curve to the x-axis. The intercept gives the value of the direct optical bandgap.[12]
-
B. Photoluminescence (PL) Spectroscopy
Rationale: PL spectroscopy measures the light emitted from the film after it absorbs photons. The emission spectrum provides insight into the radiative recombination processes and the energy of the emissive states. The efficiency of this process is a key performance metric for light-emitting applications.
Protocol 5: Photoluminescence Spectroscopy
-
Instrument Setup: Place the BbT/quartz sample in the spectrofluorometer.
-
Excitation: Set the excitation wavelength to a value where the film absorbs strongly (e.g., its λmax from the UV-Vis spectrum).
-
Emission Scan: Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to capture the full emission profile (e.g., 350-700 nm).
-
Data Analysis:
-
Identify the wavelength(s) of maximum emission.
-
The difference between the absorption and emission maxima is the Stokes shift, which provides information about the structural relaxation in the excited state.
-
| Property | Typical Value for PAHs | Characterization Technique |
| Absorption Maxima (λmax) | 300 - 450 nm | UV-Vis Spectroscopy |
| Optical Bandgap (Eg) | 2.5 - 4.0 eV | UV-Vis Spectroscopy (Tauc Plot) |
| Emission Maxima (λem) | 400 - 550 nm | Photoluminescence Spectroscopy |
Part IV: Electrical Property Characterization
For electronic applications, the most critical parameter is the charge carrier mobility (μ), which quantifies how efficiently charges move through the material. This is most reliably measured using an Organic Field-Effect Transistor (OFET) architecture.[14][15]
Protocol 6: OFET Fabrication and Measurement
Objective: To fabricate a BGTC OFET and measure its electrical characteristics to extract charge carrier mobility.
Methodology:
-
Fabrication:
-
Substrate: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick). The Si serves as the gate electrode and the SiO₂ as the gate dielectric.
-
Active Layer: Deposit a 50 nm thin film of BbT onto the SiO₂ surface using Protocol 1.
-
Source/Drain Electrodes: Using a shadow mask, thermally evaporate 50 nm of Gold (Au) on top of the BbT film to define the source and drain contacts. A thin adhesion layer of Chromium (Cr) or Titanium (Ti) (2-5 nm) may be used.
-
-
Electrical Measurement:
-
Place the fabricated device on the probe station of a semiconductor parameter analyzer.
-
Transfer Characteristics: With a constant source-drain voltage (VDS, e.g., -40 V), sweep the gate voltage (VGS) from positive to negative (e.g., +20 V to -60 V) and measure the source-drain current (IDS).
-
Output Characteristics: For several constant gate voltages (e.g., VGS = 0 V, -10 V, -20 V...), sweep the source-drain voltage (VDS) from 0 V to -60 V and measure IDS.
-
-
Parameter Extraction:
-
Mobility (µ): From the transfer curve in the saturation regime, the mobility can be calculated using the equation: IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage. Plot √(IDS) vs. VGS; the mobility can be extracted from the slope of the linear region.
-
On/Off Ratio: Calculate the ratio of the maximum IDS (On state) to the minimum IDS (Off state) from the transfer curve.
-
| Parameter | Significance | Typical Range for Organic Semiconductors |
| Field-Effect Mobility (µ) | Speed of charge carriers | 10⁻⁵ to >1 cm²/Vs |
| On/Off Current Ratio | Device switching capability | 10³ to 10⁸ |
| Threshold Voltage (Vth) | Gate voltage to turn on the channel | -60 to +20 V |
References
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. Triphenylene - Wikipedia [en.wikipedia.org]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. Growth Dynamics of Ultrathin Films of Benzo[1,2-b:4,5-b’]dithiophene Derivatives on Au(111): A Photoelectron Spectroscopy Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 6. vaccoat.com [vaccoat.com]
- 7. korvustech.com [korvustech.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Benzo(B)Triphenylene-Based OLEDs: A Guide to Fabrication and Performance Analysis
Introduction: The Promise of Benzo(B)Triphenylene Derivatives in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, flexibility, and energy efficiency.[1] At the heart of this technology lies the emissive layer (EML), where the careful selection of organic materials dictates the device's performance, particularly its color purity, efficiency, and operational lifetime. Among the vast landscape of organic emitters, this compound derivatives have emerged as a promising class of materials, especially for achieving deep-blue emission—a critical component for full-color displays and a significant challenge in OLED research.[2][3][4][5]
The rigid, planar structure of the this compound core imparts high thermal stability and excellent charge transport properties, which are crucial for durable and efficient OLEDs.[6][7] Furthermore, the ability to functionalize the core with various substituent groups allows for fine-tuning of the material's photophysical and electrochemical properties, enabling the development of emitters with high quantum yields and desired emission colors.[8][9] This application note provides a comprehensive guide for researchers and scientists on the fabrication and performance characterization of high-performance OLEDs based on this compound derivatives. We will delve into the rationale behind material selection, provide a detailed step-by-step fabrication protocol using vacuum thermal evaporation, and outline a comprehensive suite of characterization techniques to evaluate device performance.
I. Device Architecture and Materials Selection: A Strategic Approach
The performance of an OLED is intrinsically linked to its multilayered structure, where each layer performs a specific function to ensure efficient charge injection, transport, and recombination.[10] A typical device architecture for a this compound-based OLED is as follows:
Substrate / Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The causal relationship behind the selection of materials for each layer is critical for optimizing device performance:
-
Substrate and Anode: Indium Tin Oxide (ITO) coated glass is the standard choice for the substrate and anode due to its high transparency and good conductivity, allowing light to exit the device while efficiently injecting holes.
-
Hole Injection and Transport Layers (HIL/HTL): The HIL facilitates the injection of holes from the anode, while the HTL efficiently transports these holes to the emissive layer. Materials like N,N'-diphenyl-N,N'-(2-napthyl)-(1,1'-phenyl)-4,4'-diamine (NPB) are commonly used for the HTL due to their high hole mobility and suitable energy levels that create a stepped energy barrier for efficient hole injection.[3][5]
-
Emissive Layer (EML): This is the core of the device where light is generated. A host-dopant system is often employed to improve efficiency and color purity. In this case, a suitable host material is doped with a this compound derivative as the emitter. The host facilitates charge transport and energy transfer to the dopant, where radiative recombination occurs. The choice of host is crucial to ensure efficient energy transfer and prevent aggregation of the dopant molecules.
-
Electron Transport and Injection Layers (ETL/EIL): The ETL transports electrons from the cathode to the EML, while the EIL enhances electron injection. Tris-(8-hydroxyquinoline) aluminum (Alq3) is a classic ETL material known for its good electron mobility and thermal stability.[10] A thin layer of a low work function material like Lithium Fluoride (LiF) or Lithium Quinoate (Liq) is often used as the EIL to lower the electron injection barrier from the cathode.[3][6]
-
Cathode: A low work function metal, such as Aluminum (Al) or a Magnesium-Silver alloy (Mg:Ag), is used as the cathode to efficiently inject electrons into the organic layers.
Visualizing the Device Architecture
Figure 1: A schematic representation of a typical multilayer OLED device architecture.
II. Experimental Protocols: Fabrication and Characterization
A. Fabrication Protocol via Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is the preferred method for depositing the thin organic layers and the metal cathode with high precision and purity.[11][12]
Materials and Equipment:
-
ITO-coated glass substrates
-
Organic materials (HIL, HTL, EML host, this compound dopant, ETL, EIL)
-
Cathode material (e.g., Al pellets)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (Deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterning
Step-by-Step Protocol:
-
Substrate Preparation (Critical for Device Performance):
-
Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and the organic materials into the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination.[13]
-
Sequentially deposit the organic layers by heating the materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.[14]
-
Deposit the HIL (e.g., 10 nm).
-
Deposit the HTL (e.g., NPB, 40-50 nm).[3]
-
Co-evaporate the EML host and the this compound dopant from separate sources. The doping concentration is a critical parameter and should be optimized (typically 1-10 wt%). The total EML thickness is usually around 20-30 nm.
-
Deposit the ETL (e.g., Alq3 or Bphen, 30-40 nm).[3]
-
-
-
Cathode Deposition and Encapsulation:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device. The deposition rate for metals is typically higher, around 5-10 Å/s.
-
After deposition, transfer the devices to a glovebox with an inert atmosphere (e.g., nitrogen or argon) for encapsulation to protect the organic layers and the cathode from oxygen and moisture, which can degrade device performance.[15]
-
Visualizing the Fabrication Workflow
References
- 1. azom.com [azom.com]
- 2. High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. Synthesis of conjugated-bridged triphenylenes and application in OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. static.horiba.com [static.horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs | CoLab [colab.ws]
- 13. opeetv.store [opeetv.store]
- 14. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 15. Degradation of OLED performance by exposure to UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Benzo(b)triphenylene
Welcome to the technical support center for the synthesis of sterically hindered Benzo(b)triphenylene and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists navigating the complex landscape of synthesizing these sterically crowded polycyclic aromatic hydrocarbons (PAHs). We will address common experimental challenges, provide in-depth explanations for reaction protocols, and offer troubleshooting advice to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to a this compound core, and which are suitable for sterically hindered derivatives?
A1: Several strategies exist, but their suitability diminishes as steric bulk increases. The most common routes include:
-
Diels-Alder Reaction: A powerful method involving a [4+2] cycloaddition, often between a substituted cyclopentadienone (e.g., tetracyclone) and a dienophile like diphenylacetylene, followed by a cheletropic extrusion of carbon monoxide.[1] While effective for some systems, high temperatures are often required, and severe steric hindrance on either the diene or dienophile can drastically reduce reaction rates and yields.
-
Scholl Reaction: An oxidative cyclodehydrogenation of a suitable precursor. This reaction uses a Lewis acid (like FeCl₃ or AlCl₃) and an oxidant to form intramolecular aryl-aryl bonds.[2][3] It is a powerful tool for creating large PAHs but can be limited by poor regioselectivity and the formation of unwanted oligomers, especially with less-substituted precursors.[4] Suitably placed "blocking" groups can sometimes suppress these side reactions.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): These methods are highly versatile for constructing the biaryl bonds necessary to build the precursor for the final cyclization.[5] However, significant steric hindrance, particularly at the positions ortho to the coupling sites, can severely impede the reaction.[6][7] Success often hinges on using specialized, bulky phosphine ligands that promote the crucial reductive elimination step.[7][8][9]
-
Aryne Cyclotrimerization: A modern and efficient method involves the palladium-catalyzed [2+2+2] cycloaddition of arynes. This can rapidly build molecular complexity and is compatible with sterically demanding starting materials, making it highly suitable for generating hindered triphenylene cores.[10]
Q2: Why is steric hindrance such a significant challenge in these syntheses?
A2: Steric hindrance, the spatial arrangement of atoms or groups that impedes a chemical reaction, manifests in several ways:
-
Impeding Reactant Approach: Bulky substituents on the reacting molecules physically block the optimal trajectory for bond formation. In cross-coupling reactions, this can prevent the aryl halide and the organoboron species from effectively coordinating to the metal center.[7]
-
Destabilizing Transition States: The transition state is the highest energy point along the reaction coordinate. Steric clash between bulky groups increases the energy of this state, thereby increasing the activation energy and slowing the reaction rate.
-
Preventing Planarity: In reactions like the Scholl cyclization, the precursor molecule must adopt a specific conformation to allow for the C-C bond formation. Bulky groups can force the molecule into a twisted, non-planar shape, making the cyclization energetically unfavorable.[1]
-
Promoting Side Reactions: In sterically demanding Suzuki couplings, the desired reductive elimination step can be slowed to the point where side reactions, like β-hydride elimination, become competitive, leading to reduced yields of the desired product.[8]
Q3: What are the key analytical techniques for characterizing this compound derivatives?
A3: A combination of spectroscopic and analytical methods is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern. Due to the complex aromatic region, 2D NMR techniques (like COSY and HMBC) are often indispensable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.
-
UV-Vis and Photoluminescence Spectroscopy: These techniques are crucial for studying the optoelectronic properties of these π-conjugated systems. The absorption and emission spectra are characteristic of the extended aromatic system and are sensitive to substitution patterns.[11][12]
-
X-ray Crystallography: Provides unambiguous proof of structure, including bond lengths, bond angles, and the degree of twisting or distortion from planarity caused by steric hindrance.[12]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling of Hindered Precursors
| Probable Cause | Scientific Explanation | Recommended Solution |
| Ligand Inefficiency | Standard ligands like PPh₃ are often not bulky enough to facilitate the reductive elimination step for tetra-ortho-substituted biaryls. The ligand's "bite angle" and steric bulk are critical for creating an active catalytic species.[13] | Switch to a specialized ligand designed for sterically demanding couplings. Buchwald's biarylphosphines (e.g., SPhos, XPhos) or AntPhos are excellent choices.[8][14] These ligands promote the formation of a monoligated palladium species, which is more reactive in hindered couplings.[7] |
| Base Incompatibility | A weak or poorly soluble base (e.g., Na₂CO₃) may not be effective in the transmetalation step, where the organic group is transferred from boron to palladium. | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. These bases have better solubility in common organic solvents and are highly effective. |
| Poor Starting Material Quality | Contamination of starting materials (aryl halides or boronic acids) with water or other impurities can deactivate the catalyst. Protodeboronation (loss of the boronic acid group) can also be a competing side reaction. | Recrystallize or chromatograph starting materials before use. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). |
| Incorrect Solvent or Temperature | The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance. The solvent must be high-boiling and capable of dissolving all reactants. | Screen high-boiling solvents such as toluene, dioxane, or DMF. A temperature of 100-110 °C is often a good starting point for challenging couplings.[5] |
Problem 2: Incomplete Cyclization or Complex Product Mixture in Scholl Reaction
| Probable Cause | Scientific Explanation | Recommended Solution |
| Insufficient Oxidizing Power | The Scholl reaction proceeds via an electrophilic aromatic substitution mechanism involving arenium cation intermediates.[4] If the oxidant/Lewis acid system is not strong enough, the reaction will stall. | Use a more potent reagent system. MoCl₅ or a combination of PhI(OOCCF₃)₂ with BF₃·Et₂O are highly effective for many systems.[4] For some substrates, DDQ in the presence of a strong acid can also be effective.[2] |
| Intermolecular Polymerization | Unsubstituted or improperly substituted precursors can react with each other (intermolecularly) instead of cyclizing (intramolecularly), leading to insoluble oligomeric materials.[4] | Introduce bulky "blocking" groups (like t-butyl) at positions that are prone to intermolecular reaction but do not interfere with the desired intramolecular cyclization. This strategy effectively directs the reaction pathway.[4] |
| Skeletal Rearrangement | Under harsh Scholl conditions (high temperature, strong Lewis acids), twisted or strained PAH precursors can undergo skeletal rearrangements, leading to a mixture of isomers. | Attempt the reaction under milder conditions if possible. Alternatively, redesign the precursor to be less strained. If rearrangement is unavoidable, extensive chromatographic purification will be necessary. |
Problem 3: Difficulty in Purifying the Final Product
| Probable Cause | Scientific Explanation | Recommended Solution |
| Low Solubility | Large, planar PAHs like this compound are notoriously insoluble in common organic solvents due to strong π-π stacking interactions. | Solvent Screening: Test a wide range of solvents, including chlorinated solvents (DCM, chloroform), aromatic solvents (toluene, xylenes), and high-boiling polar aprotic solvents (DMF, NMP) at elevated temperatures. Chromatography: Use a silica gel column with a gradient elution, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with toluene or DCM. For very insoluble compounds, adsorption onto an adsorbent like activated carbon followed by elution can be effective.[15][16] |
| Co-elution of Isomers/Byproducts | Steric isomers or closely related byproducts often have very similar polarities, making separation by standard silica gel chromatography challenging. | Preparative TLC/HPLC: For small-scale purifications, preparative thin-layer chromatography (TLC) can provide excellent resolution.[17] For larger scales or very difficult separations, high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) is the method of choice. |
| Persistent Catalyst Contamination | Residual palladium from cross-coupling reactions can be difficult to remove and may interfere with subsequent reactions or applications. | After the reaction workup, wash the organic layer with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) or pass the crude product through a short plug of silica gel treated with a scavenger. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and must be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask, add the sterically hindered aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst system [e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)].
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Mechanism Diagram: Key Steps in Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives [beilstein-journals.org]
- 12. Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
"purification of Benzo(B)Triphenylene from isomeric impurities"
Welcome to the technical support center for the purification of Benzo(b)triphenylene. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of isolating high-purity this compound from complex mixtures, particularly those containing stubborn isomeric impurities. As polycyclic aromatic hydrocarbons (PAHs) with similar physicochemical properties, these isomers present a significant purification challenge.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to address common issues encountered during the purification process.
Understanding the Core Challenge: The Isomer Problem
This compound is a polycyclic aromatic hydrocarbon (PAH) composed of fused benzene rings.[3] Its synthesis can often lead to the formation of several structural isomers, which have the same molecular formula (C₁₈H₁₂) but differ in the arrangement of their aromatic rings.[3][4] Common isomers include chrysene, benz[a]anthracene, and benzo[k]fluoranthene.[3]
The primary difficulty in purification arises from the subtle differences in polarity, solubility, and molecular geometry between these isomers. These similarities cause them to behave almost identically under many standard purification conditions, leading to co-elution in chromatography and co-crystallization during recrystallization.
Troubleshooting Guide & Experimental Protocols
This section addresses specific problems you may encounter during your purification workflow. Each entry explains the underlying cause of the issue and provides a detailed, step-by-step protocol to resolve it.
Issue 1: My column chromatography shows poor or no separation between this compound and its isomers.
Root Cause Analysis: This is the most common issue. Standard silica gel or alumina columns often lack the necessary selectivity to resolve molecules with such similar polarities. The choice of both the stationary phase and the mobile phase is critical and must be tailored to exploit the subtle differences in the isomers' planarity and π-electron systems.
Solution: Implement a Multi-Modal Separation Strategy
-
Stationary Phase Selection:
-
Initial Approach (Normal Phase): While standard silica can be challenging, using a high-purity, small particle size silica gel with a non-polar mobile phase (e.g., hexane/toluene gradient) can sometimes provide initial enrichment.
-
Expert Recommendation (π-π Interaction Chromatography): For superior resolution, employ a stationary phase specifically designed for PAH separation that leverages π-π interactions.[5] Columns packed with materials like pyrenylethyl- or nitrophenylethyl-bonded silica offer enhanced selectivity for planar aromatic systems.[5] These interactions are based on the specific shape and electron density of the aromatic rings, providing a separation mechanism beyond simple polarity.[5]
-
-
Mobile Phase Optimization Protocol:
-
Step 1: Isocratic Scouting: Begin with a low-polarity mobile phase, such as 99:1 hexane:toluene.
-
Step 2: Gradient Elution: If isocratic elution fails, implement a shallow gradient. A slow increase in the stronger solvent (e.g., toluene or dichloromethane in hexane) is crucial. A rapid gradient will cause all isomers to elute together.
-
Step 3: Monitor with Precision: Use a UV detector, monitoring at a wavelength where all isomers have significant absorbance (e.g., 254 nm), to carefully track the elution profile.[6][7]
-
Step 4: Fraction Collection: Collect small, discrete fractions. The separation window between isomers may be very narrow.
-
Workflow: Chromatographic Purification of this compound
Caption: Workflow for chromatographic separation.
Issue 2: My product "oils out" or crashes out of solution during recrystallization instead of forming pure crystals.
Root Cause Analysis: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system, causing it to separate as a liquid phase.[8] "Crashing out" is a rapid, non-selective precipitation that traps impurities within the crystal lattice. Both are typically caused by using a suboptimal solvent or cooling the solution too quickly.[8][9]
Solution: Systematic Solvent Selection and Controlled Cooling
The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[10][11]
-
Solvent Screening Protocol:
-
Step 1: Test Single Solvents: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, cyclohexane) at room temperature and at boiling.
-
Step 2: Identify a "Good" and "Bad" Solvent: Find a "good" solvent that readily dissolves the compound when hot (e.g., Toluene) and a "bad" solvent in which it is poorly soluble even when hot (e.g., Hexane or Methanol).[10]
-
Step 3: Develop a Mixed-Solvent System: A mixed-solvent system often provides the best results for PAHs.[10]
-
-
Mixed-Solvent Recrystallization Protocol:
-
Step 1: Dissolve the crude this compound in the minimum required amount of the hot "good" solvent (e.g., Toluene).
-
Step 2: While the solution is still hot, add the "bad" solvent (e.g., Hexane) dropwise until you observe persistent cloudiness (the saturation point).
-
Step 3: Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Step 4: Remove the solution from heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will cause impurities to be trapped.
-
Step 5: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Step 6: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "bad" solvent.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a new batch of crude this compound?
A1: A sequential purification strategy is most effective.
-
Initial Recrystallization: Begin with a mixed-solvent recrystallization (e.g., Toluene/Hexane). This is a bulk purification technique that will efficiently remove a significant portion of non-isomeric impurities and may enrich the desired product.
-
Column Chromatography: Subject the recrystallized material to column chromatography using a π-π interaction stationary phase as described in the troubleshooting guide. This targeted approach is necessary to resolve the remaining, closely related isomeric impurities.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): Use a dedicated PAH analysis column to confirm the absence of isomeric impurities.[1] The peak purity can be assessed using a photodiode array (PDA) detector.
-
Melting Point Analysis: A sharp, narrow melting point range that matches the literature value (approx. 198 °C) is a strong indicator of high purity.[3] Impurities will typically cause the melting point to be depressed and broadened.
-
Spectroscopic Analysis (NMR/MS): ¹H NMR and Mass Spectrometry should be used to confirm the chemical structure and molecular weight of the final product, ensuring it is indeed this compound.
Q3: Are there any non-chromatographic methods to separate these isomers?
A3: While chromatography is the most powerful technique, other methods can be explored for specific cases.
-
Fractional Crystallization: This is a painstaking process of repeated, careful recrystallizations. It relies on very slight differences in solubility between isomers and can sometimes be effective if the initial mixture is not overly complex.
-
Liquid-Liquid Partitioning: Techniques using immiscible solvents like dimethylformamide (DMF) and an aliphatic solvent (e.g., pentane) can selectively extract aromatic compounds.[12] While generally used to separate PAHs from aliphatic compounds, modifications could potentially enrich certain isomers based on subtle solubility differences in the DMF phase.[12]
| Technique | Principle of Separation | Selectivity for Isomers | Throughput | Primary Use Case |
| Recrystallization | Differential solubility at varied temperatures | Low to Moderate | High | Bulk removal of non-isomeric impurities |
| Normal-Phase Chromatography | Adsorption based on polarity | Moderate | Moderate | General purification, may require optimization |
| π-π Interaction Chromatography | π-electron cloud interactions | High to Excellent | Low to Moderate | High-resolution separation of isomers |
| Preparative HPLC | Various (RP, NP, π-π) | Excellent | Low | Final polishing step for ultra-high purity |
References
- 1. separationmethods.com [separationmethods.com]
- 2. Separation of large polycyclic aromatic hydrocarbons in particulate matter by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triphenylene - Wikipedia [en.wikipedia.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. nacalai.com [nacalai.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Separation of Benzo(b)triphenylene and Chrysene by HPLC
A Guide for Researchers and Chromatographers
Welcome to the technical support center. As a Senior Application Scientist, I understand the nuances and challenges of separating complex isomeric compounds. This guide is designed to provide you with practical, in-depth solutions for resolving Benzo(b)triphenylene and its critical pair, Chrysene, using High-Performance Liquid Chromatography (HPLC). These polycyclic aromatic hydrocarbons (PAHs) are notoriously difficult to separate due to their structural similarity, often leading to co-elution and inaccurate quantification.[1][2]
This resource is structured to anticipate your questions and troubleshoot common experimental hurdles, combining established methodologies with the reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the high-level questions that form the foundation of a successful separation strategy.
Q1: Why are this compound and Chrysene so difficult to separate?
A: The primary challenge lies in their structural isomerism. Both compounds have the same molecular weight and formula (C₂₂H₁₄) and very similar physicochemical properties, including hydrophobicity. Standard reversed-phase C18 columns, which separate primarily based on hydrophobicity, often fail to provide adequate resolution between them.[1] The separation relies on exploiting subtle differences in their molecular shape and planarity. Chrysene is more planar, while this compound has a slightly different three-dimensional structure, which can be leveraged by specific stationary phases.
Q2: What is the most effective type of HPLC column for this separation?
A: While traditional C18 columns can be optimized, specialized stationary phases often yield superior results.
-
Polymeric C18 Phases: Columns with high-density, polymeric C18 bonding provide "shape recognition" capabilities that can differentiate between the isomers.[1]
-
Phenyl Phases: Phenyl-based stationary phases can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes. A phenyl column was found to achieve the best separation of 16 EPA priority PAHs in one study.[3]
-
Specialty PAH Columns: Several manufacturers offer columns specifically designed for PAH analysis. These often use proprietary surface chemistry to enhance selectivity for isomeric PAHs and are a highly recommended starting point.[4]
Q3: Which mobile phase composition is best for separating these isomers?
A: The most common mobile phase for reversed-phase separation of PAHs is a gradient of acetonitrile and water .[1][5]
-
Acetonitrile is generally preferred over methanol as the organic modifier because its lower viscosity leads to better column efficiency and its UV cutoff is lower.
-
A gradient elution , starting with a higher water percentage and gradually increasing the acetonitrile concentration, is essential.[1] This allows for the elution of less retained PAHs early in the run while providing enough organic strength to elute the highly retained, larger ring systems like Chrysene and this compound with good peak shape.
Q4: What is the recommended detection method?
A:
-
Fluorescence Detection (FLD): This is the preferred method for trace-level PAH analysis due to its high sensitivity and selectivity.[6] Not all PAHs fluoresce, but many, including Chrysene, do. By setting specific excitation and emission wavelengths, you can enhance selectivity and minimize matrix interferences.
-
UV-Diode Array Detection (DAD/PDA): UV detection, typically at 254 nm, is a universal and robust method for PAHs.[1] A DAD/PDA detector provides the added benefit of collecting full UV spectra, which can aid in peak identification and purity assessment.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section adopts a problem-and-solution format to address specific experimental failures.
Problem: My peaks for Chrysene and this compound are completely co-eluting (Resolution = 0).
This is the most common issue and indicates that the current method lacks the fundamental selectivity required.
-
Logical Troubleshooting Workflow
References
Technical Support Center: Optimizing Reaction Conditions for High-Yield Benzo[b]triphenylene Synthesis
<
Welcome to the technical support center for the synthesis of Benzo[b]triphenylene. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols for this valuable polycyclic aromatic hydrocarbon (PAH). Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to Benzo[b]triphenylene?
A1: Several strategies exist, but two of the most prevalent and versatile methods are:
-
Diels-Alder Reaction followed by Aromatization: This is a classical and powerful approach. It typically involves the [4+2] cycloaddition of a diene, such as tetracyclone (2,3,4,5-tetraphenylcyclopentadienone), with a suitable dienophile, like benzyne, followed by a cheletropic extrusion of carbon monoxide to form the core structure.[1] Another variation involves the reaction of phencyclone with phenylacetylene.[1]
-
Photochemical Cyclization: This method utilizes UV irradiation to induce an electrocyclic rearrangement of a stilbene-type precursor, which then aromatizes to form the phenanthrene core embedded within the benzo[b]triphenylene structure.[2][3] This technique is particularly useful for creating specific substitution patterns.
-
Metal-Catalyzed Cyclizations: Modern methods often employ catalysts, such as Gold(I) or Palladium, to catalyze the cyclization of carefully designed precursors, like o-alkenyl-o'-alkynylbiaryls, into the benzo[b]triphenylene skeleton with high efficiency.[4][5]
Q2: What is a realistic target yield for Benzo[b]triphenylene synthesis?
A2: Yields are highly dependent on the chosen synthetic route, scale, and purity of starting materials. For well-optimized, multi-step laboratory syntheses, isolated yields can range from 40% to over 75%. For instance, a Gold(I)-catalyzed cyclization has been reported with yields up to 80% for certain substrates.[4] In contrast, older methods like the trimerization of benzyne might offer yields in the 50-60% range.[6] A "good" yield is one that is reproducible and provides sufficient material of high purity for subsequent applications.
Q3: What are the most critical parameters to control for a successful synthesis?
A3: Regardless of the specific route, three parameters are universally critical:
-
Purity of Starting Materials: PAHs are prone to forming complex mixtures of side products. Using high-purity, well-characterized starting materials is the single most important factor in achieving a clean reaction and high yield.
-
Atmosphere Control: Many intermediates and catalysts are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent oxidative side reactions and catalyst deactivation.[7]
-
Temperature and Reaction Time: Both Diels-Alder and cyclization reactions have optimal temperature ranges. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition or the formation of undesired isomers.[8] Careful optimization and reaction monitoring are essential.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of Benzo[b]triphenylene
Q: My reaction has resulted in a very low yield, or I've only recovered starting material. What are the likely causes and how can I fix this?
A: Low yield is a common problem that can often be traced back to a few key areas. Let's break down the potential causes and solutions in a systematic way.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Causality & Solutions:
-
Cause A: Inactive Catalyst or Reagents
-
Explanation: In metal-catalyzed reactions, the palladium or gold catalyst may be oxidized or poisoned.[7] For Diels-Alder reactions involving benzyne, the benzyne precursor (e.g., from anthranilic acid) may have degraded upon storage.[9]
-
Solution:
-
Use Fresh Reagents: Always use freshly opened solvents and reagents. If generating a reactive intermediate like benzyne in situ, ensure the precursors are pure.
-
Catalyst Handling: For metal-catalyzed routes, ensure the catalyst has been stored under an inert atmosphere and handle it quickly to minimize air exposure. Consider a glovebox for sensitive catalysts.
-
Optimize Catalyst Loading: While it may seem counterintuitive, too much catalyst can sometimes promote side reactions. Perform a loading screen to find the optimal concentration.
-
-
-
Cause B: Sub-optimal Reaction Temperature
-
Explanation: Cycloaddition and aromatization reactions have specific activation energy barriers. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, starting materials or the product may decompose, or alternative, undesired reaction pathways may become dominant.[8]
-
Solution:
-
Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimum.
-
Literature Precedent: Carefully check the literature for the specific variant of the reaction you are running. High-boiling solvents like diphenyl ether or xylenes are often used for a reason—to achieve the necessary high temperatures for cheletropic extrusion.[1][10]
-
-
-
Cause C: Incomplete Reaction
-
Explanation: The reaction may simply not have been allowed to run to completion. This can be due to insufficient time or a deactivating catalyst.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots every few hours to track the consumption of starting material and the appearance of the product.
-
Extended Reaction Time: If monitoring shows the reaction is proceeding slowly but cleanly, simply extend the reaction time.
-
-
Problem 2: Significant Formation of Impurities and Side Products
Q: My crude product is a complex mixture, making purification difficult. What are the common side reactions, and how can I suppress them?
A: The formation of multiple products points to issues with reaction selectivity or product stability.
-
Cause A: Oxidative Side Reactions
-
Explanation: Polycyclic aromatic hydrocarbons can be susceptible to oxidation, especially at the high temperatures often required for synthesis. This can lead to the formation of quinones or other oxygenated derivatives, which complicate purification.
-
Solution:
-
Inert Atmosphere: This is non-negotiable. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before heating. Maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
-
Cause B: Isomer Formation
-
Explanation: In acid-catalyzed cyclizations or rearrangements, different regioisomers can form.[8] For example, intramolecular cyclization of certain acetophenone derivatives can yield mixtures of benzo[b]thiophene isomers, a related heterocyclic system, illustrating a common challenge in polycyclic synthesis.[8] The ratio of these isomers is often dependent on kinetic versus thermodynamic control.
-
Solution:
-
Control the Acidity/Catalyst: The choice and concentration of the acid or metal catalyst can heavily influence the product distribution. Brønsted acids are often used to promote cycloaromatization.[11][12] Experiment with different acids (e.g., p-TsOH, methanesulfonic acid) or Lewis acids to find the most selective conditions.
-
Temperature Control: As mentioned, temperature can shift the balance between kinetically and thermodynamically favored products. A lower temperature may favor the formation of a single isomer.
-
-
-
Cause C: Polymerization of Reactive Intermediates
-
Explanation: Highly reactive species like benzyne can self-polymerize if not efficiently trapped by the diene in a Diels-Alder reaction.
-
Solution:
-
Slow Addition: Add the benzyne precursor (e.g., a solution of anthranilic acid) slowly and dropwise to the heated solution containing the diene (e.g., anthracene or a derivative).[9] This keeps the instantaneous concentration of the reactive intermediate low, favoring the desired bimolecular reaction over polymerization.
-
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I believe my reaction worked, but I'm struggling to isolate a pure product from the crude mixture. What are the best practices?
A: The purification of PAHs can be challenging due to their similar polarities and tendency to co-crystallize.
-
Issue A: Co-elution of Isomers/Side Products in Chromatography
-
Explanation: Benzo[b]triphenylene and its common isomer chrysene are notoriously difficult to separate on standard silica gel columns.[13] Many other side products may have very similar retention factors (Rf) on TLC.
-
Solution:
-
Specialized Chromatography: Consider using specialized stationary phases designed for PAH separation, such as those with phenyl- or cyano-functionalization, which can offer different selectivity. High-Performance Liquid Chromatography (HPLC) is often required for achieving high purity.[14]
-
Gradient Elution: Use a very shallow solvent gradient during column chromatography (e.g., starting with pure hexane and very slowly increasing the percentage of a slightly more polar solvent like toluene or dichloromethane). This can improve the separation of closely eluting compounds.
-
-
-
Issue B: Product is an Intractable Tar or Oil
-
Explanation: This usually indicates a very impure product mixture. The presence of multiple compounds can inhibit the crystallization of the desired product.
-
Solution:
-
Initial Cleanup: Before attempting fine purification, perform a rough cleanup. This could involve filtering the crude mixture through a plug of silica gel with a non-polar solvent to remove highly polar baseline impurities.
-
Recrystallization: This is a powerful technique for purifying PAHs. Finding the right solvent system is key. Experiment with single solvents (e.g., toluene, xylenes, ethanol) or mixed solvent systems (e.g., dichloromethane/hexane). The goal is to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
-
Validated Experimental Protocol: Diels-Alder Route
This protocol describes the synthesis of a triptycene derivative, which shares the core Diels-Alder reaction principle used for many polycyclic systems. The key step is the in situ generation of benzyne and its trapping by anthracene.
Workflow for Diels-Alder Synthesis
Caption: A step-by-step workflow for the Diels-Alder synthesis.
Step-by-Step Methodology: [9]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine the diene (e.g., anthracene, 1.0 eq), the benzyne precursor (e.g., anthranilic acid, 1.3 eq), and a high-boiling ether solvent such as 1,2-dimethoxyethane (glyme).
-
Heating: Heat the mixture to a gentle reflux using a sand bath or heating mantle.
-
Benzyne Generation: In a separate flask, prepare a solution of isoamyl nitrite (1.5 eq) in the same solvent. Using a syringe pump or dropping funnel, add the isoamyl nitrite solution dropwise to the refluxing reaction mixture over a period of 20-30 minutes. A color change is often observed.
-
Reaction: After the addition is complete, allow the mixture to reflux for an additional 30-60 minutes. Monitor the disappearance of the anthracene spot by TLC (a UV lamp is required to visualize the spots).
-
Workup: Cool the reaction to room temperature. Add a co-solvent like ethanol followed by an aqueous base solution (e.g., 3 M NaOH) to quench the reaction and precipitate the crude product.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid sequentially with water and cold ethanol to remove impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., triglyme or a mixed solvent system) to yield the pure product. The purity should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Data Summary Table
The choice of reaction conditions can dramatically impact the outcome. The following table summarizes typical conditions for different synthetic approaches.
| Synthetic Route | Key Reagents | Catalyst | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Diels-Alder | Phencyclone, Phenylacetylene | None | Diphenyl Ether | 200-250 | 60-75 | [1] |
| Benzyne Trimerization | o-Bromoiodobenzene, Li | None | Ether/Benzene | RT | 53-59 | [6] |
| Au(I)-Catalyzed Cyclization | o-alkenyl-o'-alkynylbiaryl | [Au(I)Cl(L)]/AgSbF₆ | Dichloromethane | 50-80 | 70-85 | [4] |
| Photochemical Cyclization | Stilbene-type Precursor | None (I₂ oxidant) | Benzene/Cyclohexane | RT (UV light) | 50-90 | [2][3] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. Triphenylene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blogs | Restek [discover.restek.com]
- 14. cdc.gov [cdc.gov]
Technical Support Center: Troubleshooting Co-elution of Benzo[b]triphenylene and its Isomers in GC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting isomers of Benzo[b]triphenylene in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do benzo[b]triphenylene and its isomers like chrysene, triphenylene, and benzo[a]anthracene frequently co-elute in GC-MS analysis?
A1: The co-elution of these Polycyclic Aromatic Hydrocarbon (PAH) isomers is a persistent challenge rooted in their fundamental physicochemical similarities. Here’s a breakdown of the primary causes:
-
Structural Similarity: These compounds are isomers, meaning they have the same molecular weight (e.g., C18H12 for chrysene and triphenylene, MW 228.29 g/mol ) but differ in the arrangement of their fused benzene rings.[1] Benzo[b]triphenylene (C22H14, MW 278.35 g/mol ) also shares a high degree of structural similarity with its isomers like dibenz[a,h]anthracene.[2][3] This results in very close boiling points and polarities.
-
Planarity: Most of these PAHs are flat, planar molecules.[1][4] This geometry allows them to interact with standard GC stationary phases (like a 5% phenyl-methylpolysiloxane) in a very similar manner, primarily through van der Waals forces, leading to poor separation.[5]
-
Identical Mass Spectra: For isomers, the electron ionization (EI) fragmentation patterns are often nearly identical, making it impossible to distinguish them by mass spectrometry alone if they are not chromatographically separated.[6][7] This necessitates achieving baseline or near-baseline separation on the GC column for accurate quantification.[8]
Q2: I've confirmed co-elution. What is the very first troubleshooting step I should take?
A2: Before making significant changes to your method, your first step should be a thorough evaluation of your current system's health and method parameters. A logical starting point is to perform routine inlet maintenance, including replacing the liner, O-ring, and septum, as active sites in a dirty inlet can cause peak tailing and degradation, which exacerbates co-elution.[9] Following this, inject a known standard of the isomers. If the problem persists, the next logical step is to optimize your chromatographic method, starting with the GC column choice and then systematically adjusting the oven temperature program.[10]
In-Depth Troubleshooting Guides
The key to resolving co-eluting isomers lies in enhancing chromatographic resolution. This is achieved by manipulating selectivity (α), efficiency (N), and retention factor (k).[10] The following guides provide a systematic approach.
Guide 1: Optimizing Your GC Column Selection
The choice of GC column is the most critical factor for separating structurally similar PAH isomers.[11] Standard, non-polar phases are often insufficient for this challenging separation.[12]
Q: Which GC column stationary phase is best for separating benzo[b]triphenylene and its isomers?
A: For challenging PAH isomer groups, you must move beyond standard phases to columns specifically engineered for PAH analysis. These columns incorporate unique selectivities to resolve isomers based on their shape and planarity.
-
Mid-Polarity Phases (e.g., DB-EUPAH): A mid-polar phase can improve the resolution of critical pairs like the benzo[b,j,k]fluoranthene isomers.[5]
-
Specialized PAH Phases (e.g., Select PAH, Rxi-PAH): These are the columns of choice. They often utilize novel liquid crystal or aromatic selector technologies to provide enhanced selectivity.[13][14] For instance, the Agilent Select PAH column is specifically designed to separate chrysene from the interfering triphenylene and resolve the three benzofluoranthene isomers (b, k, and j).[7][15] Similarly, Restek's Rxi-SVOCms columns provide good separation of isobaric PAHs like benzo[b]fluoranthene and benzo[k]fluoranthene.[16][17]
Table 1: Comparison of Recommended GC Columns for PAH Isomer Analysis
| Column Name | Stationary Phase Type | Key Features | Recommended For |
| Agilent J&W Select PAH | Proprietary Aromatic Selector | Separates all major PAH isomers, including chrysene/triphenylene and benzo[b,j,k]fluoranthenes.[7][13][15] | Baseline resolution of critical isomer pairs is required. |
| Agilent J&W DB-EUPAH | Mid-polarity | Recommended when separation of benzo[b,j,k]fluoranthene isomers is required.[5] | EU 15+1 list and other analyses needing benzofluoranthene isomer separation. |
| Restek Rxi-SVOCms | Proprietary | Good separation and response for critical environmental PAH compounds.[17] | General PAH analysis with good resolution of many isobaric pairs.[16] |
| Standard DB-5ms / HP-5ms | 5% Phenyl-methylpolysiloxane | General purpose, robust. | Analyses where critical isomers like benzofluoranthenes can be reported as a sum.[5][12] |
Q: How do column dimensions (length, internal diameter, film thickness) impact separation?
A:
-
Length: Increasing column length (e.g., from 30 m to 60 m) increases theoretical plates, which can improve resolution. However, this comes at the cost of longer analysis times and higher cost.[6]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) provide higher efficiency and can lead to faster analysis times without loss of resolution.[5][12]
-
Film Thickness: A thinner film (e.g., 0.14 µm) can be beneficial for high-boiling PAHs by reducing analyte interaction time and improving peak shape.[5]
Guide 2: Fine-Tuning Your GC Oven Program
Once you have an appropriate column, the oven temperature program is your primary tool for optimizing the separation.
Q: How can I methodically optimize the oven ramp rate to improve separation?
A: A slow oven ramp is crucial for resolving closely eluting isomers. A fast ramp rate will cause the compounds to move through the column too quickly, not allowing for sufficient partitioning with the stationary phase.[6]
Step-by-Step Protocol for Ramp Rate Optimization:
-
Start with your current method. Note the resolution between the critical pair (e.g., benzo[b]fluoranthene and benzo[k]fluoranthene).
-
Decrease the ramp rate. If your current ramp is 10°C/min, reduce it to 5°C/min in the temperature range where the isomers elute.
-
Analyze the result. Check if the resolution has improved. The peaks should be sharper and further apart, though the analysis time will be longer.
-
Iterate if necessary. Continue to slow the ramp rate (e.g., to 2-3°C/min) until you achieve the desired separation or no further improvement is seen.[18]
-
Consider a multi-ramp program. Use a faster initial ramp to quickly elute lighter compounds, then slow the ramp significantly just before the elution window of your target isomers.
Table 2: Example Oven Temperature Programs
| Parameter | Standard Method (Fast) | Optimized Method (for Isomers) | Rationale for Change |
| Initial Temp | 90°C (hold 2 min) | 90°C (hold 2 min) | A lower initial temperature can sometimes improve focusing of early eluters.[10] |
| Ramp 1 | 20°C/min to 320°C | 15°C/min to 250°C | Slower ramp provides more time for separation. |
| Ramp 2 | N/A | 5°C/min to 320°C | A very slow ramp through the elution window of the critical isomers maximizes resolution. |
| Final Hold | 5 min | 10 min | Extended hold ensures all high-boiling compounds elute. |
Guide 3: Leveraging Mass Spectrometry for Deconvolution
While the primary goal is chromatographic separation, the mass spectrometer can still be a powerful tool.
Q: If I can't achieve complete baseline separation, can I still differentiate the isomers using the MS?
A: In some cases, yes, but it has limitations. Since EI spectra for these isomers are very similar, you cannot rely on full scan mode for differentiation.[6]
-
Selected Ion Monitoring (SIM): Using SIM mode significantly increases sensitivity and reduces background noise.[16][17] While the primary quantitation ions will be the same (e.g., m/z 278 for benzo[b]triphenylene), you should carefully examine the ratios of qualifier ions. Subtle differences in these ratios across the peak can indicate the presence of more than one compound.[10]
-
Chemical Ionization (CI): Advanced techniques like Chemical Ionization (CI-MS/MS) can sometimes generate unique fragments due to different addition reactions with the reagent gas, allowing for the differentiation of isomers that are inseparable by other means.[19]
-
Deconvolution Software: Modern GC-MS software packages contain deconvolution algorithms. These tools can mathematically separate overlapping peaks based on subtle differences in their mass spectra and retention profiles, allowing for individual quantification.[10] The success of this approach depends heavily on the quality of the data and the degree of spectral difference, which may be minimal for these isomers.
Visualizations and Workflows
A logical workflow is essential for efficient troubleshooting. The following diagram outlines a systematic approach to resolving the co-elution of Benzo[b]triphenylene and its isomers.
Caption: A systematic workflow for troubleshooting PAH isomer co-elution.
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. Benzo[b]triphenylene [webbook.nist.gov]
- 3. Benzo[b]triphenylene [webbook.nist.gov]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. chromtech.com [chromtech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- 16. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 17. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 18. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
"improving the quantum yield of Benzo(B)Triphenylene derivatives"
< Technical Support Center: Benzo[b]triphenylene Derivatives
A Senior Application Scientist's Guide to Maximizing Fluorescence Quantum Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzo[b]triphenylene derivatives. This guide is designed to provide in-depth, field-proven insights into troubleshooting and enhancing the fluorescence quantum yield (Φf) of these valuable compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing fluorescence quantum yield, providing a solid base for troubleshooting.
Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter?
A: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield signifies a more efficient conversion of absorbed light into fluorescence, which is crucial for applications like fluorescent probes, sensors, and imaging agents.[2] The value of Φf is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[1][3]
Q2: What are the primary factors, both intrinsic and extrinsic, that influence the quantum yield of a benzo[b]triphenylene derivative?
A: The quantum yield of your derivative is governed by a combination of factors:
-
Intrinsic (Molecular) Factors:
-
Molecular Structure & Rigidity: The inherent rigidity of the fused ring system in benzo[b]triphenylene is advantageous. Increased rigidity can suppress non-radiative decay pathways by limiting vibrational modes that dissipate energy as heat, thus enhancing fluorescence.[4][5][6][7]
-
Substituent Effects: The nature and position of substituent groups on the benzo[b]triphenylene core are paramount. Electron-donating groups (EDGs) can often increase Φf, while electron-withdrawing groups (EWGs) or heavy atoms can decrease it by promoting intersystem crossing to the triplet state.[8]
-
-
Extrinsic (Environmental) Factors:
-
Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the excited state.[9] For many polycyclic aromatic hydrocarbons (PAHs), increasing solvent polarity can lead to a decrease in quantum yield.[10]
-
Temperature & Viscosity: Higher temperatures generally increase the rate of non-radiative decay, lowering Φf. Conversely, increased solvent viscosity can restrict molecular motion and enhance Φf.[11]
-
Concentration (Aggregation Effects): At high concentrations, molecules can form aggregates, which often leads to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[12][13][14] This is a common issue with planar aromatic systems.
-
Presence of Quenchers: Impurities, particularly dissolved molecular oxygen, are notorious quenchers of fluorescence.
-
Section 2: Troubleshooting Low Quantum Yield: A Symptom-Based Approach
This core section is designed to help you diagnose and solve specific experimental problems leading to poor fluorescence performance.
Q3: My measured quantum yield is unexpectedly low (<0.1). What is the first thing I should check?
A: Before investigating complex intrinsic factors, always start by rigorously excluding extrinsic quenchers and procedural errors. These are the most common culprits for unexpectedly low Φf values.
Initial Diagnostic Workflow:
A diagnostic workflow for initial troubleshooting of low quantum yield.
Troubleshooting Steps:
-
Verify Sample Purity: Impurities can act as potent quenchers. Re-verify the purity of your synthesized derivative using standard analytical techniques.
-
Check Solvent Quality: Use only spectroscopic grade solvents. Run a blank fluorescence scan on your solvent to ensure it has no fluorescent impurities in your region of interest.[15]
-
Address Concentration Effects (Inner Filter & ACQ):
-
The Inner Filter Effect: High concentrations can lead to reabsorption of emitted light, artificially lowering the measured intensity. To minimize this, ensure the absorbance of your solution in a standard 10 mm cuvette is below 0.1 at the excitation wavelength.[1][15]
-
Aggregation-Caused Quenching (ACQ): PAHs are prone to π-stacking and aggregation at higher concentrations, which creates non-radiative decay pathways.[12][13] If you suspect aggregation, perform a concentration-dependent study. Dilute your sample and see if the quantum yield increases.
-
-
Remove Dissolved Oxygen: Oxygen is an efficient collisional quencher. Degas your solvent by sparging with an inert gas (high-purity nitrogen or argon) for 15-30 minutes before measurement. For the most rigorous measurements, use the freeze-pump-thaw method.
Q4: I've eliminated extrinsic factors, but the quantum yield is still poor. How do I assess the impact of my chosen solvent?
A: The solvent's interaction with the excited state of your molecule is critical. A change in solvent can dramatically alter the Φf.
Causality: Polar solvents can stabilize the excited state of a polar fluorophore, reducing the energy gap between the excited and ground states.[9] This smaller energy gap can facilitate non-radiative internal conversion, thus lowering the quantum yield.[10] Benzo[b]triphenylene itself is non-polar, but its derivatives can have significant dipole moments.
Experimental Protocol: Solvent Screening
-
Select a Range of Solvents: Choose solvents with varying polarities (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol).
-
Prepare Solutions: Prepare solutions of your derivative in each solvent, ensuring the absorbance at the excitation wavelength is identical and below 0.1.
-
Measure Φf: Measure the quantum yield in each solvent relative to a suitable standard.
-
Analyze the Trend: Plot the measured Φf against a solvent polarity scale (e.g., the Dimroth-Reichardt parameter, E_T(30)). This will reveal the sensitivity of your derivative to the solvent environment.
Data Presentation: Expected Solvent Effects on a Hypothetical Derivative
| Solvent | Polarity (ET(30)) | Refractive Index (η) | Measured Φf |
| Toluene | 33.9 | 1.497 | 0.85 |
| Dichloromethane | 41.1 | 1.424 | 0.62 |
| Acetonitrile | 45.6 | 1.344 | 0.41 |
| Ethanol | 51.9 | 1.361 | 0.35 |
This table illustrates a typical trend where quantum yield decreases with increasing solvent polarity for a PAH derivative.
Q5: How do the specific substituents on my benzo[b]triphenylene core affect the quantum yield, and how can I leverage this for improvement?
A: Substituents are the primary tool for tuning the photophysical properties of the benzo[b]triphenylene core. Their electronic nature (donating vs. withdrawing) and position are key.
Underlying Principles:
-
Enhancing the Radiative Rate (kr): Attaching electron-donating groups (e.g., -OR, -NR2) or extending the π-conjugated system can increase the transition dipole moment, which generally leads to a higher radiative decay rate (kr) and can improve Φf.
-
Minimizing Non-Radiative Rates (knr):
-
Intersystem Crossing (ISC): Avoid substituents containing heavy atoms (e.g., Br, I) or nitro groups (-NO2), as these promote spin-orbit coupling and facilitate intersystem crossing to the non-emissive triplet state, a major pathway for quenching fluorescence.[3]
-
Internal Conversion (IC): Introducing bulky or rigid substituents can lock the molecular structure and suppress torsional or vibrational motions that lead to non-radiative decay through internal conversion.[5][6][7] This is a powerful strategy for designing highly fluorescent molecules.
-
Logical Relationship Diagram:
Impact of substituent choice on radiative and non-radiative decay rates.
Section 3: Advanced Optimization & Protocol Appendices
Protocol: Relative Quantum Yield Measurement
This protocol details the widely used comparative method for determining Φf.[1][2][15]
Objective: To determine the fluorescence quantum yield of a test sample (X) by comparing its fluorescence properties to a well-characterized standard (ST) with a known quantum yield.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes (fluorescence and absorption)
-
Spectroscopic grade solvents
-
Fluorescence standard (e.g., Quinine Sulfate in 0.5 M H2SO4, Φf = 0.54; Anthracene in cyclohexane, Φf = 0.27)[12]
Procedure:
-
Standard & Sample Preparation:
-
Prepare a stock solution of the standard and the test sample in the desired solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance values at the excitation wavelength range from approximately 0.02 to 0.1.[1]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the standard and the sample.
-
Note the absorbance value at the chosen excitation wavelength (λex). The λex should be the same for both the standard and the sample.[16]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the corrected fluorescence emission spectrum for each of the prepared solutions, including a solvent blank.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
For both the standard and the test sample, plot a graph of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).
-
Perform a linear regression for each data set. The resulting slope is the gradient (Grad). The plot should be linear and pass through the origin.[15]
-
Calculate the quantum yield of the test sample (ΦX) using the following equation:[1][15]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. The effect of rigidity on the emission of quadrupolar strongly polarized dyes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05467E [pubs.rsc.org]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 10. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 11. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. static.horiba.com [static.horiba.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Quenching in Benzo(B)Triphenylene-Based Materials
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for Benzo(B)Triphenylene-Based Materials. This guide is designed to provide you, our valued research community, with in-depth technical support and troubleshooting strategies to address the common challenge of fluorescence quenching in your experiments. As a planar polycyclic aromatic hydrocarbon (PAH), this compound and its derivatives are susceptible to various quenching mechanisms that can significantly impact their photophysical properties and experimental outcomes.[1] This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues, all grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with this compound-based materials.
Q1: My this compound derivative shows strong fluorescence in dilute solution but weakens significantly or disappears at higher concentrations. What is happening?
A1: This phenomenon is a classic example of Aggregation-Caused Quenching (ACQ) .[2][3][4][5] In dilute solutions, individual molecules are isolated and fluoresce efficiently. As the concentration increases, the planar this compound molecules tend to stack together through intermolecular π-π interactions, forming aggregates.[6] This close association creates non-radiative decay pathways for the excited state, leading to a decrease in fluorescence quantum yield.[7]
Q2: I observe a new, broad, and red-shifted emission band in the fluorescence spectrum of my concentrated this compound solution. What does this indicate?
A2: The appearance of a broad, red-shifted emission band is characteristic of excimer formation .[8][9][10][11] An excimer is an "excited dimer" that forms when an excited molecule associates with a ground-state molecule of the same kind.[8] This is a common occurrence in concentrated solutions of planar aromatic compounds.[9] The excimer has a lower energy level than the excited monomer, resulting in emission at a longer wavelength.[8] While not always a complete quenching pathway, excimer formation competes with monomer fluorescence and can lead to a significant decrease in the desired emission.
Q3: Does the choice of solvent affect the fluorescence of my this compound compound?
A3: Absolutely. Solvent polarity can significantly influence the fluorescence quantum yield and emission wavelength of PAHs.[12][13][14][15][16] For polar molecules, increasing solvent polarity can lead to a red shift in the emission spectrum due to the stabilization of the excited state.[13] However, specific interactions between the solvent and the fluorophore can also promote non-radiative decay pathways, leading to quenching. It is crucial to characterize the photophysical properties of your this compound derivative in a range of solvents to identify the optimal medium for your application.
Q4: Can I prevent quenching by changing the chemical structure of my this compound derivative?
A4: Yes, molecular design is a powerful strategy. Introducing bulky substituents to the this compound core can sterically hinder intermolecular interactions and prevent the close packing required for ACQ and excimer formation.[17] This approach has been successfully applied to other PAHs to enhance their solid-state emission.[18]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges related to quenching.
Troubleshooting Issue 1: Severe Aggregation-Caused Quenching (ACQ) in Solution
Symptoms:
-
Fluorescence intensity dramatically decreases with increasing concentration.
-
The solution may become cloudy or show signs of precipitation at high concentrations.
Causality: The planar structure of this compound promotes strong π-π stacking interactions, leading to the formation of non-emissive aggregates.
Strategies for Prevention:
-
Molecular Design: Introduction of Steric Hindrance
-
Principle: By chemically modifying the this compound scaffold with bulky functional groups, you can create steric barriers that prevent the molecules from approaching each other closely enough to form aggregates.[17]
-
Experimental Protocol:
-
Synthesize derivatives of this compound with bulky substituents such as tert-butyl, phenyl, or triisopropylsilyl (TIPS) groups at various positions on the aromatic core.
-
Dissolve the parent this compound and its derivatives in a suitable solvent (e.g., toluene, THF) at a range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
-
Measure the fluorescence quantum yield of each solution.
-
Compare the concentration-dependent fluorescence quenching of the derivatives to the parent compound. A successful modification will show a significantly reduced quenching effect at higher concentrations.
-
-
-
Host-Guest Encapsulation
-
Principle: Encapsulating the this compound molecule within a larger host molecule can physically isolate it, preventing aggregation.[19][20] Common hosts for aromatic guests include cyclodextrins, calixarenes, and cucurbiturils.[20][21]
-
Experimental Protocol:
-
Select a host molecule with a hydrophobic cavity that can accommodate the this compound guest. For PAHs, β- and γ-cyclodextrins are often suitable.
-
Prepare a series of aqueous solutions containing a fixed concentration of your this compound derivative and increasing concentrations of the host molecule.
-
Record the fluorescence spectra of each solution.
-
An increase in fluorescence intensity with increasing host concentration indicates the formation of an inclusion complex and the mitigation of ACQ.
-
-
Diagram 1: Aggregation-Caused Quenching (ACQ) and Prevention Strategies
Caption: Workflow illustrating ACQ and prevention through molecular design and host-guest chemistry.
Troubleshooting Issue 2: Dominant Excimer Emission
Symptoms:
-
The fluorescence spectrum is dominated by a broad, featureless, red-shifted emission band.
-
The intensity of the desired monomer emission is significantly reduced.
Causality: At high concentrations, the close proximity of this compound molecules allows for the formation of excimers, which have a distinct and often undesirable emission profile.[8][9]
Strategies for Mitigation:
-
Co-assembly with a Molecular Barrier
-
Principle: Introducing a second, non-fluorescent molecule that can co-assemble with the this compound derivative can act as a "molecular barrier," increasing the distance between the fluorophores and disrupting the geometry required for excimer formation.[2][3][5]
-
Experimental Protocol:
-
Choose a molecular barrier that is structurally compatible with your this compound derivative but will not quench its fluorescence through other mechanisms. Octafluoronaphthalene has been shown to be effective for other PAHs.[2]
-
Prepare solutions or solid-state films containing varying molar ratios of your this compound derivative and the molecular barrier.
-
Measure the fluorescence spectra and quantum yields of the co-assembled systems.
-
A decrease in the intensity of the excimer emission and a corresponding increase in the monomer emission will indicate successful mitigation.
-
-
-
Incorporation into a Rigid Matrix
-
Principle: Dispersing the this compound derivative in a rigid, transparent matrix at a low concentration can physically prevent the molecules from diffusing and forming excimers.
-
Experimental Protocol:
-
Select a suitable host matrix, such as a polymer (e.g., polystyrene, PMMA) or a metal-organic framework (MOF).[22]
-
Prepare a series of films or crystals with varying low concentrations (e.g., 0.1-5 wt%) of the this compound guest in the host matrix.
-
Measure the solid-state fluorescence spectra.
-
The absence of an excimer band and the presence of strong monomer emission will confirm the effectiveness of this strategy.
-
-
Diagram 2: Excimer Formation and Mitigation
Caption: The process of excimer formation and strategies for its mitigation.
Part 3: Quantitative Data Summary
Due to the limited availability of specific data for this compound derivatives, the following table provides a generalized representation of the expected effects of different strategies on fluorescence quantum yield (ΦF), based on studies of analogous PAHs.
| Strategy | Condition | Expected Change in ΦF | Rationale |
| Molecular Design | Introduction of bulky substituents | ↑ | Steric hindrance reduces aggregation and π-π stacking.[17] |
| Host-Guest Chemistry | Encapsulation in cyclodextrin | ↑ | Physical isolation of fluorophores prevents aggregation.[20] |
| Co-assembly | Addition of a molecular barrier | ↑ | Increased intermolecular distance disrupts quenching interactions.[2] |
| Solid-State Matrix | Dispersion in a rigid polymer | ↑ | Prevents molecular diffusion and interaction. |
| Solvent Polarity | Varies | ↑ or ↓ | Dependent on the specific interactions between the fluorophore and solvent molecules.[12][13][14][15][16] |
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. A unique trimeric triphenylene radical cation: stacking aggregation, bonding, and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ossila.com [ossila.com]
- 9. [PDF] 'Excimer’ fluorescence. IV. Solution spectra of polycyclic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 14. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmess.org [jmess.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. Steric effect on fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Host guest chemistry and supramolecular doping in triphenylamine-based covalent frameworks on Au(111) - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. Host-guest complexes - Boosting the performance of photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. api.pageplace.de [api.pageplace.de]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Benzo(b)triphenylene for Device Applications
Welcome to the technical support center dedicated to advancing the research and development of Benzo(b)triphenylene-based organic electronic devices. This guide is designed for researchers, scientists, and professionals in the field of materials science and drug development. Here, we address common challenges and frequently asked questions related to enhancing the stability of this compound and its derivatives in device applications. Our approach is rooted in established scientific principles, drawing from extensive research on polycyclic aromatic hydrocarbons (PAHs) and discotic liquid crystals to provide practical, in-depth guidance.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during the experimental workflow with this compound.
Q1: What are the primary degradation pathways for this compound in an organic electronic device?
A1: While direct experimental studies on the degradation of this compound within devices are limited, based on the known behavior of related polycyclic aromatic hydrocarbons (PAHs), the primary degradation pathways are photo-oxidation and electrochemical degradation.[1]
-
Photo-oxidation: In the presence of ambient light and oxygen, the fused aromatic rings of this compound can undergo oxidation. This process is often initiated by the formation of reactive oxygen species, such as singlet oxygen, which can attack the electron-rich aromatic system.[2] This can lead to the formation of endoperoxides, quinones, and other oxygenated derivatives, which disrupt the π-conjugation and introduce charge traps into the semiconductor layer.
-
Electrochemical Degradation: Under continuous electrical bias in an operating device, such as an Organic Field-Effect Transistor (OFET) or an Organic Light-Emitting Diode (OLED), this compound molecules can undergo irreversible electrochemical reactions. This can be particularly prevalent at the interface with the electrodes or charge transport layers. Cation or anion radical species of this compound, formed during charge injection, can be unstable and may react with other molecules or trace impurities in the device, leading to the formation of non-emissive species and an increase in device resistance.[3]
Q2: How does the molecular structure of this compound derivatives influence their intrinsic stability?
A2: The intrinsic stability of this compound derivatives is significantly influenced by their molecular structure, particularly the nature and position of substituent groups.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic core, thereby affecting its susceptibility to oxidation and reduction. While no direct studies on this compound are available, in many organic semiconductors, EWGs can enhance stability by lowering the energy of the highest occupied molecular orbital (HOMO), making the molecule more resistant to oxidation. Conversely, EDGs can sometimes decrease stability by making the molecule more susceptible to oxidation.[4]
-
Steric Hindrance: Bulky substituent groups can provide steric hindrance, which can protect the aromatic core from attack by reactive species like oxygen and water. This can slow down degradation processes.
-
BN Substitution: A promising strategy for enhancing the stability of PAHs is the isoelectronic substitution of a C=C bond with a B-N bond.[5] This modification can significantly alter the electronic properties and increase the chemical stability of the aromatic system. Synthesizing a BN-benzo[b]triphenylene derivative could be a viable approach to improve its resilience in devices.[5]
Q3: What role does the thin-film morphology play in the stability of this compound-based devices?
A3: The thin-film morphology, including crystallinity, molecular packing, and grain boundaries, has a profound impact on device stability.
-
Crystallinity and Molecular Packing: Highly ordered, crystalline thin films with close π-π stacking are generally more stable than amorphous films.[6] In a well-ordered structure, the molecules are more tightly packed, which can limit the diffusion of oxygen and water into the film. Furthermore, efficient charge transport in crystalline domains can reduce the residence time of charge carriers on individual molecules, thereby lowering the probability of electrochemical degradation.[7]
-
Grain Boundaries: Grain boundaries in polycrystalline films can be a significant source of instability. These regions are often disordered and can act as trapping sites for charge carriers and accumulation points for impurities and atmospheric dopants. Degradation processes can be initiated at these grain boundaries and propagate through the film.[8]
-
Surface Roughness: A smooth, uniform thin-film surface is generally desirable for stable device operation. High surface roughness can lead to poor contacts with subsequent layers and can create regions of high electric field, which can accelerate degradation.
Q4: What are the most effective encapsulation strategies for improving the lifetime of this compound devices?
A4: Encapsulation is a critical step in protecting organic electronic devices from the detrimental effects of the ambient environment.[9]
-
Glass and Metal Encapsulation: For rigid substrates, encapsulation with a glass or metal lid sealed with a UV-curable epoxy is a conventional and highly effective method. The inclusion of a desiccant or getter material within the encapsulated volume can further absorb any residual moisture and oxygen.[10]
-
Thin-Film Encapsulation (TFE): For flexible devices, TFE is the preferred method. This involves depositing alternating layers of inorganic (e.g., Al₂O₃, SiNₓ) and organic (e.g., acrylate-based polymers) materials. The inorganic layers act as a barrier to water and oxygen, while the organic layers provide mechanical flexibility and planarization.[9]
-
Single-Layer Barriers: For less stringent applications, a single layer of a hydrophobic polymer, such as a perfluorinated polymer, can be spin-coated onto the device to provide a degree of protection against moisture.[11]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific issues that may arise during the fabrication and testing of this compound-based devices.
Issue 1: Rapid Decrease in OFET Mobility Under Ambient Conditions
Symptoms: The field-effect mobility of your this compound-based OFET decreases significantly within a short period (minutes to hours) of exposure to air.
Potential Causes and Solutions:
-
Oxygen and Water Doping:
-
Explanation: this compound, like many p-type organic semiconductors, can be doped by atmospheric oxygen and water. This can initially increase the conductivity but also introduces charge traps and scattering centers, leading to a decrease in mobility over time.
-
Troubleshooting Steps:
-
In-situ Measurement: Characterize your device immediately after fabrication in an inert atmosphere (e.g., a nitrogen-filled glovebox) to establish a baseline performance.
-
Controlled Exposure: Expose the device to a controlled atmosphere with known concentrations of oxygen and humidity to quantify their effect on device performance.
-
Encapsulation: If the degradation is confirmed to be environmentally induced, implement an appropriate encapsulation strategy as described in the FAQs.
-
-
-
Morphological Instability:
-
Explanation: The thin-film morphology of your this compound derivative may not be stable. Amorphous or metastable crystalline phases can undergo re-organization upon exposure to the atmosphere or changes in temperature, leading to the formation of performance-degrading grain boundaries or dewetting of the film.[8]
-
Troubleshooting Steps:
-
Thermal Annealing: Optimize the substrate temperature during deposition and/or perform post-deposition thermal annealing to promote the formation of a stable, crystalline phase.
-
Solvent Vapor Annealing: For solution-processed films, solvent vapor annealing can be an effective method to improve crystallinity and molecular ordering.
-
Surface Treatment: Modify the dielectric surface with a self-assembled monolayer (SAM) to promote a more favorable and stable thin-film growth.
-
-
Issue 2: Poor Photoluminescence (PL) Stability in this compound Thin Films
Symptoms: The photoluminescence intensity of your this compound thin film quenches rapidly upon exposure to UV or ambient light.
Potential Causes and Solutions:
-
Photo-oxidation:
-
Explanation: As discussed in the FAQs, photo-oxidation is a primary degradation pathway. The absorption of photons creates excited states that can react with oxygen, leading to the formation of non-emissive species.[2]
-
Troubleshooting Steps:
-
PL in Inert Atmosphere: Measure the PL stability of the film in a nitrogen or argon atmosphere to decouple the effects of photo-bleaching from photo-oxidation.
-
Functionalization: Synthesize this compound derivatives with bulky side chains to sterically hinder the interaction of the aromatic core with oxygen.
-
Oxygen Scavenging Layers: In a device stack, incorporate a layer of an oxygen-scavenging material adjacent to the this compound layer.
-
-
-
Aggregation-Caused Quenching (ACQ):
-
Explanation: While not a degradation mechanism in the traditional sense, the formation of aggregates in the solid state can lead to PL quenching. If the morphology of the film changes over time, this can affect the PL intensity.
-
Troubleshooting Steps:
-
Host-Guest System: Disperse the this compound derivative as a guest in a stable, wide-bandgap host material to prevent aggregation.
-
Molecular Design: Modify the chemical structure of this compound with substituents that disrupt close packing in a way that mitigates ACQ.
-
-
Issue 3: High Leakage Current and Low On/Off Ratio in OFETs
Symptoms: Your this compound-based OFET exhibits a high off-current, leading to a poor on/off ratio.
Potential Causes and Solutions:
-
Impure Material:
-
Explanation: Residual impurities from the synthesis or purification process can act as dopants, increasing the off-current.
-
Troubleshooting Steps:
-
Rigorous Purification: Employ multiple purification techniques, such as column chromatography, recrystallization, and sublimation, to achieve high material purity.
-
Analytical Characterization: Use techniques like NMR, mass spectrometry, and elemental analysis to confirm the purity of your material before device fabrication.
-
-
-
Unfavorable Film Morphology:
-
Explanation: A poorly ordered film with numerous grain boundaries can provide pathways for leakage current.
-
Troubleshooting Steps:
-
Optimize Deposition Parameters: Systematically vary the deposition rate, substrate temperature, and pressure (for vacuum deposition) or solvent, concentration, and spin speed (for solution processing) to achieve a more ordered film.
-
AFM and XRD Analysis: Characterize the thin-film morphology using atomic force microscopy (AFM) and X-ray diffraction (XRD) to correlate the morphology with the electrical performance.
-
-
Experimental Workflows and Data Presentation
Workflow for Assessing the Stability of this compound Derivatives
Table 1: Key Parameters for Stability Enhancement
| Parameter | Strategy | Rationale | Key Characterization Techniques |
| Molecular Structure | Functionalization with bulky groups | Steric protection of the aromatic core. | NMR, Mass Spectrometry |
| BN substitution | Enhance intrinsic chemical stability. | NMR, X-ray Crystallography | |
| Thin-Film Morphology | Thermal/Solvent Vapor Annealing | Improve crystallinity and molecular packing. | XRD, AFM |
| Dielectric Surface Treatment | Promote ordered growth and reduce traps. | Contact Angle, AFM | |
| Device Architecture | Encapsulation | Prevent ingress of oxygen and water. | Device Lifetime Measurement |
| Use of Interfacial Layers | Improve charge injection and reduce interfacial stress. | Electrical Characterization |
Logical Relationship for Troubleshooting Device Instability
References
- 1. Structure-property relationships for charge transport in organic semiconductors — Modeling Functional Molecular Materials — Research Group [site.unibo.it]
- 2. Photodegradation - Wikipedia [en.wikipedia.org]
- 3. Degradation mechanisms in organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sbvacuo.org.br [sbvacuo.org.br]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzo(b)triphenylene Solubility & Device Fabrication
Welcome to the dedicated support center for researchers and engineers working with Benzo(b)triphenylene (BTP). This guide provides in-depth troubleshooting strategies, validated protocols, and expert insights to address the significant challenge of BTP's low solubility during device fabrication. Our goal is to equip you with the knowledge to mitigate issues like solution-phase aggregation and poor film morphology, enabling the successful integration of BTP into high-performance electronic devices.
Part 1: Frequently Asked Questions (FAQs) - The 'Why' Behind the Problem
This section addresses the fundamental principles governing the solubility of BTP.
Question 1: Why is this compound so difficult to dissolve in common organic solvents?
Answer: The poor solubility of this compound is intrinsic to its molecular structure. As a large, planar polycyclic aromatic hydrocarbon (PAH), its behavior is dominated by two key factors:
-
Strong π-π Stacking: The extensive, delocalized π-electron system in the BTP core leads to powerful intermolecular attractive forces. Molecules readily stack on top of each other like pancakes, an energetically favorable arrangement that is difficult for solvent molecules to break apart.
-
High Crystalline Lattice Energy: In its solid state, BTP forms a highly ordered, stable crystalline lattice. A significant amount of energy is required to overcome this lattice energy before solvation can even begin. Most common organic solvents lack the specific interaction potential to disrupt these strong intermolecular forces effectively.
Question 2: I'm observing inconsistent results even when using the same solvent. What could be the cause?
Answer: This is a common issue often traced back to minor variations in experimental conditions that have an outsized impact on poorly soluble compounds. Key factors include:
-
Solvent Purity and Water Content: Even trace amounts of water or other impurities in your solvent can significantly lower the solubility of hydrophobic compounds like BTP. Always use high-purity, anhydrous solvents from a freshly opened bottle or one that has been properly stored.
-
Temperature Fluctuations: The solubility of BTP is highly temperature-dependent. A small drop in lab temperature can induce precipitation or aggregation, especially in near-saturated solutions.
-
Sonication Time and Power: While sonication can help break apart aggregates, inconsistent application (time, power, bath temperature) will lead to variable dissolution and potentially different aggregate sizes in your final solution.
Part 2: Troubleshooting Guide - From Solution to Solid-State Film
This section provides a structured approach to solving practical problems encountered during the experimental workflow.
Troubleshooting Workflow for Poor BTP Film Quality
The following diagram outlines a decision-making process for diagnosing and resolving common issues related to BTP's solubility during film deposition.
Caption: A decision tree for troubleshooting poor BTP film quality.
Issue: My BTP compound will not fully dissolve in Chloroform or Toluene.
Cause: These common solvents may not have sufficient solvating power for the rigid BTP core, especially at concentrations required for device fabrication.
Solutions:
-
Elevated Temperature: Gently warm the solvent/solute mixture. A temperature of 40-60°C can significantly increase solubility. Always perform this in a well-ventilated fume hood and ensure your vessel is properly sealed to prevent solvent evaporation.
-
High-Boiling Point Solvents: Switch to or create mixtures with higher-boiling point aromatic solvents. These often have better solvency for large PAHs.
| Solvent | Boiling Point (°C) | Rationale for Use with BTP |
| o-Dichlorobenzene (ODCB) | 180 °C | Excellent solvent for many PAHs; allows for higher processing temperatures. |
| 1,2,4-Trichlorobenzene (TCB) | 213 °C | Used for highly crystalline, poorly soluble molecules; high boiling point allows for significant thermal annealing during deposition. |
| Tetralin | 207 °C | A hydrogenated naphthalene derivative that can offer improved solvency. |
-
Protocol: Solvent Screening for BTP Solubility
-
Accurately weigh 1 mg of BTP into several 4 mL vials.
-
Add 1 mL of a candidate solvent (e.g., Chloroform, Toluene, ODCB, TCB) to each vial.
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in a sonicator bath for 30 minutes at a controlled temperature (e.g., 25°C).
-
After sonication, let the vials rest for 10 minutes.
-
Visually inspect for any undissolved solid material. A completely clear solution indicates good solubility at 1 mg/mL.
-
For promising solvents, repeat the process with increasing amounts of BTP (e.g., 2 mg, 5 mg) to determine the saturation limit.
-
Part 3: Advanced Strategy - Chemical Functionalization
When solvent optimization is insufficient, the most robust strategy is to chemically modify the BTP core by adding solubilizing functional groups. This directly tackles the root cause of insolubility—strong intermolecular packing.
Question 3: What type of functional groups should I add to the BTP core to improve solubility?
Answer: The goal is to disrupt the planar π-π stacking. This is typically achieved by attaching bulky or flexible side chains to the periphery of the BTP molecule.
| Functional Group Type | Example | Mechanism of Solubility Enhancement | Key Considerations |
| Flexible Alkyl Chains | Hexyl (-C₆H₁₃), Octyl (-C₈H₁₇) | These chains act as "solvent-like" groups that increase the entropy of mixing. Their flexibility sterically hinders close packing of the BTP cores. | Longer chains generally provide better solubility but can sometimes dilute the electronic properties. |
| Bulky Groups | Triisopropylsilyl (TIPS) | The large, three-dimensional shape of these groups makes it physically impossible for the BTP cores to stack closely, forcing greater separation. | Can significantly alter molecular packing in the solid state, which may be beneficial or detrimental to charge transport depending on the device architecture. |
| Branched Alkyl Chains | 2-ethylhexyl | The branching point close to the aromatic core provides significant steric hindrance to prevent aggregation. | Often provides a good balance between solubility and maintaining electronic communication between molecules. |
Workflow for Selecting a Derivatization Strategy
Caption: A workflow for choosing a BTP derivatization strategy.
Part 4: When All Else Fails - Alternative Deposition Techniques
If solution-based processing remains a challenge even with derivatization, it may be necessary to bypass the solvent entirely.
Question 4: My BTP derivative is still not soluble enough for spin-coating. What are my options?
Answer: For highly intractable materials, solvent-free deposition techniques are the ultimate solution.
-
Vacuum Thermal Evaporation (VTE): This is the most common alternative. The BTP material is heated under high vacuum until it sublimes. The gaseous molecules then travel and condense onto a cooled substrate, forming a thin film.
-
Advantages: Creates highly pure, uniform films. Bypasses all solubility issues.
-
Disadvantages: Requires high vacuum equipment. The material must be thermally stable and sublime without decomposition.
-
-
Organic Vapor Phase Deposition (OVPD): In this technique, an inert carrier gas is used to transport the sublimed organic material into a deposition chamber.
-
Advantages: Offers better control over film growth rate and morphology compared to VTE.
-
Disadvantages: More complex setup than VTE.
-
Technical Support Center: Optimizing Deposition Parameters for Benzo(B)Triphenylene Thin Films
Welcome to the technical support center for the deposition of Benzo(B)Triphenylene (B(B)T) thin films. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the fabrication of high-quality B(B)T thin films. As a planar polycyclic aromatic hydrocarbon (PAH), B(B)T is a promising material for organic electronics, and precise control over deposition parameters is critical to achieving desired film properties and device performance.[1]
This document provides a comprehensive overview of deposition methodologies, key parameter optimization, and solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for depositing this compound thin films?
A1: The most prevalent techniques for depositing small organic molecules like this compound are vacuum thermal evaporation (VTE) and solution-based methods.[2] VTE is often preferred for achieving high-purity, uniform films with good control over thickness and morphology.[3] Solution-based techniques, such as spin-coating or drop-casting, offer a lower-cost and higher-throughput alternative, particularly for derivatives of B(B)T that have been functionalized to improve solubility.[4]
Q2: Why is substrate preparation crucial before depositing B(B)T thin films?
A2: Substrate preparation is a critical first step that significantly impacts film adhesion, nucleation, and overall quality. A clean and smooth substrate surface ensures uniform film growth and prevents delamination or the formation of defects. Common pre-cleaning procedures involve sequential ultrasonication in solvents like acetone, and isopropanol, followed by drying with high-purity nitrogen.[5] For certain applications, a final surface treatment, such as UV-ozone or plasma cleaning, can further enhance surface energy and promote better film adhesion.
Q3: What are the key deposition parameters I need to control for optimal B(B)T thin films?
A3: The quality of your B(B)T thin films is highly dependent on several interconnected deposition parameters. The most critical parameters to control are:
-
Substrate Temperature: Influences the mobility of molecules on the substrate surface, affecting crystallinity, grain size, and molecular orientation.[6]
-
Deposition Rate: Affects the nucleation density and growth kinetics of the film.[7]
-
Vacuum Pressure: A high vacuum is essential to prevent contamination from residual gases that can be incorporated into the film and degrade its electronic properties.
-
Post-Deposition Annealing: A thermal treatment after deposition can be used to improve the crystalline quality and relieve stress in the film.[8]
Q4: How can I characterize the quality of my deposited this compound films?
A4: A multi-technique approach is recommended for comprehensive characterization of your B(B)T films. Key techniques include:
-
X-Ray Diffraction (XRD): To determine the crystal structure, orientation, and crystallinity of the film.[9]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and grain size.
-
Scanning Electron Microscopy (SEM): To examine the film's surface topography and cross-sectional structure.[9]
-
UV-Vis Spectroscopy: To assess the optical properties of the film.
-
Spectroscopic Ellipsometry: For precise measurement of film thickness and optical constants.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the deposition of this compound thin films using vacuum thermal evaporation.
Guide 1: Poor Film Adhesion and Delamination
Problem: The deposited B(B)T film peels off the substrate easily or delaminates over time.
Possible Causes & Solutions:
-
Cause 1: Substrate Contamination.
-
Explanation: Organic residues or particulates on the substrate surface can act as a weak boundary layer, preventing strong adhesion.
-
Solution: Implement a rigorous substrate cleaning protocol. A recommended procedure is:
-
Ultrasonicate the substrate in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol for 10-15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen.
-
For enhanced cleaning, consider a final treatment with UV-ozone or an oxygen plasma to remove any remaining organic contaminants and increase surface energy.
-
-
-
Cause 2: High Internal Film Stress.
-
Explanation: Stress can build up in the film during deposition, particularly if the deposition rate is too high or the substrate temperature is too low. This stress can exceed the adhesive forces, leading to delamination.[5]
-
Solution:
-
Optimize Deposition Rate: Try reducing the deposition rate to allow molecules more time to arrange in a lower-stress configuration. A starting point for B(B)T could be in the range of 0.1-0.5 Å/s.
-
Adjust Substrate Temperature: Increasing the substrate temperature can enhance molecular mobility and help relieve stress during growth.
-
Post-Deposition Annealing: A carefully controlled annealing step after deposition can effectively reduce internal stress.[8]
-
-
Experimental Workflow for Improving Adhesion:
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Growth Dynamics of Ultrathin Films of Benzo[1,2-b:4,5-b’]dithiophene Derivatives on Au(111): A Photoelectron Spectroscopy Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. svctechcon.com [svctechcon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. openaccesspub.org [openaccesspub.org]
Validation & Comparative
A Comparative Analysis of Benzo[b]triphenylene and Chrysene: Structure, Toxicity, and Analytical Differentiation
Abstract
Benzo[b]triphenylene and chrysene are isomeric polycyclic aromatic hydrocarbons (PAHs), each composed of a fused-ring system, yet they exhibit distinct toxicological profiles and carcinogenic potentials. This guide provides a detailed comparative analysis of these two compounds, delving into their structural nuances, physicochemical properties, mechanisms of metabolic activation, and carcinogenic activities. We will explore the critical differences in their biological effects, with chrysene acting primarily as a tumor initiator and benzo[b]triphenylene demonstrating properties of a complete carcinogen. Furthermore, this guide will furnish detailed experimental protocols for their analytical differentiation, a crucial challenge given their isomeric nature. This document is intended for researchers in toxicology, environmental science, and drug development, providing foundational knowledge and practical methodologies for studying these significant environmental contaminants.
Introduction: The Isomeric Challenge of Four- and Five-Ring PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds generated from the incomplete combustion of organic materials, such as coal, oil, gas, and tobacco.[1][2] Their ubiquity in the environment and their classification as probable or known human carcinogens make them a significant focus of toxicological research.[1][3][4] Among the vast family of PAHs, isomers—molecules with the same chemical formula but different structural arrangements—present a unique challenge. Benzo[b]triphenylene (C₂₂H₁₄) and chrysene (C₁₈H₁₂) are often discussed in the context of other four-ring isomers due to their similar molecular weights and structures, which can complicate analytical separation. Chrysene is one of the 16 priority PAHs identified by the US Environmental Protection Agency (EPA) due to its prevalence and toxicity.[4]
While structurally similar, the seemingly subtle differences in the arrangement of their fused benzene rings lead to profound differences in their biological activity. Chrysene is generally considered a weak carcinogen that functions as a potent tumor initiator, requiring a promoting agent to exert its full carcinogenic effect.[5][6][7] In contrast, benzo[b]triphenylene has been shown to act as a complete carcinogen, capable of inducing tumors without the need for a separate promoter.[6] Understanding the basis for these differences—from molecular shape to metabolic fate—is critical for accurate risk assessment and regulatory oversight.
Molecular Structure and Physicochemical Properties
The foundation of the distinct biological activities of benzo[b]triphenylene and chrysene lies in their molecular architecture. Both are planar, non-polar molecules, a feature that facilitates intercalation into DNA, a key step in their mechanism of genotoxicity.[1]
-
Chrysene (C₁₈H₁₂): Composed of four fused benzene rings in an angular, "zig-zag" arrangement.[8][9] This structure includes a "bay region," a sterically hindered pocket that is crucial for its metabolic activation into a carcinogenic form.[8] High-purity chrysene is a colorless solid, though it often appears yellow due to trace impurities of its isomer, tetracene.[10]
-
Benzo[b]triphenylene (C₂₂H₁₄): This is a five-ring PAH, also known as dibenzo[a,c]anthracene.[11][12][13] Its structure is more complex, featuring a five-ring fused system. This difference in ring structure significantly alters its electronic properties and interaction with metabolic enzymes compared to chrysene.
The key physicochemical properties of these compounds are summarized below. Their low water solubility and high lipophilicity mean they tend to adsorb to organic matter in soil and sediment and can bioaccumulate in fatty tissues.[1][2]
| Property | Chrysene | Benzo[b]triphenylene |
| Molecular Formula | C₁₈H₁₂[8][10] | C₂₂H₁₄[12][13] |
| Molar Mass | 228.29 g/mol [8][10] | 278.35 g/mol [11][12] |
| Appearance | Colorless-to-beige crystalline solid[8] | Data not specified |
| Melting Point | 254 °C[9][10] | Data not specified |
| Boiling Point | 448 °C[9][10] | Data not specified |
| Water Solubility | Insoluble[8][10] | Data not specified |
| Carcinogenic Class | Suspected human carcinogen (EPA Group B2)[3] | Malignant tumor producer in animal models[6] |
Toxicological Profiles: Incomplete vs. Complete Carcinogens
The most significant distinction between chrysene and benzo[b]triphenylene is their mode of carcinogenic action. This has been elucidated through topical application studies on mice, a standard model for assessing PAH carcinogenicity.
Chrysene: The Tumor Initiator Chrysene is consistently described as a weak "complete" carcinogen but a potent tumor "initiator".[5] This means that a single application of chrysene can initiate genetic damage in cells, but the development of tumors is significantly enhanced by subsequent, repeated application of a non-carcinogenic promoting agent, such as tetradecanoyl phorbol acetate (TPA) or n-dodecane.[5][6][7] In studies where chrysene was applied alone, tumor incidence was low.[5] However, when followed by a promoter, a significant number of mice developed tumors.[5] This initiator characteristic points to its ability to cause DNA damage that, while not sufficient on its own to cause cancer, makes the cells susceptible to malignant transformation upon stimulation by a promoter.
Benzo[b]triphenylene: The Complete Carcinogen In stark contrast, benzo[b]triphenylene acts as a complete carcinogen. In studies where it was applied repeatedly to mice in a non-cocarcinogenic vehicle, it produced malignant tumors on its own.[6] Intriguingly, when it was applied in a mixture with the cocarcinogenic vehicle n-dodecane, its carcinogenic activity was actually decreased.[6] This suggests that its mechanism of action is self-sufficient and can be interfered with by other compounds, a behavior entirely different from the synergistic effect seen with chrysene.[6]
Metabolic Activation: The Path to Genotoxicity
For most PAHs, the parent compound is relatively inert. Their carcinogenicity arises from metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[14][15] This process converts the lipophilic PAH into a series of more water-soluble metabolites, but in doing so, creates highly reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[1][16] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
The generally accepted pathway involves three key steps:
-
Epoxidation: A CYP enzyme (typically CYP1A1 or CYP1B1) introduces an epoxide group onto the aromatic ring system.
-
Hydration: The enzyme epoxide hydrolase adds water across the epoxide, forming a dihydrodiol.
-
Second Epoxidation: A CYP enzyme acts on the dihydrodiol to form a diol epoxide.
Diol epoxides located in a sterically hindered "bay region" of the molecule are particularly mutagenic and carcinogenic.[8][17]
Caption: General metabolic activation pathway for PAHs.
For chrysene, studies using human liver and lung microsomes have identified chrysene-1,2-diol as a major proximate carcinogen, formed primarily by the action of CYP1A2 in the liver and CYP1A1 in the lung.[18] This dihydrodiol is then further metabolized to a highly reactive bay-region diol epoxide, which is responsible for its genotoxic effects. While the specific metabolites for benzo[b]triphenylene are less characterized in the literature, it is presumed to follow this same general activation pathway to exert its carcinogenic effects.
Analytical Strategies for Differentiation
The structural similarity and identical mass-to-charge ratio (m/z 228) of chrysene and its isomer triphenylene make their differentiation a significant analytical challenge. Standard gas chromatography-mass spectrometry (GC-MS) methods using common "5% phenyl-type" columns often result in co-elution, leading to inaccurate quantification and an overestimation of chrysene's concentration and associated toxicological risk.
Advanced chromatographic techniques are required for baseline separation. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a robust and widely adopted method for the quantification of PAHs in various matrices, including herbal extracts and environmental samples.[19][20]
Caption: Workflow for PAH analysis via HPLC-FLD.
Experimental Protocol: HPLC-FLD for Chrysene and Benzo[b]triphenylene
This protocol provides a generalized framework for the separation and quantification of PAHs. Optimization of the gradient, flow rate, and extraction procedure is essential for specific sample matrices.
1. Objective: To separate and quantify chrysene and benzo[b]triphenylene in a prepared sample extract.
2. Materials:
-
HPLC system with a fluorescence detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Certified reference standards for chrysene and benzo[b]triphenylene.
-
Sample extract dissolved in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Settings:
-
For Chrysene: Excitation λ = 270 nm, Emission λ = 390 nm.[19]
-
For Benzo[b]triphenylene: (Requires optimization, but will be distinct from chrysene).
-
-
Gradient Elution Program (Example):
-
0-5 min: 60% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 60% B (re-equilibration).
-
4. Procedure:
-
Standard Preparation: Prepare a series of calibration standards of chrysene and benzo[b]triphenylene in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject each calibration standard in triplicate to establish a calibration curve based on peak area versus concentration for each compound.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Analysis: Identify the peaks for chrysene and benzo[b]triphenylene in the sample chromatograms by comparing their retention times with the standards. Quantify the concentration of each analyte using the linear regression equation from the calibration curve.
5. Causality and Validation:
-
Why Reverse-Phase C18? PAHs are non-polar. A C18 column provides a non-polar stationary phase that effectively separates them based on their hydrophobicity.
-
Why Gradient Elution? A gradient from a weaker mobile phase (more water) to a stronger one (more acetonitrile) is necessary to elute the strongly retained, highly non-polar PAHs in a reasonable time with good peak shape.
-
Why Fluorescence Detection? The fused aromatic ring systems of PAHs make them naturally fluorescent, allowing for highly sensitive and selective detection with minimal interference from non-fluorescent matrix components. The distinct excitation and emission wavelengths for different PAHs further enhance selectivity.[19]
Conclusion
While both benzo[b]triphenylene and chrysene are carcinogenic polycyclic aromatic hydrocarbons, they represent a clear case study in how subtle changes in molecular structure can dictate vastly different biological outcomes. Chrysene's role as a potent tumor initiator highlights the importance of co-exposure to promoting agents in assessing its environmental risk. Conversely, benzo[b]triphenylene's activity as a complete carcinogen underscores its inherent and independent carcinogenic potential. These distinctions are not merely academic; they have profound implications for toxicology, environmental risk assessment, and the development of regulations for PAH exposure. The analytical challenges in differentiating these isomers further emphasize the need for advanced, high-resolution techniques to ensure accurate data for protecting human health.
References
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. grokipedia.com [grokipedia.com]
- 4. biorxiv.org [biorxiv.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chrysene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 8. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. Chrysene - Wikipedia [en.wikipedia.org]
- 11. Benzo[b]triphenylene (CAS 215-58-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. Benzo[b]triphenylene [webbook.nist.gov]
- 14. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Determination of PAH Benzo[a]anthracene, Chrysene, Benzo[b]flouranthene and Benzo[a]pyrene in Hydro Alcoholic Herbal Extracts with Fluorescence Detector Using Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Benzo[b]triphenylene and Dibenzo[g,p]chrysene
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Two Intriguing Polycyclic Aromatic Hydrocarbons.
In the landscape of photochemically active polycyclic aromatic hydrocarbons (PAHs), Benzo[b]triphenylene and Dibenzo[g,p]chrysene emerge as compelling subjects of study. Their extended π-systems hint at rich and complex photophysical behaviors, making them relevant to fields ranging from materials science to drug development, where photosensitizers and fluorescent probes are of paramount importance. This guide offers a detailed comparison of their photophysical properties, grounded in available experimental data and theoretical considerations.
Introduction: Structural Isomers with Distinct Personalities
Benzo[b]triphenylene and Dibenzo[g,p]chrysene are structural isomers, both possessing the chemical formula C₂₂H₁₄. However, the arrangement of their fused aromatic rings imparts distinct symmetries and electronic properties, which in turn govern their interaction with light. Benzo[b]triphenylene features a more linear, acene-like structure, while Dibenzo[g,p]chrysene adopts a more condensed, phenacene-like arrangement. This fundamental difference in topology is the root of their divergent photophysical characteristics.
Dibenzo[g,p]chrysene: A Well-Characterized Fluorophore
Dibenzo[g,p]chrysene (DBC) and its derivatives have garnered significant attention for their robust fluorescence and photostability.[1] The photophysical profile of the parent, unsubstituted DBC in dichloromethane has been characterized, revealing it to be a competent fluorophore.
Key Photophysical Parameters of Dibenzo[g,p]chrysene in Dichloromethane:
| Parameter | Value | Reference |
| Absorption Maxima (λ_abs) | ~380-420 nm | [1] |
| Emission Maxima (λ_em) | Not explicitly stated in abstract | - |
| Fluorescence Quantum Yield (Φ_F) | 28% | [2] |
| Excited State Lifetime (τ) | >10 ns (for a derivative in a COF) | [3] |
The photophysical properties of DBC can be readily tuned through chemical modification. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra.[2][4] This tunability, combined with its inherent photostability, makes DBC a versatile platform for the design of functional materials.[1]
Benzo[b]triphenylene: An Enigma in the Photophysical Realm
In stark contrast to DBC, a comprehensive experimental dataset detailing the photophysical properties of Benzo[b]triphenylene in solution is conspicuously absent from the scientific literature. While its chemical identity is well-established, its behavior upon photoexcitation remains largely uncharacterized.[2]
The NIST WebBook provides gas-phase ionization energy data for Benzo[b]triphenylene, but this does not translate directly to its behavior in solution, where solvent interactions play a crucial role in dictating excited-state dynamics.[5] Studies on derivatized forms, such as BN-substituted or oxadisilole-fused analogues, hint at the potential for interesting photophysics, but data for the parent hydrocarbon is lacking.[6]
Theoretical Insights into the Photophysical Potential of Benzo[b]triphenylene
In the absence of experimental data, we can turn to theoretical considerations to hypothesize about the photophysical properties of Benzo[b]triphenylene. Its extended, planar aromatic system suggests that it will exhibit characteristic π-π* transitions in the UV-visible region. The energy of these transitions, and thus the color of light it absorbs and emits, will be dictated by the extent of π-conjugation.
Computational studies, if undertaken, could provide valuable predictions of its absorption and emission spectra, as well as its quantum yield and excited-state lifetime.[7] Such studies would be instrumental in guiding future experimental investigations into this enigmatic molecule.
Experimental Protocols for Photophysical Characterization
To address the knowledge gap surrounding Benzo[b]triphenylene and to further refine our understanding of Dibenzo[g,p]chrysene, a standardized set of photophysical measurements is required. The following protocols outline the key experiments necessary for a comprehensive comparison.
UV-Visible Absorption Spectroscopy
This fundamental technique provides information about the electronic transitions within a molecule.
Methodology:
-
Prepare dilute solutions of the compound of interest (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic-grade solvent (e.g., dichloromethane).
-
Use a dual-beam UV-Visible spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.
-
The solvent is used as a reference to correct for any background absorbance.
-
The wavelength of maximum absorbance (λ_abs) and the corresponding molar extinction coefficient (ε) are determined.
Fluorescence Spectroscopy
This technique measures the light emitted from a molecule after it has been excited by absorbing light.
Methodology:
-
Using the same dilute solutions prepared for absorption spectroscopy, excite the sample at or near its λ_abs.
-
Use a spectrofluorometer to record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined.
Fluorescence Quantum Yield Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[8]
Methodology:
-
Prepare a series of solutions of both the sample and a standard with known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
Excited-State Lifetime Measurement
The excited-state lifetime provides information about the rate at which the excited state deactivates. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.
Methodology:
-
Excite a dilute, deoxygenated solution of the sample with a pulsed light source (e.g., a laser).
-
Detect the emitted single photons using a sensitive detector.
-
The time difference between the excitation pulse and the arrival of the photon is measured and recorded.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
This decay profile is then fitted to an exponential function to determine the excited-state lifetime (τ).
Concluding Remarks and Future Directions
The photophysical landscape of Dibenzo[g,p]chrysene is relatively well-charted, revealing a robust and tunable fluorophore with potential in various applications. In contrast, Benzo[b]triphenylene remains a frontier molecule in the realm of photophysics. The stark lack of experimental data for this compound presents a clear opportunity for fundamental research.
A thorough experimental investigation of Benzo[b]triphenylene's photophysical properties, following the protocols outlined above, is strongly encouraged. Such a study would not only fill a significant gap in our knowledge but could also unveil a new class of fluorophores with unique and valuable properties. Furthermore, a direct, side-by-side comparison with Dibenzo[g,p]chrysene under identical conditions would provide invaluable structure-property relationship insights that could guide the rational design of novel photochemically active molecules for a range of scientific and technological applications.
References
- 1. Absorption [Triphenylene] | AAT Bioquest [aatbio.com]
- 2. Benzo[b]triphenylene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzo(a)triphenylene, 10,11,12,13-tetrahydro- | C22H18 | CID 624771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzo[b]triphenylene [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Toxicity Assessment of Benzo(b)triphenylene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the toxicity of Benzo(b)triphenylene relative to other polycyclic aromatic hydrocarbons (PAHs). Recognizing the limited direct toxicological data for this compound, this document serves as a comprehensive framework for its assessment, detailing the established methodologies and mechanistic underpinnings of PAH toxicity. By presenting a robust comparative context and detailed experimental protocols, this guide empowers researchers to effectively evaluate the toxic potential of lesser-characterized PAHs.
Introduction: The Double-Edged Sword of Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings.[1] They are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials, such as coal, oil, gas, and wood.[1] While some PAHs are relatively inert, many are potent mutagens and carcinogens, posing significant risks to human health. The United States Environmental Protection Agency (US EPA) has designated 16 PAHs as priority pollutants due to their toxicity and prevalence in the environment.
The toxicity of a PAH is intrinsically linked to its chemical structure, particularly the arrangement of its benzene rings. This structural diversity leads to a wide spectrum of toxicological potencies among different PAHs. Consequently, a comparative approach is essential for accurately assessing the risks associated with individual PAHs and complex PAH mixtures.
This guide focuses on this compound, a high molecular weight PAH, and places its potential toxicity within the broader context of other well-studied PAHs. Due to a notable lack of extensive toxicological data for this compound, we will explore the established methodologies for PAH toxicity assessment, providing a roadmap for generating the necessary data to fill this knowledge gap.
The Mechanistic Underpinnings of PAH Toxicity: A Tale of Metabolic Activation
The toxicity of most carcinogenic PAHs is not inherent to the parent compound but is a consequence of metabolic activation within the body.[1] This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms PAHs into highly reactive metabolites that can bind to cellular macromolecules, including DNA, leading to mutations and initiating the carcinogenic process.
The Aryl Hydrocarbon Receptor (AhR) Pathway: The Gateway to Toxicity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. The binding of a PAH to the AhR initiates a cascade of events that ultimately leads to the induction of genes encoding for metabolic enzymes, most notably CYP1A1 and CYP1B1.
Figure 1: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by PAH binding.
Metabolic Activation to Genotoxic Metabolites
Once induced, CYP enzymes, particularly CYP1A1 and CYP1B1, metabolize PAHs into a series of intermediates, including epoxides and dihydrodiols. A key step in the activation of many potent PAHs is the formation of a "bay-region" diol epoxide. These highly electrophilic metabolites can readily react with the nucleophilic centers in DNA, forming stable DNA adducts. If not repaired, these adducts can lead to misreplication of DNA, resulting in permanent mutations and an increased risk of cancer.
Figure 2: General metabolic activation pathway of PAHs leading to DNA adduct formation.
Comparative Toxicity of PAHs: The Concept of Relative Potency
Given the vast number of PAHs and their varying toxicities, a system for comparing their carcinogenic potential is crucial for risk assessment. The most widely used approach is the concept of Toxic Equivalency Factors (TEFs) or Relative Potency Factors (RPFs) . This method compares the carcinogenicity of a given PAH to that of a reference PAH, which is typically Benzo(a)pyrene (BaP), one of the most potent and well-studied PAHs. BaP is assigned a TEF of 1.
The TEF for a specific PAH is derived from long-term animal carcinogenicity studies. While this approach is a valuable tool, it's important to note that TEFs are often based on limited data and may not fully capture the complexities of PAH toxicity, which can involve multiple mechanisms beyond carcinogenicity.
Unfortunately, a definitive, universally accepted TEF for this compound has not been established due to the limited number of carcinogenicity studies. This data gap underscores the need for further experimental evaluation.
| PAH | IARC Classification | US EPA Carcinogenicity Classification | Relative Potency Factor (RPF) to BaP |
| Benzo(a)pyrene | 1 (Carcinogenic to humans) | B2 (Probable human carcinogen) | 1 |
| Benz(a)anthracene | 2A (Probably carcinogenic to humans) | B2 (Probable human carcinogen) | 0.1 |
| Benzo(b)fluoranthene | 2B (Possibly carcinogenic to humans) | B2 (Probable human carcinogen) | 0.1 |
| Benzo(k)fluoranthene | 2B (Possibly carcinogenic to humans) | B2 (Probable human carcinogen) | 0.01 |
| Chrysene | 2B (Possibly carcinogenic to humans) | B2 (Probable human carcinogen) | 0.001 |
| Dibenz(a,h)anthracene | 2A (Probably carcinogenic to humans) | B2 (Probable human carcinogen) | 1 |
| Indeno(1,2,3-cd)pyrene | 2B (Possibly carcinogenic to humans) | B2 (Probable human carcinogen) | 0.1 |
| This compound | Data Deficient | Data Deficient | Not Established |
Table 1: Carcinogenicity classifications and Relative Potency Factors for selected PAHs. IARC (International Agency for Research on Cancer) and US EPA classifications are provided. RPFs are from the US EPA.
Experimental Protocols for Assessing PAH Toxicity
To address the data gaps for compounds like this compound and to further refine our understanding of PAH toxicity, a battery of in vitro and in vivo assays is employed. These assays are designed to assess various aspects of toxicity, from cytotoxicity and genotoxicity to carcinogenic potential.
In Vitro Assays: A First Line of Investigation
In vitro assays provide a rapid and cost-effective means of screening compounds for potential toxicity and for elucidating mechanisms of action.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells, which have metabolic capabilities) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test PAH (e.g., this compound) and appropriate controls (vehicle control, positive control like a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity assays are designed to detect damage to the genetic material of cells.
a) The Comet Assay (Single Cell Gel Electrophoresis)
Principle: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test PAH and controls.
-
Cell Harvesting and Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA from the intact DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
b) The Micronucleus Assay
Principle: The micronucleus assay detects the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. The formation of micronuclei is a hallmark of genotoxic events.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test PAH and controls.
-
Cytokinesis Block: Add cytochalasin B to the cell culture to block cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells.
-
Cell Harvesting and Slide Preparation: Harvest the cells, gently lyse the cytoplasm, and fix the nuclei. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in a large population of binucleated cells (typically 1000-2000 cells per treatment group).
In Vivo Assays: Assessing Toxicity in a Whole Organism
In vivo assays are essential for understanding the systemic effects of a compound and its carcinogenic potential in a living organism.
Principle: TGR assays use genetically engineered rodents that carry a reporter gene (e.g., lacZ or gpt) in all of their tissues. After exposure to a test compound, DNA is isolated from various tissues, and mutations in the reporter gene are scored. This allows for the assessment of mutagenicity in any tissue of interest.
Step-by-Step Methodology:
-
Animal Dosing: Administer the test PAH to the transgenic rodents (e.g., via oral gavage, inhalation, or dermal application) for a specified period.
-
Tissue Collection: At the end of the exposure period, euthanize the animals and collect various tissues of interest (e.g., liver, lung, bone marrow).
-
DNA Isolation: Isolate high molecular weight DNA from the collected tissues.
-
Packaging and Plating: Package the DNA into bacteriophage lambda particles. Infect E. coli with the phages and plate them on a selective medium.
-
Mutant Frequency Determination: Score the number of mutant and non-mutant plaques to determine the mutant frequency for each tissue and treatment group.
Principle: Long-term carcinogenicity bioassays in rodents are the "gold standard" for determining the carcinogenic potential of a chemical. Animals are exposed to the test compound for a major portion of their lifespan (typically two years), and the incidence of tumors is compared between treated and control groups.
Step-by-Step Methodology:
-
Dose Range Finding Studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD) and appropriate dose levels for the long-term study.
-
Chronic Exposure: Expose groups of animals (e.g., rats and mice of both sexes) to multiple dose levels of the test PAH and a control for two years.
-
Clinical Observations: Monitor the animals throughout the study for clinical signs of toxicity and the development of palpable masses.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues and examine them microscopically for the presence of tumors.
-
Statistical Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.
The Path Forward for this compound: A Call for Data
The comprehensive experimental framework outlined above provides a clear path for the toxicological assessment of this compound. Given its structural similarity to other high molecular weight PAHs that are known carcinogens, it is imperative that the data gaps for this compound are filled.
A recommended testing strategy for this compound would involve:
-
In Vitro Screening: Initial assessment of cytotoxicity using the MTT assay and genotoxicity using the Comet and micronucleus assays.
-
In Vivo Mutagenicity: If in vitro genotoxicity is observed, a TGR gene mutation assay would provide valuable information on its mutagenic potential in different tissues.
-
Long-Term Carcinogenicity Bioassay: Based on the results of the initial screening and mutagenicity assays, a long-term carcinogenicity bioassay may be warranted to definitively classify its carcinogenic potential and to derive a Relative Potency Factor.
By systematically applying these validated toxicological methods, the scientific community can generate the necessary data to conduct a thorough risk assessment of this compound and ensure the protection of human health.
References
A Guide to Benzo(B)Triphenylene and its Congeners: Exploring Novel Hole Transport Materials for Advanced Perovskite Solar Cells
Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1][2] A crucial component underpinning this remarkable performance is the hole transport material (HTM), which plays a pivotal role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode.[3] An ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite valence band, and excellent thermal and chemical stability.
For years, 2,2',7,7'-tetrakis-(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold standard HTM in high-efficiency PSCs. However, its widespread adoption is hampered by several key drawbacks, including a costly multi-step synthesis, the need for performance-enhancing yet stability-compromising dopants, and suboptimal long-term stability.[1] This has spurred a significant research effort to develop alternative HTMs that are not only cost-effective but also offer enhanced stability without sacrificing performance.
This guide provides a comparative analysis of Benzo(B)Triphenylene (BTP) and its derivatives as a promising, yet underexplored, class of HTMs. We will delve into the performance of triphenylene-cored HTMs, comparing them with the established spiro-OMeTAD, and provide insights into their synthesis and the experimental protocols for their integration into PSCs.
This compound and Triphenylene-Cored HTMs: A New Frontier
While direct and extensive research on this compound as a primary HTM in PSCs is nascent, the foundational triphenylene molecular structure offers compelling advantages. Triphenylene is a polycyclic aromatic hydrocarbon with a planar, rigid structure, which can facilitate ordered molecular packing and efficient intermolecular charge transport. Its derivatives can be functionalized to tune their electronic properties and solubility.
Recent research into triphenylene-cored HTMs, such as TPH-D and TPH-T, has demonstrated their potential as viable alternatives to spiro-OMeTAD.[4] These molecules leverage the triphenylene core to create a two-dimensional architecture that can effectively extract and transport holes.
Caption: Molecular structures of this compound and related HTMs.
Comparative Performance Analysis
The performance of novel HTMs is benchmarked against spiro-OMeTAD under standardized testing conditions. Key photovoltaic parameters include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| spiro-OMeTAD | 19.58 | 1.10 | 23.13 | 76.9 | [4] |
| TPH-D | 18.25 | 1.07 | 22.89 | 74.5 | [4] |
| TPH-T | 19.89 | 1.11 | 23.25 | 77.2 | [4] |
As the data indicates, the triphenylene-cored HTM, TPH-T, demonstrates a PCE of 19.89%, surpassing that of the widely used spiro-OMeTAD (19.58%) under similar experimental conditions.[4] This highlights the potential of the triphenylene core in designing highly efficient HTMs. TPH-D also shows a respectable PCE of 18.25%.[4]
Experimental Protocols
The successful integration of a new HTM into a perovskite solar cell requires a meticulously optimized fabrication process. Below is a representative experimental workflow for fabricating a PSC using a triphenylene-based HTM.
Synthesis of Triphenylene-Cored HTMs (TPH-T)
The synthesis of TPH-T is achieved through a Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4]
Caption: Synthetic workflow for triphenylene-based HTMs.
Step-by-Step Synthesis:
-
Combine the triphenylene precursor and the appropriate boronic ester derivative in a reaction vessel.
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to the mixture.
-
Dissolve the reactants in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified duration.
-
After the reaction is complete, cool the mixture and perform an extraction to isolate the crude product.
-
Purify the crude product using column chromatography to obtain the final high-purity HTM.
Perovskite Solar Cell Fabrication
The fabrication of a high-performance PSC is a multi-step process involving the sequential deposition of several thin-film layers.
Caption: Workflow for perovskite solar cell fabrication.
Step-by-Step Fabrication:
-
Substrate Preparation: Begin with a fluorine-doped tin oxide (FTO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 onto the FTO substrate via spin-coating, followed by sintering at high temperature. Then, deposit a mesoporous TiO2 layer.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF/DMSO) onto the ETL via a one-step spin-coating method. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce uniform crystallization. The film is then annealed.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the TPH-T HTM in an anhydrous solvent like chlorobenzene, often with additives such as tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance conductivity. Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Finally, deposit a gold counter electrode on top of the HTL via thermal evaporation.
Conclusion and Future Outlook
The exploration of novel hole transport materials is paramount for the continued advancement and commercialization of perovskite solar cells. While spiro-OMeTAD has been instrumental in achieving high efficiencies, its inherent drawbacks necessitate the development of more stable and cost-effective alternatives.
Triphenylene-cored HTMs, such as TPH-T, have demonstrated exceptional performance, even outperforming spiro-OMeTAD in some instances.[4] This underscores the potential of this class of materials. This compound, as a foundational structure within this family, warrants further investigation. Its synthesis and incorporation into PSCs could unveil new avenues for enhancing device performance and stability.
Future research should focus on:
-
The targeted synthesis and characterization of this compound and its derivatives as HTMs.
-
In-depth stability studies of triphenylene-based HTMs under various stress conditions (e.g., thermal, light, and humidity).
-
The development of dopant-free triphenylene-based HTMs to further improve long-term device stability.
By systematically exploring the structure-property relationships of these promising materials, the scientific community can pave the way for the next generation of highly efficient and stable perovskite solar cells.
References
- 1. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 2. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Validating Theoretical Models of Benzo(b)triphenylene with Experimental Data
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating theoretical models of Benzo(b)triphenylene against robust experimental data. We will move beyond a simple checklist of methods to explore the causal relationships between theoretical assumptions and experimental outcomes, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Imperative of Model Validation
This compound is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1][2] Like many PAHs, its electronic and structural properties are of significant interest in materials science and environmental chemistry.[3] Computational chemistry provides powerful tools to predict these properties, offering insights that can guide experimental work.[4] However, the predictive power of any computational model is only as reliable as its validation against real-world data.[5][6] This guide will detail the synergistic relationship between theoretical prediction and experimental verification, establishing a workflow for achieving high-fidelity molecular models.
The core principle of model validation is the comparison of computed molecular properties with direct experimental measurements.[5][7] Discrepancies between theoretical predictions and experimental results are not failures, but rather opportunities to refine modeling assumptions, leading to more accurate and reliable predictive power.[6]
Theoretical Frameworks for Polycyclic Aromatic Hydrocarbons
The primary goal of theoretical modeling in this context is to solve the Schrödinger equation for the molecular system, which provides information on molecular structure, energy, and other properties. Due to the complexity of polyatomic systems like this compound, approximations are necessary.
Density Functional Theory (DFT) has emerged as the workhorse for studying PAHs.[8] DFT methods are well-suited for these systems, balancing computational cost with accuracy, particularly for ground-state geometries and electronic properties.[8][9] A common and effective functional for PAHs is B3LYP, often paired with a Pople-style basis set like 6-31G(d) or higher for improved accuracy.[9][10] The choice of functional and basis set is a critical experimental parameter that dictates the quality of the theoretical prediction.
Other theoretical approaches include:
-
Clar's Aromatic π-Sextet Theory : A qualitative model used to predict the relative stability and reactivity of different rings within a PAH.[8]
-
Transition State Theory : Used to investigate reaction mechanisms and calculate reaction rate constants, which can be indirectly compared with experimental kinetic data.[11][12]
The following diagram illustrates the general workflow for validating a theoretical model.
Caption: A generalized workflow for the iterative process of theoretical model validation.
Head-to-Head: Theoretical Predictions vs. Experimental Benchmarks
The validation process hinges on the direct comparison of calculated values with experimentally measured ones. Below, we compare key properties of this compound.
Molecular Geometry: The Structural Foundation
The most fundamental property is the molecule's three-dimensional structure. Theoretical models predict bond lengths and angles, which can be definitively verified by X-ray crystallography for solid-state samples.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent (e.g., toluene). The quality of the crystal is paramount for obtaining high-resolution data.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction patterns are collected at various orientations as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the electron density map of the unit cell.
-
Refinement: The atomic positions are refined to achieve the best fit between the calculated and observed diffraction patterns, yielding precise bond lengths and angles.
| Parameter | Experimental (X-ray) | Theoretical (DFT B3LYP/6-31G(d)) |
| C-C Bond Lengths (Å) | Benchmark Data | Predicted Values |
| C-C-C Bond Angles (°) | Benchmark Data | Predicted Values |
| Planarity/Distortion | Determined Structure | Predicted Conformation |
Note: While specific crystallographic data for this compound was not retrieved, this table illustrates the comparison that would be made. The planarity of the molecule is a key feature to validate, as steric hindrance in some PAHs can cause distortion.[13]
Vibrational Spectra: The Molecular Fingerprint
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint."[14] Theoretical frequency calculations can predict the wavenumbers and intensities of these modes, which can be directly compared to experimental spectra.
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a Nujol mull.[15] For Raman spectroscopy, the crystalline powder can be used directly.
-
Data Acquisition (FTIR): The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded, typically in the 4000-400 cm⁻¹ range.
-
Data Acquisition (Raman): The sample is irradiated with a monochromatic laser (e.g., 785 nm). The scattered light is collected and analyzed to generate a Raman spectrum.
-
Peak Analysis: The positions (wavenumber, cm⁻¹) and relative intensities of the absorption (IR) or scattering (Raman) bands are identified.
| Vibrational Mode | Experimental IR (cm⁻¹) | Theoretical IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Theoretical Raman (cm⁻¹) |
| C-H Stretching | ~3050 | Predicted Value | ~3050 | Predicted Value |
| C=C Aromatic Stretching | ~1600-1450 | Predicted Value | ~1600-1450 | Predicted Value |
| C-H Out-of-Plane Bending | ~900-675 | Predicted Value | Not typically strong | Predicted Value |
Note: The theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.96 for DFT) is commonly applied to improve agreement.[10]
Electronic Spectra: Probing π-Electron Transitions
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions between molecular orbitals, primarily the π → π* transitions in PAHs. Time-Dependent DFT (TD-DFT) is the theoretical method of choice for predicting these electronic absorption spectra.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol). The choice of solvent is critical as solvent-solute interactions can shift absorption maxima.
-
Blank Measurement: A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline spectrum.
-
Sample Measurement: The cuvette is replaced with one containing the sample solution, and the absorption spectrum is recorded over a range (e.g., 200-500 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.
| Transition | Experimental λ_max (nm) | Theoretical λ_max (nm) (TD-DFT) |
| β-band | ~250-300 | Predicted Value |
| p-band | ~300-350 | Predicted Value |
| α-band | >350 | Predicted Value |
Note: The NIST Chemistry WebBook provides extensive gas-phase ion energetics data from photoelectron spectroscopy, which correlates with UV absorption spectra and can serve as another validation benchmark.[16]
Synthesizing Theory and Experiment: A Self-Validating System
The true power of this process lies in the integration of multiple techniques. A theoretical model is not validated by a single data point, but by its ability to consistently reproduce a range of experimental observations.
Caption: The logical relationship between theoretical predictions and experimental validation points.
If a DFT model accurately predicts the UV-Vis spectrum (electronic properties) but fails to reproduce the IR spectrum (vibrational properties), it suggests the model's description of the potential energy surface is flawed. Conversely, agreement across structural, vibrational, and electronic data provides high confidence in the model's fidelity. This multi-pronged approach forms a self-validating system where each piece of experimental data corroborates the others in the context of the theoretical framework.
Conclusion: From Correlation to Prediction
Validating theoretical models of this compound with experimental data is an essential exercise in computational chemistry.[5] It transforms computational results from abstract predictions into reliable, high-fidelity models of molecular reality. By systematically comparing calculated geometries, vibrational frequencies, and electronic transitions with data from X-ray crystallography, IR/Raman, and UV-Vis spectroscopy, researchers can refine their theoretical approaches. A well-validated model becomes a powerful predictive tool, capable of exploring molecular properties and behaviors that are difficult or impossible to measure experimentally, thereby accelerating research and development in materials science and beyond.
References
- 1. Benzo[b]triphenylene [webbook.nist.gov]
- 2. Benzo[b]triphenylene [webbook.nist.gov]
- 3. DigitalCommons@USU - Student Research Symposium: A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs) [digitalcommons.usu.edu]
- 4. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 14. static.horiba.com [static.horiba.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Benzo[b]triphenylene [webbook.nist.gov]
A Comparative Guide to the Carcinogenic Potential of Benzo(b)triphenylene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the carcinogenic potential of Benzo(b)triphenylene (BbT) isomers. While direct comparative data for all BbT isomers are limited, this document synthesizes available information and draws parallels from well-studied polycyclic aromatic hydrocarbons (PAHs) to elucidate the principles of their structure-activity relationships and the experimental methodologies used to assess their carcinogenic risk.
Introduction: The Challenge of Polycyclic Aromatic Hydrocarbon Isomers
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are by-products of incomplete combustion of organic matter.[1] Many PAHs are known to be potent carcinogens, with their biological activity being highly dependent on their specific isomeric structure.[2][3] Even subtle changes in the arrangement of benzene rings can dramatically alter a compound's carcinogenic potential, transforming an inert molecule into a powerful carcinogen.[2]
This compound (BbT) is a PAH of environmental and toxicological interest. Understanding the comparative carcinogenic potential of its various isomers is crucial for accurate risk assessment and for elucidating the fundamental structure-activity relationships that govern PAH carcinogenesis.
The Path to Carcinogenesis: Metabolic Activation
The carcinogenicity of most PAHs, including presumably BbT isomers, is not intrinsic to the parent molecule. Instead, it is a consequence of metabolic activation by cellular enzymes, primarily cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1.[4][5][6] This process converts the chemically stable PAH into highly reactive electrophilic metabolites that can covalently bind to DNA, forming DNA adducts.[3][7][8] These adducts, if not repaired, can lead to mutations during DNA replication, potentially initiating the process of cancer.[3][4][9]
The most well-established pathway for PAH-induced carcinogenesis is the "bay region" theory.[10] This theory posits that PAHs with a "bay region" — a sterically hindered concave region in the molecule — are particularly carcinogenic.[3] Metabolic activation of these PAHs often leads to the formation of diol epoxides in the bay region.[10][11] These bay-region diol epoxides are the ultimate carcinogenic metabolites, readily reacting with the exocyclic amino groups of purine bases in DNA.[10][12][13]
Below is a generalized diagram illustrating the metabolic activation of a PAH to its ultimate carcinogenic form.
Caption: Generalized metabolic activation pathway of a polycyclic aromatic hydrocarbon (PAH).
Comparative Carcinogenicity of this compound and Related PAHs
Direct, comprehensive comparative studies on the carcinogenicity of various this compound isomers are not extensively documented in publicly available literature. However, existing research provides valuable insights into the activity of BbT itself and allows for comparisons with other well-characterized PAHs.
One study contrasted the activity of chrysene and this compound, highlighting differences in their cocarcinogenic versus incomplete carcinogenic activities.[14] Generally, unsubstituted PAHs with four to five aromatic rings tend to show significant carcinogenic activity.[10] Benzo(a)pyrene (BaP) and benzo(b)fluoranthene are among the most tumorigenic in this class.[10]
To illustrate the variance in carcinogenic potential among PAH isomers, the following table summarizes data for a selection of well-studied PAHs. This data provides a framework for understanding how the carcinogenic potential of BbT isomers might be evaluated and how it might compare to other structures.
| Compound | Carcinogenic Classification (IARC) | Relative Potency (Compared to Benzo(a)pyrene) | Key Experimental Findings |
| Benzo(a)pyrene (BaP) | Group 1 (Carcinogenic to humans) | 1 | Potent carcinogen in numerous animal models, including skin and lung.[15][16][17] |
| Benzo(b)fluoranthene (BbF) | Group 2B (Possibly carcinogenic to humans) | 0.1 | One of the most potent carcinogenic PAHs commonly found in exhaust emissions.[10] |
| Benzo(j)fluoranthene (BjF) | Group 2B (Possibly carcinogenic to humans) | 0.1 | Exhibits lower carcinogenic activity compared to BaP in various models.[15] |
| Benzo(k)fluoranthene (BkF) | Group 2B (Possibly carcinogenic to humans) | 0.01 | Shows weak tumorigenicity.[10] |
| This compound (BbT) | Not Classified | Weak | Described as a weak carcinogen in some studies. |
| Dibenzo(def,p)chrysene (DBC) | Group 2A (Probably carcinogenic to humans) | 10-100 | A highly potent carcinogen, significantly more so than BaP in mouse skin models.[16][17] |
Note: The relative potency values are indicative and can vary depending on the experimental model and endpoint.
Experimental Methodologies for Assessing Carcinogenicity
The evaluation of a chemical's carcinogenic potential relies on a tiered approach, starting with rapid in vitro screenings and progressing to long-term in vivo bioassays.
Caption: Tiered workflow for assessing the carcinogenic potential of a chemical compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used initial screen for mutagenic potential.[18][19] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[18] The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[18]
Protocol Outline:
-
Preparation: Several strains of S. typhimurium (e.g., TA98, TA100) are cultured overnight.[20] The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: Since many PAHs are pro-mutagens, the test is often performed with and without the addition of a rat liver homogenate fraction (S9 mix).[20][21] The S9 mix contains CYP enzymes necessary for metabolic activation.[20][21]
-
Exposure: The bacterial culture, test compound (at various concentrations), and S9 mix (if applicable) are combined in molten top agar.
-
Plating and Incubation: The mixture is poured onto minimal glucose agar plates.[20] The plates are incubated at 37°C for 48-72 hours.[20]
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[20]
In Vivo Carcinogenicity Bioassays (Mouse Skin Painting)
Long-term animal bioassays are considered the gold standard for assessing carcinogenicity. The mouse skin painting model is particularly relevant for PAHs.[10][16]
Protocol Outline:
-
Animal Model: A sensitive mouse strain (e.g., FVB/N, C3H) is selected.[14][16] The dorsal skin of the mice is shaved.
-
Initiation-Promotion Protocol:
-
Initiation: A single, sub-carcinogenic dose of the test PAH (e.g., a BbT isomer) dissolved in a vehicle like toluene or acetone is applied to the shaved skin.[16]
-
Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area (e.g., twice weekly) for several months.[16]
-
-
Complete Carcinogenesis Protocol: The test PAH is repeatedly applied to the skin over a long period without a separate promoter.[10]
-
Observation and Analysis: Mice are monitored regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas). The study duration is typically 20-30 weeks or longer.[16]
-
Endpoint Evaluation: Key metrics include tumor incidence (% of tumor-bearing animals), tumor multiplicity (average number of tumors per animal), and latency (time to first tumor appearance).[16]
Structure-Activity Relationship and Mechanistic Insights
The carcinogenic activity of PAH isomers is intricately linked to their molecular structure.[2][22][23] Key factors include:
-
Presence and Geometry of Bay or Fjord Regions: As mentioned, the presence of a sterically hindered bay or fjord region is a strong indicator of carcinogenic potential, as it facilitates the formation of stable and highly reactive diol epoxides.[3][10]
-
Electronic Properties: The ease with which a PAH can be oxidized and form reactive intermediates is critical. Computational methods are increasingly used to calculate molecular descriptors, such as local density of states (LDOS), to predict carcinogenic activity with high accuracy.[2][22]
-
Stereochemistry: The three-dimensional arrangement of the diol and epoxide groups in the ultimate carcinogen is crucial.[10] Different stereoisomers of the same diol epoxide can exhibit vastly different tumorigenic activities.[7]
For this compound isomers, a thorough analysis of their three-dimensional structures, particularly the presence and accessibility of bay-like regions, would be the first step in predicting their relative carcinogenic potential. Subsequent experimental validation using the assays described above would be necessary to confirm these predictions.
Conclusion
While direct comparative data on the carcinogenic potential of all this compound isomers remains an area for further research, the principles derived from the broader study of PAHs provide a robust framework for their evaluation. The carcinogenicity of a given BbT isomer will be a function of its unique three-dimensional structure, its susceptibility to metabolic activation into DNA-reactive diol epoxides, and the persistence of the resulting DNA adducts. A tiered experimental approach, combining in vitro mutagenicity screening with long-term in vivo bioassays, is essential for a comprehensive assessment of the carcinogenic risk posed by these compounds.
References
- 1. worldscientific.com [worldscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. escholarship.org [escholarship.org]
- 14. Cocarcinogenic versus incomplete carcinogenic activity among aromatic hydrocarbons: contrast between chrysene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. academicjournals.org [academicjournals.org]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship studies of carcinogenic activity of polycyclic aromatic hydrocarbons using calculated molecular descriptors with principal component analysis and neural network methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
"benchmarking the performance of Benzo(B)Triphenylene-based sensors"
A Comprehensive Guide to the Performance of Benzo(b)triphenylene-Based Fluorescent Sensors for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical sensing, the demand for highly sensitive, selective, and rapid detection methods is paramount. This compound, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have emerged as a promising class of fluorophores for the development of advanced fluorescent sensors.[1] This guide provides an in-depth, objective comparison of the performance of this compound-based and structurally related sensors with alternative technologies for the detection of critical analytes. By synthesizing technical data with field-proven insights, this document serves as a vital resource for researchers and professionals in drug development and environmental monitoring.
The Rationale for this compound in Fluorescent Sensing
The utility of this compound and similar polycyclic aromatic hydrocarbons in fluorescent sensing stems from their inherent photophysical properties. These molecules possess extended π-conjugated systems that lead to strong fluorescence emission.[1] Functionalization of the this compound core with specific recognition moieties allows for the tailored detection of a wide array of analytes, from toxic industrial chemicals to explosives. The interaction between the analyte and the functionalized sensor can modulate the fluorescence through mechanisms such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET), resulting in a measurable signal.[2]
Performance Benchmarking: this compound Scaffolds vs. Alternative Technologies
To provide a clear and objective comparison, this guide will focus on two key classes of analytes where this compound-related structures have been employed: nitroaromatic compounds and hazardous industrial chemicals.
Detection of Nitroaromatic Compounds: The Case of Picric Acid
Picric acid (2,4,6-trinitrophenol) is a highly explosive and toxic compound, making its sensitive and selective detection a significant challenge.[3] Fluorescent quenching is a common and effective method for its detection.[2]
Comparative Analysis:
Sensors based on a triphenylbenzene core, which is structurally analogous to this compound, have demonstrated effective detection of picric acid. These sensors operate on the principle of fluorescence quenching upon interaction with the electron-deficient picric acid molecule.
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Key Advantages | Limitations |
| Triphenylbenzene-based Fluorescent Sensor | Picric Acid | 1.5 ppm[4] | Not Specified | High selectivity over other nitroaromatics.[5] | Requires organic solvents. |
| Triphenylbenzene-based Fluorescent Sensor | Picric Acid | 2.25 ppm[5] | Not Specified | Selective detection via proton transfer mechanism.[5] | Static quenching mechanism may limit sensitivity in some contexts. |
| Silver Nanocluster-based Fluorescent Sensor | Picric Acid | 0.1 nM[6] | Not Specified | Ultrasensitive detection in aqueous media.[6] | Potential for interference from other quenching agents. |
| Water-Soluble Fluorescent Probe | Picric Acid | 5 x 10⁻¹⁰ M[7] | Not Specified | High sensitivity and water solubility.[7] | Turn-off response can be susceptible to background fluorescence. |
| Polymer-based Fluorescent Sensor | Picric Acid | 47.39 x 10⁻⁸ M[8] | Not Specified | Receptor-free sensing mechanism.[8] | Lower sensitivity compared to some other methods. |
Expert Insights: The data indicates that while triphenylbenzene-based sensors offer good selectivity for picric acid, alternative technologies such as those based on silver nanoclusters can achieve significantly lower limits of detection. The choice of sensor will ultimately depend on the specific application requirements, including the necessary sensitivity, the sample matrix, and cost considerations. The selectivity of the triphenylbenzene scaffold, which can discriminate against other nitroaromatics, is a notable advantage in complex sample environments.[5]
Detection of Hazardous Industrial Chemicals: The Case of Phosgene
Phosgene is an extremely toxic industrial chemical, and its rapid and sensitive detection is crucial for safety in various industrial settings.[9] Fluorescent sensors offer a promising alternative to traditional detection methods.
Comparative Analysis:
A fluorescent sensor based on a benzo-fused dithiophene diamine, a structure with a similar polycyclic aromatic core to this compound, has been developed for the detection of phosgene.
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Key Advantages | Limitations |
| Benzo-fused Thiophene-based Fluorescent Sensor | Phosgene | 0.16 μM | < 30 seconds | High sensitivity and rapid response in solution and gas phase. | Potential for cross-reactivity with other electrophilic compounds. |
| Electrochemical Phosgene Detector | Phosgene | 0.01 - 0.05 ppm | Seconds | Established and reliable technology for workplace monitoring.[9] | Can be affected by environmental factors and requires regular calibration.[9] |
| APQ-based Fluorescent Probe | Phosgene | 0.16 ppm[1] | < 20 seconds | High sensitivity and large Stokes shift.[1] | Requires a specific chemical reaction for detection.[1] |
| Colorimetric Detector Tube | Phosgene | 0.1 - 20 ppm[10] | Minutes | Simple, low-cost, and easy to use for field screening.[10] | Provides semi-quantitative results and may have interferences. |
Expert Insights: The benzo-fused thiophene-based sensor demonstrates a competitive limit of detection and a remarkably fast response time for phosgene. This highlights the potential of this compound-type structures in developing next-generation sensors for hazardous chemicals. While electrochemical sensors are the current standard for industrial safety, the high sensitivity and rapid response of fluorescent probes make them an attractive area for further research and development, particularly for applications requiring real-time monitoring and high precision.
Experimental Protocols and Methodologies
To ensure scientific integrity and enable reproducibility, detailed experimental protocols are essential.
Synthesis of a Triphenylbenzene-Based Fluorescent Sensor for Picric Acid
This protocol is based on the synthesis of a C3-symmetric triphenylbenzene derivative.[5]
Materials:
-
1,3,5-tris(4'-aminophenyl)benzene (TAPB)
-
Methyl iodide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 1,3,5-tris(4'-aminophenyl)benzene (TAPB) in dry N,N-Dimethylformamide (DMF).
-
Add an excess of potassium carbonate to the solution.
-
Slowly add methyl iodide to the reaction mixture at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-methylated product, 1,3,5-tris(4'-(N-methylamino)phenyl)benzene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescent Detection of Picric Acid
This protocol outlines the general procedure for evaluating the performance of a fluorescent sensor for picric acid detection.[5][11]
Materials and Equipment:
-
Synthesized fluorescent sensor probe (e.g., triphenylbenzene-based sensor)
-
Picric acid standard solutions of varying concentrations
-
Other nitroaromatic compounds for selectivity studies (e.g., TNT, DNT)
-
Spectrofluorometer
-
Quartz cuvettes
-
Appropriate solvent (e.g., acetonitrile or a buffered aqueous solution)
Procedure:
-
Prepare a stock solution of the fluorescent sensor in the chosen solvent.
-
Prepare a series of standard solutions of picric acid at different concentrations.
-
In a quartz cuvette, place a fixed volume of the sensor solution.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Sequentially add small aliquots of the picric acid standard solutions to the cuvette, mixing thoroughly after each addition.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of picric acid to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
To assess selectivity, repeat the experiment using solutions of other nitroaromatic compounds and compare the fluorescence response to that of picric acid.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding.
Caption: Photoinduced Electron Transfer (PET) mechanism for fluorescence quenching.
Caption: General experimental workflow for performance evaluation of fluorescent sensors.
Conclusion and Future Outlook
This compound-based and structurally related fluorescent sensors represent a versatile and powerful platform for the detection of a wide range of analytes. While direct comparative data with alternative technologies is still emerging, the available evidence suggests that these sensors offer competitive, and in some cases superior, performance in terms of sensitivity, selectivity, and response time. The continued development of novel this compound derivatives, coupled with advanced material integration strategies, holds immense promise for addressing critical challenges in environmental monitoring, industrial safety, and biomedical diagnostics. Future research should focus on conducting direct, head-to-head comparative studies to unequivocally establish the performance advantages of this promising class of sensors.
References
- 1. A new fluorescent probe for ultrasensitive detection of phosgene in solution and the gas phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review – Material Science Research India [materialsciencejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylbenzene Sensor for Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. A water soluble fluorescent probe for selective and sensitive detection of picric acid – a nitroexplosive - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00184A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. forensicsdetectors.com [forensicsdetectors.com]
- 10. sensidyne.com [sensidyne.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzo(b)triphenylene Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(b)triphenylene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental monitoring and pharmaceutical sciences due to its potential carcinogenic properties. Accurate and reliable detection of this compound is crucial for ensuring product safety and regulatory compliance. This guide provides an in-depth comparison of two widely used analytical techniques for this compound detection: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide a comprehensive overview of the cross-validation process for these analytical methods. We will delve into the principles of each technique, present a detailed protocol for a cross-validation study, compare their performance based on experimental data, and offer insights to help you select the most suitable method for your specific application.
Principles of the Analytical Methods
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase that is pumped through a stationary phase packed in a column. For PAH analysis, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).
The separation mechanism is based on the differential partitioning of the analytes between the mobile and stationary phases. Less polar compounds, like this compound, have a stronger affinity for the nonpolar stationary phase and thus elute later than more polar compounds.
The Diode Array Detector (DAD) provides spectral information across a range of wavelengths simultaneously. This is particularly advantageous for PAH analysis as these compounds exhibit characteristic UV-Vis absorption spectra, allowing for both quantification and tentative identification based on the spectral profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, a sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium or hydrogen) transports the analytes through the column, which is coated with a stationary phase. Separation is achieved based on the analytes' boiling points and their interactions with the stationary phase.
As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern for each compound, enabling definitive identification. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods provide equivalent and reliable results. It involves a systematic comparison of the performance characteristics of the methods.
Cross-Validation Workflow
Caption: A workflow diagram illustrating the key stages of a cross-validation study for two analytical methods.
Experimental Protocol for Cross-Validation
This protocol outlines the steps for a cross-validation study comparing HPLC-DAD and GC-MS for the detection of this compound in a representative matrix (e.g., a placebo formulation for pharmaceutical applications or a standard environmental matrix).
1. Preparation of Standards and Spiked Samples:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Spiked Samples: Prepare spiked samples by adding known amounts of the this compound working standard solutions to the chosen matrix at multiple concentration levels (e.g., low, medium, and high).
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a known amount of the spiked matrix, add a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Vortex or shake vigorously for a specified time to ensure efficient extraction.
-
Allow the phases to separate and collect the organic layer.
-
Repeat the extraction process two more times and combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (acetonitrile for HPLC, hexane for GC-MS).
3. HPLC-DAD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
DAD Wavelength: Monitor at the maximum absorption wavelength of this compound and collect spectra over a relevant range (e.g., 220-400 nm).
4. GC-MS Analysis:
-
Column: A low-bleed, nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet: Splitless injection mode at an optimized temperature.
-
Oven Temperature Program: A temperature gradient to ensure good separation of PAHs.
-
MS Conditions: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
5. Data Analysis and Performance Parameter Evaluation:
For both methods, analyze the prepared standards and spiked samples in triplicate. Evaluate the following performance parameters:
-
Linearity: Construct calibration curves by plotting the peak area against the concentration of the standards. Determine the coefficient of determination (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Accuracy (Recovery): Calculate the percentage recovery of the analyte in the spiked samples.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of the measurements for replicate analyses of the same sample.
-
Specificity/Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix. For GC-MS, this is high due to the specificity of the mass fragments. For HPLC-DAD, the spectral data can help confirm the identity of the peak.
Performance Comparison
The following table summarizes typical performance characteristics for HPLC-DAD and GC-MS in the analysis of PAHs, including this compound. The values are indicative and may vary depending on the specific instrumentation, experimental conditions, and matrix.
| Performance Parameter | HPLC-DAD | GC-MS (SIM) |
| Linearity (R²) | > 0.995 | > 0.999 |
| LOD | 0.01 - 0.5 ng/mL | 0.03 - 0.1 ng/mL[1] |
| LOQ | 0.03 - 1.7 ng/mL | 0.1 - 0.4 ng/mL[2] |
| Accuracy (Recovery) | 78 - 100% | 80 - 120%[2] |
| Precision (RSD) | < 10% | < 15% |
| Specificity | Good (based on retention time and UV-Vis spectrum) | Excellent (based on retention time and mass spectrum) |
Discussion of Results and Method Selection
Both HPLC-DAD and GC-MS are suitable for the quantitative analysis of this compound. However, the choice of method depends on the specific requirements of the analysis.
HPLC-DAD is a robust and widely available technique. It offers good sensitivity and linearity for PAH analysis. The use of a diode array detector provides additional confidence in the identification of the analyte through spectral matching. This method is particularly well-suited for routine quality control applications where a large number of samples need to be analyzed.
GC-MS , especially when operated in SIM mode, generally offers higher sensitivity and superior specificity.[1] The mass spectral data provides unambiguous identification of the analyte, which is crucial for confirmatory analysis and in complex matrices where co-eluting peaks may be be present. The ability to separate isomers is a key advantage of high-resolution capillary GC columns.[3]
Causality Behind Experimental Choices
-
Sample Preparation: The choice of extraction method (LLE or SPE) depends on the sample matrix and the desired level of cleanup. LLE is a simple and effective method for many sample types, while SPE can provide cleaner extracts and higher concentration factors.
-
Chromatographic Conditions: The selection of the column, mobile phase/carrier gas, and temperature program is critical for achieving good separation of this compound from other PAHs and matrix components. For GC-MS, the use of a specific PAH column can enhance the resolution of isomeric compounds.[3]
-
Detection: The choice of detector is a key differentiator between the two techniques. DAD provides spectral confirmation, while MS provides definitive structural information.
Regulatory Context
Several regulatory bodies have established guidelines for the analysis of PAHs in various products. For instance, the U.S. Environmental Protection Agency (EPA) has published methods for the analysis of PAHs in environmental samples. In the pharmaceutical industry, while there may not be specific limits for this compound in all drug products, the principles of Good Manufacturing Practices (GMP) require that the levels of any potentially harmful impurities are controlled and monitored. A thorough understanding of the analytical capabilities of the chosen method is therefore essential for regulatory submissions.
Conclusion
The cross-validation of analytical methods for this compound detection is a critical step in ensuring data quality and reliability. Both HPLC-DAD and GC-MS are powerful techniques with distinct advantages.
-
HPLC-DAD is a reliable and robust method suitable for routine quantitative analysis.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for confirmatory analysis and for challenging matrices.
The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, including the required sensitivity, the complexity of the sample matrix, and the need for definitive identification. The cross-validation protocol provided in this guide serves as a framework for conducting a comprehensive comparison and making an informed decision.
References
Safety Operating Guide
Part 1: Immediate Safety & Handling for Waste Generation
A Senior Application Scientist's Guide to the Proper Disposal of Benzo(b)triphenylene
For research, scientific, and drug development professionals, meticulous adherence to safety protocols is the foundation of innovation. This compound, a member of the polycyclic aromatic hydrocarbon (PAH) chemical class, is a compound that demands the highest level of scrutiny, not only in its application but especially in its disposal.[1][2][3] This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
The core principle underpinning these procedures is the classification of this compound and other PAHs as hazardous substances.[4] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies mandate that such chemicals be managed as hazardous waste due to their toxicological profiles.[5] Many PAHs are recognized as potent carcinogens and pose a significant threat to aquatic ecosystems, often with persistent, long-lasting effects.[6][7] Therefore, under no circumstances may this compound or any materials contaminated with it be discarded as common refuse or poured down the drain.[8][9]
Proper disposal begins before the waste is even generated. The principles of waste minimization should be applied by carefully planning experiments to use the smallest feasible amount of the chemical. All handling of this compound must occur within a designated area, such as a chemical fume hood, to mitigate inhalation risks.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) suitable for handling PAHs.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A fully fastened lab coat to protect against skin contact.
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all this compound waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed hazardous waste contractor.
Step 1: Waste Identification and Segregation The first and most critical step is to correctly identify and segregate all waste streams contaminated with this compound. Do not mix this waste with any other incompatible chemical waste.[10]
-
Solid Waste: This stream includes, but is not limited to:
-
Unused or expired pure this compound powder.
-
Contaminated consumables: pipette tips, weighing papers, vials, and gloves.
-
Spill cleanup materials (absorbent pads, contaminated wipes).
-
-
Liquid Waste: This stream includes:
-
Solutions containing this compound.
-
Solvent rinses from contaminated glassware.
-
Causality: Segregation is crucial for safety and compliance. Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.[11]
Step 2: Containerization Select appropriate containers for each waste stream. The containers must be robust, leak-proof, and chemically compatible with the waste.
-
For Solid Waste: Use a wide-mouth, sealable container made of a material like high-density polyethylene (HDPE). The original product container, if empty and in good condition, can be an excellent choice.[7]
-
For Liquid Waste: Use a sealable, shatter-resistant container, such as a coated glass or HDPE bottle. Never use food containers.[12]
Causality: Proper containerization prevents leaks and spills during storage and transport. Using chemically compatible materials ensures the container's integrity is not compromised over time.
Step 3: Labeling Accurate labeling is a legal requirement and essential for safety. Every waste container must be clearly labeled as soon as the first drop of waste is added.
-
Attach a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
Causality: Clear labeling informs personnel of the container's contents and associated dangers, preventing accidental exposures or improper handling. It is also required for the waste contractor to legally transport and dispose of the material.[11]
Step 4: Storage (Satellite Accumulation) Store the sealed and labeled waste containers in a designated and secure satellite accumulation area.
-
The storage location must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.
-
Keep containers tightly sealed except when adding waste.
-
Store away from heat sources and incompatible chemicals.
Causality: Storing waste in a designated satellite area minimizes the risk of spills and unauthorized access, ensuring the waste is managed safely until it is collected for disposal.[7]
Step 5: Arranging for Final Disposal Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical yourself.
-
The ultimate disposal of this compound is performed via high-temperature incineration at a licensed hazardous waste facility.[7][10]
Causality: High-temperature incineration is the preferred method as it ensures the complete destruction of the carcinogenic PAH molecule, preventing its release into the environment.[10] This process must be handled by trained professionals in compliance with strict EPA regulations.[4]
Part 3: Emergency Procedures - Spill Response
In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and evacuate non-essential individuals. Restrict access to the spill zone.
-
Protect Yourself: Don appropriate PPE, including a respirator if there is a risk of inhaling airborne powder.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a wetting agent like water or a compatible solvent to prevent the powder from becoming airborne.[7]
-
For Liquids: Surround the spill with absorbent pads or other appropriate absorbent material.
-
-
Clean Up: Carefully collect all contaminated material using absorbent pads or dampened cloths. Place all cleanup debris into a sealable bag or container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water.[7]
-
Dispose: Label the container with all spill cleanup materials as "Hazardous Waste" and manage it according to the protocol described above.
Data & Hazard Summary
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| Synonym | Dibenz[a,c]anthracene | [1] |
| CAS Number | 215-58-7 | [1] |
| Molecular Formula | C22H14 | [2] |
| Primary Hazards | Suspected Carcinogen, Causes Serious Eye Damage | [13] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects | |
| Disposal Classification | Hazardous Waste | [8][9] |
| Recommended Disposal | Licensed High-Temperature Incineration | [7][10] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzo[b]triphenylene (CAS 215-58-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Triphenylene - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.mit.edu [web.mit.edu]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
